molecular formula C8H7ClN2O B1593428 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-72-7

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593428
CAS No.: 1020056-72-7
M. Wt: 182.61 g/mol
InChI Key: VAHOYWJOMYELTR-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHOYWJOMYELTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649808
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-72-7
Record name 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its unique electronic properties and structural features make it a versatile building block, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its critical role as a scaffold for potent enzyme inhibitors, with a particular focus on its application in the discovery of novel treatments for oncological and inflammatory diseases. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering modulated physicochemical properties such as improved solubility and metabolic stability, which are highly desirable in drug candidates.[1]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. While experimental data for this specific derivative is not widely published, the following table summarizes its known properties and includes data for the closely related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, for comparative purposes.

PropertyValueSource/Note
Molecular Formula C₈H₇ClN₂O[2][3]
Molecular Weight 182.61 g/mol [2][3]
CAS Number 1020056-72-7[2][3]
Appearance Solid (predicted)[3]
Melting Point 174-176 °C (for 4-chloro-1H-pyrrolo[2,3-b]pyridine)[4]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMF.General chemical knowledge
Predicted Mass Spec Data [M+H]⁺: 183.03197 m/z, [M+Na]⁺: 205.01391 m/z[5]

Synthesis and Purification: A Generalized Approach

Representative Synthetic Workflow

Synthesis_Workflow A 7-Azaindole Precursor B N-Oxidation (e.g., m-CPBA or H₂O₂) A->B C N-Oxide Intermediate B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloro-7-azaindole D->E F Introduction of Methoxy Group E->F G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: N-Oxidation of 7-Azaindole

  • Dissolve 7-azaindole in a suitable solvent such as acetic acid.

  • Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the N-oxide.

  • Filter the solid, wash with water, and dry under vacuum to yield 7-azaindole-N-oxide.

Step 2: Chlorination of 7-Azaindole-N-oxide

  • To a flask containing phosphorus oxychloride (POCl₃), add the 7-azaindole-N-oxide portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) while keeping the temperature below 20°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-7-azaindole.

Step 3: Introduction of the Methoxy Group

The introduction of the methoxy group at the 5-position can be a challenging step and may require specific directing groups or a multi-step sequence involving nitration, reduction, diazotization, and subsequent methoxylation. The precise methodology would depend on the overall synthetic strategy and the reactivity of the 4-chloro-7-azaindole intermediate.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the influence of the chloro and methoxy substituents.

  • Electrophilic Aromatic Substitution: The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The electron-donating nature of the methoxy group further activates the ring, directing electrophiles to the ortho and para positions.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, a key feature in the synthesis of diverse derivatives.[2]

  • Stability: The compound exhibits good thermal stability under normal storage conditions. However, prolonged exposure to light and air may lead to gradual degradation.[2]

Application in Drug Discovery: A Potent Scaffold for FGFR Inhibitors

The most significant application of the this compound scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a prime target for therapeutic intervention.[9][10]

Mechanism of FGFR Inhibition

Derivatives of this compound act as ATP-competitive inhibitors of the FGFR kinase domain. The pyrrolo[2,3-b]pyridine core typically forms key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of adenine from ATP.

FGFR_Inhibition cluster_0 FGFR Kinase Domain cluster_1 Pyrrolo[2,3-b]pyridine Inhibitor Hinge Hinge Region (e.g., Ala564, Glu562) Pocket Hydrophobic Pocket (e.g., Phe489) DFG_Motif DFG Motif (e.g., Asp641) Core Pyrrolo[2,3-b]pyridine Core Core->Hinge H-bonds Chloro 4-Chloro Group Chloro->Pocket van der Waals Interactions Methoxy 5-Methoxy Group Methoxy->DFG_Motif Potential H-bond R_group Substituent (R) R_group->Pocket Hydrophobic Interactions

Caption: Binding mode of a this compound derivative in the FGFR kinase domain.

The 1H-pyrrolo[2,3-b]pyridine nucleus forms crucial hydrogen bonds with the backbone of residues in the hinge region, such as the carbonyl of glutamic acid and the NH of alanine.[9] The substituent at the 4-position (chloro group) and the 5-position (methoxy group) play a significant role in modulating the potency and selectivity of the inhibitor. The methoxy group, for instance, can form a hydrogen bond with the aspartic acid of the DFG motif, a key regulatory element in kinases.[9] The chloro group can engage in van der Waals interactions within the hydrophobic pocket. The overall structure-activity relationship (SAR) is further tuned by modifications at other positions of the scaffold, often targeting the hydrophobic pocket of the ATP binding site.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is for research use only and is not intended for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound.

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its unique chemical architecture provides a robust platform for the development of highly potent and selective kinase inhibitors. As our understanding of the molecular drivers of cancer continues to grow, the importance of such privileged scaffolds in the medicinal chemist's toolbox is only set to increase. Further exploration of the synthetic routes to this and related compounds, as well as a more detailed characterization of their properties, will undoubtedly accelerate the discovery of new and effective therapies for a range of diseases.

References

A Technical Guide to the Structure Elucidation of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole and purine systems, making it a cornerstone in modern medicinal chemistry.[2] Its unique arrangement of hydrogen bond donors and acceptors allows it to serve as an excellent "hinge-binding" motif in many kinase inhibitors.[1] The specific compound of interest, 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (referred to herein as CMPP ), serves as a versatile synthetic intermediate for more complex molecules, with derivatives showing promise in anticancer research, particularly as inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR).[3]

Given its importance, the absolute and unambiguous confirmation of its structure is a critical first step in any research or development program. Errors in structural assignment can lead to flawed SAR interpretations and wasted resources. This guide outlines the definitive analytical workflow to confirm the hypothesized structure shown below.

Hypothesized Structure of CMPP:

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

The Elucidation Workflow: A Multi-Pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the puzzle, and together they build an irrefutable case for the final structure. Our approach is systematic, beginning with gross molecular properties and progressively resolving atomic-level detail.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy Core HRMS High-Resolution Mass Spectrometry HRMS_Data Elemental Composition (C₈H₇ClN₂O) HRMS->HRMS_Data Provides 1D_NMR 1D NMR (¹H, ¹³C) HRMS_Data->1D_NMR Corroborates NMR_Data Proton/Carbon Environments Atom Count 1D_NMR->NMR_Data 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity_Data ¹H-¹H & C-¹H Connectivity (Short & Long Range) 2D_NMR->Connectivity_Data NMR_Data->2D_NMR Guides Confirmation Final Structure Confirmation Connectivity_Data->Confirmation

Caption: Workflow for the structure elucidation of CMPP.

Mass Spectrometry: Confirming the Foundation

The first and most fundamental step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is then used to determine the elemental composition with high confidence.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized CMPP in a suitable solvent such as methanol or acetonitrile to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Results: The calculated exact mass for the protonated molecule [C₈H₇ClN₂O + H]⁺ is 183.0325 . The HRMS experiment should yield a measured m/z value that matches this calculated mass within a few parts per million (ppm), confirming the elemental formula of C₈H₇ClN₂O. This result validates that the synthesized compound has the correct atomic constituents before proceeding to more detailed structural analysis.

NMR Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms within the molecule.[5]

4.1. ¹H NMR Spectroscopy - Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic shielding, and their proximity to other protons (spin-spin coupling). For CMPP, we expect to see five distinct signals.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a~11.5 - 12.5br s1HNH -1Pyrrole N-H protons are typically broad and significantly downfield.
H-b~8.1 - 8.3s1HCH -6Aromatic proton on the pyridine ring, singlet due to no adjacent protons.
H-c~7.3 - 7.5d1HCH -2Pyrrole proton coupled to H-d.
H-d~6.5 - 6.7d1HCH -3Pyrrole proton coupled to H-c.
H-e~4.0 - 4.2s3HOCH₃ Methoxy protons, singlet, deshielded by the attached oxygen.

4.2. ¹³C NMR Spectroscopy - Carbon Skeleton Analysis

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Based on the structure of CMPP, eight distinct carbon signals are expected.

SignalPredicted δ (ppm)AssignmentRationale
C-1~150C -7aQuaternary carbon at the ring junction.
C-2~145C -5Aromatic carbon bearing the electron-donating methoxy group.
C-3~142C -4aQuaternary carbon at the ring junction.
C-4~135C -6Aromatic CH carbon on the pyridine ring.
C-5~125C -2Aromatic CH carbon on the pyrrole ring.
C-6~118C -4Quaternary carbon bearing the chloro substituent.
C-7~100C -3Aromatic CH carbon on the pyrrole ring.
C-8~56OC H₃Methoxy carbon.

4.3. 2D NMR: The Definitive Connectivity Map

While 1D NMR provides essential information, 2D NMR experiments are required to unambiguously connect the atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial for piecing together the substituted heterocyclic core.[6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of CMPP in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H spin systems.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.[7]

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.[7]

Data Interpretation and Key Correlations:

  • COSY: Will show a clear correlation between the pyrrole protons H-c (H-2) and H-d (H-3), confirming their adjacent positions.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal (H-b to C-6, H-c to C-2, H-d to C-3, and H-e to the OCH₃ carbon).

  • HMBC: This experiment provides the most critical data for confirming the substituent positions. The following long-range correlations are expected and are essential for distinguishing CMPP from its isomers:

G cluster_correlations img img H_methoxy OCH₃ (H-e) C4 C-4 H_methoxy->C4 C5 C-5 H_methoxy->C5 C4a C-4a H_methoxy->C4a H6 H-6 (H-b) C4_2 C-4 H6->C4_2 C5_2 C-5 H6->C5_2 C7a C-7a H6->C7a

Caption: Key HMBC correlations confirming substituent placement.

  • OCH₃ Protons (H-e): The most diagnostic correlations will be from the methoxy protons. They should show a strong 3-bond correlation to C-5 (the carbon they are attached to, confirmed via HSQC) and weaker 2- and 3-bond correlations to C-4 and C-4a. The correlation to C-4 is unequivocal proof that the methoxy and chloro groups are on adjacent carbons.

  • H-6 Proton (H-b): This proton should show correlations to C-4, C-5, and C-7a. The correlation to C-4 and C-5 further solidifies the arrangement of the substituents on the pyridine ring.

  • Pyrrole Protons (H-2/H-3): These protons will show correlations to the carbons within the pyrrole ring and to the bridgehead carbons (C-4a, C-7a), confirming the fusion of the two rings.

Conclusion: A Unified Structural Assignment

The structure of this compound is definitively confirmed through the systematic application of modern analytical techniques.

  • HRMS establishes the correct elemental formula: C₈H₇ClN₂O .

  • ¹H and ¹³C NMR confirm the presence of the expected number of unique proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) provides the irrefutable connectivity map. The long-range HMBC correlations, particularly from the methoxy protons to C-4 and from the H-6 proton to C-4 and C-5, lock the substituents into their respective positions on the pyridine ring, ruling out any other isomers.

This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing drug discovery and development programs based on this important heterocyclic scaffold.

References

An In-depth Technical Guide to 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1020056-72-7): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. With its unique electronic and structural features, this 7-azaindole derivative serves as a crucial building block in the synthesis of complex bioactive molecules, most notably in the development of targeted therapies for cancer. This document will delve into the chemical properties, a proposed synthetic pathway, key reactivity, and primary applications of this compound, with a particular focus on its role in the generation of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Physicochemical Properties

This compound, also known as 4-chloro-5-methoxy-7-azaindole, is a substituted pyrrolopyridine. The fused ring system, combining the electron-rich pyrrole and electron-deficient pyridine rings, imparts a unique reactivity profile. The chloro- and methoxy- substituents at the 4- and 5-positions, respectively, are critical for its utility as a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1020056-72-7
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Solid (predicted)
InChI 1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
SMILES COc1cnc2[nH]ccc2c1Cl

Proposed Synthesis Pathway

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related 7-azaindole derivatives. The most logical approach involves a two-step process starting from the corresponding 5-methoxy-1H-pyrrolo[2,3-b]pyridine: N-oxidation followed by chlorination.

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 5-methoxy-1H-pyrrolo[2,3-b]pyridine 5-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide 5-methoxy-1H-pyrrolo[2,3-b]pyridine-7-oxide 5-methoxy-1H-pyrrolo[2,3-b]pyridine->N-oxide H₂O₂ / Acetic Acid Target_Compound This compound N-oxide->Target_Compound POCl₃

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-7-oxide

  • To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetic acid, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which may be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • To the crude 5-methoxy-1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality behind Experimental Choices:

  • N-Oxidation: The N-oxidation of the pyridine nitrogen is a crucial step to activate the 4-position for subsequent nucleophilic attack. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[2]

  • Chlorination: Phosphorus oxychloride (POCl₃) is a widely used reagent for the deoxygenative chlorination of pyridine N-oxides.[3] It acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus atom, followed by an intramolecular rearrangement and subsequent nucleophilic attack of a chloride ion at the 4-position of the pyridine ring.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the chloro substituent at the electron-deficient pyridine ring and the electron-rich nature of the pyrrole ring.

Reactivity cluster_0 Reactions at C4 cluster_1 Reactions on Pyrrole Ring Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH₂, R-OH, R-SH EAS Electrophilic Aromatic Substitution (EAS) Core->EAS Halogenating agents, Nitrating agents Aminated_Product Aminated_Product SNAr->Aminated_Product 4-amino derivatives Ether_Product Ether_Product SNAr->Ether_Product 4-ether derivatives Thioether_Product Thioether_Product SNAr->Thioether_Product 4-thioether derivatives Halogenated_Product Halogenated_Product EAS->Halogenated_Product 3-halo derivatives

Figure 2: Key reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This makes it an excellent site for introducing a variety of functional groups. This reactivity is the cornerstone of its utility in medicinal chemistry. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioalkoxy derivatives, respectively.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic aromatic substitution. Reactions such as halogenation and nitration are expected to occur preferentially at the 3-position of the pyrrole ring.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of kinase inhibitors for the treatment of cancer.[4] The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold that can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding site of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in various cancers. Consequently, FGFRs are attractive targets for cancer therapy.[5][6] Derivatives of this compound have been investigated as potent FGFR inhibitors.[5][6] In a typical synthetic strategy, the chlorine at the 4-position is displaced by a nucleophile, often an aniline derivative, to introduce a moiety that occupies the solvent-exposed region of the ATP binding pocket, thereby enhancing potency and selectivity.

FGFR_Inhibitor_MOA FGFR_Inhibitor Pyrrolo[2,3-b]pyridine Derivative FGFR_Kinase FGFR Kinase (ATP Binding Site) FGFR_Inhibitor->FGFR_Kinase Binds competitively Phosphorylation Substrate Phosphorylation FGFR_Kinase->Phosphorylation Inhibited ATP ATP ATP->FGFR_Kinase Blocked Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phosphorylation->Downstream_Signaling Blocked Tumor_Growth Tumor Growth and Proliferation Downstream_Signaling->Tumor_Growth Inhibited

Figure 3: Mechanism of action of FGFR inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

Table 2: Examples of Bioactive Molecules Derived from the 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound ClassTargetTherapeutic AreaKey Synthetic StepReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, 2, 3CancerNucleophilic substitution at C4[5][6]
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesCSF1RCancerBuchwald-Hartwig amination at C4[7]
Pyrrolo-pyridine derivativesVEGFR-2, c-Met, IGFR-1CancerVaried substitutions[1]
Other Potential Applications

Beyond its established role in the synthesis of FGFR inhibitors, the this compound scaffold is also explored in the development of inhibitors for other kinases and as a building block for antiviral agents.[4] Its unique electronic properties also suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons on the pyrrolopyridine core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the pyrrole ring. The protons on the pyrrole ring (at positions 2 and 3) will likely appear as doublets due to coupling with each other. The proton at position 6 will appear as a singlet.

¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the heteroatoms (N and O) and the chlorine atom will have characteristic chemical shifts.

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Conclusion

This compound is a strategically important heterocyclic intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-position to nucleophilic substitution, makes it an invaluable tool for the synthesis of diverse libraries of compounds for drug discovery. Its prominent role in the development of potent kinase inhibitors, especially for the FGFR family, underscores its significance in the ongoing quest for new and effective cancer therapies. Further exploration of the reactivity and applications of this versatile building block is likely to yield novel therapeutic agents and materials with valuable properties.

References

4-Chloro-5-methoxy-7-azaindole synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-5-methoxy-7-azaindole

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and chemical reactivity of 4-Chloro-5-methoxy-7-azaindole (also known as 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine). As a key heterocyclic building block, this compound serves as a critical intermediate in the development of advanced therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its preparation and validation.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a "privileged structure" in medicinal chemistry. As a bioisostere of the naturally occurring indole moiety, it often imparts enhanced pharmacological properties, such as improved aqueous solubility and bioavailability.[3] The introduction of a nitrogen atom into the six-membered ring alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, allowing for fine-tuning of drug-target interactions.[2][4]

This has led to the incorporation of the 7-azaindole core into several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib (Zelboraf®) and the CSF-1R inhibitor Pexidartinib.[3][4] The specific derivative, 4-Chloro-5-methoxy-7-azaindole, is a highly valuable intermediate. Its strategically placed functional groups—a reactive chlorine atom and an electron-donating methoxy group—provide versatile handles for constructing more complex, biologically active molecules.[1][5]

Strategic Synthesis of 4-Chloro-5-methoxy-7-azaindole

The synthesis of substituted 7-azaindoles often involves the functionalization of a pre-existing azaindole core rather than building the bicyclic system from scratch with all substituents in place. The following pathway is a robust and logical approach derived from established methodologies for the regioselective functionalization of the 7-azaindole nucleus.[6][7]

Synthetic Pathway Overview

The overall strategy involves a three-stage process starting from commercially available 7-azaindole:

  • Activation of the Pyridine Ring: N-oxidation of the pyridine nitrogen (N7) to facilitate subsequent electrophilic substitution.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C4 position.

  • Functionalization and Methoxylation: A multi-step sequence to introduce the methoxy group at the C5 position.

Synthesis_Pathway Start 7-Azaindole N_Oxide 7-Azaindole N-Oxide Start->N_Oxide H₂O₂ Chloro 4-Chloro-7-azaindole N_Oxide->Chloro POCl₃ Nitro 4-Chloro-3-nitro-5-bromo-7-azaindole Chloro->Nitro 1. Nitration 2. Bromination Methoxy 4-Chloro-5-methoxy-7-azaindole Nitro->Methoxy Nucleophilic Substitution (NaOMe)

Caption: Synthetic pathway for 4-Chloro-5-methoxy-7-azaindole.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Azaindole N-Oxide

  • Causality: The pyridine ring of 7-azaindole is electron-deficient and resistant to electrophilic substitution. N-oxidation transforms the ring into an N-oxide, which is highly activated towards reactions with electrophiles, particularly at the C4 position. Hydrogen peroxide is a clean and effective oxidizing agent for this transformation.[7]

  • Protocol:

    • Suspend 7-azaindole (1.0 equiv.) in an appropriate organic solvent such as tetrahydrofuran (THF).

    • Cool the mixture to 5-10°C using an ice bath.

    • Add hydrogen peroxide (50% aq., 1.2 equiv.) dropwise while maintaining the internal temperature below 15°C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, the product can often be isolated by careful removal of the solvent under reduced pressure.

Stage 2: Synthesis of 4-Chloro-7-azaindole

  • Causality: The N-oxide readily reacts with phosphorus oxychloride (POCl₃). The mechanism involves the formation of a pyridinium intermediate, which is then susceptible to nucleophilic attack by a chloride ion at the C4 position, followed by rearomatization to yield the 4-chloro derivative. The use of a catalyst like diisopropylethylamine (DIPEA) can improve yields.[8]

  • Protocol:

    • Dissolve 7-azaindole N-oxide (1.0 equiv.) in a solvent like acetonitrile.

    • Under stirring, add phosphorus oxychloride (POCl₃, ~5.0 equiv.) at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-85°C) for 2-4 hours, monitoring by TLC/LC-MS.

    • After cooling to room temperature, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃ and acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to yield 4-Chloro-7-azaindole.[7][8]

Stage 3: Synthesis of 4-Chloro-5-methoxy-7-azaindole

  • Causality: Direct methoxylation at the C5 position is challenging. A more reliable route involves introducing a leaving group at this position. A highly regioselective bromination at the C5 position of 4-chloro-3-nitro-7-azaindole has been reported, providing a key intermediate.[9] The electron-withdrawing nitro group helps direct the bromination and also activates the ring for a subsequent nucleophilic aromatic substitution reaction with sodium methoxide, which displaces the bromine atom.

  • Protocol:

    • Nitration & Bromination: Following the principles of the highly regioselective synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, the 4-chloro-7-azaindole intermediate is first nitrated and then brominated to install the necessary functional groups.[9]

    • Methoxylation: Dissolve the 5-bromo-4-chloro-3-nitro-7-azaindole intermediate (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium methoxide (NaOMe, >2.0 equiv.) and heat the reaction to 110-130°C.[6]

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • The final step would involve the removal of the nitro group at the C3 position, typically via reduction to an amine followed by diazotization and removal, to yield the target compound. Purification by flash column chromatography is typically required.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-5-methoxy-7-azaindole. The following data provides a self-validating system for the described protocol.

Technique Expected Observations
Appearance Off-white to light yellow solid
¹H NMR Signals corresponding to aromatic protons on the pyrrole and pyridine rings, a singlet for the N-H proton (often broad), and a sharp singlet around 3.9-4.1 ppm for the methoxy (-OCH₃) protons.
¹³C NMR Resonances for all 8 unique carbon atoms, including the methoxy carbon (~55-60 ppm) and carbons attached to chloro and oxygen atoms at characteristic downfield shifts.
Mass Spec. (MS) Expected molecular ion peak [M+H]⁺ at m/z ≈ 197.0. The spectrum should display a characteristic M+2 peak at ~m/z 199.0 with an intensity of approximately one-third of the M peak, confirming the presence of a single chlorine atom.
IR Spectroscopy Characteristic absorption bands: N-H stretching (~3100-3300 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C=C and C=N ring stretching (~1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (~1050-1250 cm⁻¹).[10][11]

Chemical Reactivity and Applications

The utility of 4-Chloro-5-methoxy-7-azaindole as a synthetic intermediate stems from its distinct reactive sites.

Caption: Key reactivity sites of 4-Chloro-5-methoxy-7-azaindole. (Note: Image is a placeholder).

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated by the electron-withdrawing pyridine nitrogen, making it an excellent leaving group for SNAr reactions. This allows for the introduction of various nucleophiles (amines, thiols, etc.) to build molecular complexity.[5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack. The C3 position is the most common site for reactions like bromination or Friedel-Crafts acylation.[5]

  • N-H Functionalization: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, allowing for modulation of the molecule's properties or for use as a protecting group.[12]

These reactive handles make the compound a cornerstone intermediate for synthesizing targeted therapies, including inhibitors of kinases involved in cancer progression and antiviral agents.[1][5]

References

A Spectroscopic Guide to the Characterization of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole core, serves as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of novel antiviral and anticancer agents.[1][2] Its structural complexity, combining a pyrrole ring fused to a substituted pyridine, necessitates a robust and multi-faceted analytical approach for unambiguous structure elucidation and purity assessment. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this molecule. While publicly available experimental spectra for this specific compound are limited, this guide leverages foundational principles of spectroscopy and data from closely related analogues to predict and interpret the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. The protocols and interpretations herein are designed to serve as a self-validating system for researchers synthesizing or utilizing this important heterocyclic building block.

Molecular Structure and Spectroscopic Overview

The unique electronic environment of this compound (Figure 1) dictates its spectroscopic signature. The molecule comprises a bicyclic aromatic system where the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. The substituents—an electron-withdrawing chlorine atom at C4 and an electron-donating methoxy group at C5—further modulate the electron density across the scaffold, influencing chemical shifts and vibrational frequencies.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₈H₇ClN₂O[1]

  • Molecular Weight: 182.61 g/mol [1]

  • CAS Number: 1020056-72-7

An integrated analytical approach is essential. Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the precise proton and carbon framework, Mass Spectrometry (MS) will confirm the molecular weight and elemental composition, and Infrared (IR) spectroscopy will verify the presence of key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for confirming the proton environment of the molecule. The predicted spectrum is relatively simple, with distinct signals for the three aromatic protons, the pyrrole N-H, and the methoxy group.

Predicted ¹H NMR Data

The expected chemical shifts are influenced by the anisotropic effects of the fused aromatic system and the electronic nature of the substituents. The pyridine nitrogen and the chlorine atom deshield adjacent protons, shifting them downfield, while the methoxy group has a shielding effect on its local environment. Predictions are based on standard heterocyclic chemistry principles and analysis of similar pyrrolopyridine structures.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
N-H (H1)11.5 - 12.5Broad SingletN/AThe N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a very downfield position, subject to concentration and solvent effects.
H68.0 - 8.2SingletN/AThis proton is on the pyridine ring, deshielded by the adjacent nitrogen atom. Its singlet nature arises from the lack of adjacent protons for coupling.
H27.4 - 7.6Doublet of doublets (or Triplet)J ≈ 2.5 - 3.0Located on the pyrrole ring, this proton is coupled to both the N-H and the H3 proton. The coupling pattern may appear as a triplet if J(H2-H3) ≈ J(H2-NH).
H36.5 - 6.7Doublet of doublets (or Doublet)J ≈ 2.5 - 3.0Also on the pyrrole ring, this proton is coupled to H2. It appears more upfield due to its position relative to the electron-donating nitrogen.
O-CH₃3.9 - 4.1SingletN/AThe three equivalent protons of the methoxy group will produce a sharp singlet, with a chemical shift typical for an aryl methyl ether.
Experimental Protocol for ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it helps in resolving N-H protons which might otherwise exchange too rapidly.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[5]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Visualization: NMR Workflow```dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve acquire Acquire Spectrum (zg30, 16 scans) dissolve->acquire Insert into Spectrometer ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Expected isotopic pattern for a monochlorinated compound in HRMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3300N-H StretchPyrrole ring
3000 - 3100C-H StretchAromatic (sp²) C-H
2850 - 2960C-H StretchMethoxy (sp³) C-H
1580 - 1620C=C / C=N StretchAromatic rings
1200 - 1280C-O Stretch (Asymmetric)Aryl-alkyl ether
1000 - 1050C-O Stretch (Symmetric)Aryl-alkyl ether
750 - 850C-Cl StretchAryl chloride
Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. 4. Processing: Perform a background subtraction using a spectrum collected with no sample present.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, HRMS confirms the elemental composition with high accuracy and validates the presence of chlorine, and IR spectroscopy verifies the key functional groups. The predicted data and detailed protocols provided in this guide offer a robust framework for researchers to confidently characterize this valuable synthetic intermediate, ensuring the integrity and quality of materials used in advanced drug discovery and development programs.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) characteristics of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound. As a member of the 7-azaindole family, this scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile biological activities.[1][2] NMR spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such molecules. This guide synthesizes foundational NMR principles with insights derived from the analysis of structurally related compounds to provide a robust predictive framework for its spectral features.

While direct experimental spectra for this specific molecule are not widely published, this guide constructs a detailed, predicted analysis based on established chemical shift theory and data from analogous structures. This predictive approach serves as an invaluable tool for scientists working on the synthesis or application of this compound, enabling them to anticipate spectral outcomes and confirm the identity of their target molecule.

Molecular Structure and Spectroscopic Considerations

The structural integrity of this compound is defined by a fused pyrrolopyridine bicyclic system. The substituents—a chloro group at position 4 and a methoxy group at position 5—critically influence the electron distribution within the aromatic rings, which in turn dictates the chemical shifts of the associated protons and carbons. For clarity in the following discussion, the atoms are numbered according to standard IUPAC nomenclature for the 1H-pyrrolo[2,3-b]pyridine core.

Caption: IUPAC Numbering of the 1H-pyrrolo[2,3-b]pyridine Core.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals: three from the aromatic protons (H2, H3, H6), one from the methoxy group protons, and one from the pyrrole N-H proton. The analysis below explains the causal basis for the predicted chemical shifts and coupling patterns.

Causality of Chemical Shifts:
  • Aromatic Protons (H2, H3, H6): The pyridine ring is inherently electron-deficient, which tends to shift its protons downfield. The pyrrole ring is electron-rich. The H2 and H3 protons on the pyrrole ring will exhibit characteristic doublet or triplet patterns depending on their coupling. The H6 proton on the pyridine ring is adjacent to the nitrogen atom (N7) and ortho to the electron-donating methoxy group, which will influence its position.

  • N-H Proton (H1): The proton on the pyrrole nitrogen (N1) is expected to be a broad singlet, appearing far downfield. Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to other protons. Its chemical shift is typically found in the 3.8-4.0 ppm range for an aromatic methoxy group.

Predicted ¹H NMR Data
ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
NH -111.0 - 12.5broad singlet-Acidic proton on electron-rich pyrrole ring, subject to hydrogen bonding.
H -68.0 - 8.2singlet-Located on the electron-deficient pyridine ring, adjacent to N7. No adjacent protons for coupling.
H -27.2 - 7.4doublet of doubletsJ ≈ 3.0, 1.5 HzInfluenced by coupling to H3 and long-range coupling to N-H.
H -36.4 - 6.6doublet of doubletsJ ≈ 3.0, 2.0 HzShielded position on the electron-rich pyrrole ring, coupled to H2.
O-CH3.9 - 4.1singlet-Standard chemical shift for an aromatic methoxy group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are governed by the hybridization state, the electronic effects of the nitrogen heteroatoms, and the inductive and resonance effects of the chloro and methoxy substituents.

Causality of Chemical Shifts:
  • Pyridine Ring Carbons (C4, C5, C6, C7a): The carbons in the pyridine ring are generally deshielded compared to a benzene ring due to the electronegativity of the nitrogen atom.[4]

    • C4 is directly attached to the electronegative chlorine atom, causing a significant downfield shift.

    • C5 is attached to the oxygen of the methoxy group, leading to a strong deshielding effect.

    • C6 is ortho to the nitrogen and will be deshielded.

    • C7a is a quaternary carbon at the ring junction and will also be significantly downfield.

  • Pyrrole Ring Carbons (C2, C3, C3a):

    • C2 and C3 are typical electron-rich pyrrole carbons and are expected to appear around 100-130 ppm.

    • C3a is the quaternary carbon at the ring fusion and will be further downfield.

  • Methoxy Carbon (-OCH₃): The methoxy carbon typically appears in the 55-60 ppm range. The conformation of the methoxy group relative to the aromatic ring can influence its precise chemical shift.[5]

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Rationale
C5150 - 155Aromatic C-O, highly deshielded by oxygen.
C7a148 - 152Quaternary carbon adjacent to pyridine nitrogen.
C4145 - 150Aromatic C-Cl, deshielded by chlorine and ring position.
C6130 - 135Aromatic C-H on pyridine ring, adjacent to nitrogen.
C3a125 - 130Quaternary carbon at the pyrrole-pyridine ring junction.
C2122 - 128Aromatic C-H on the electron-rich pyrrole ring.
C398 - 103Aromatic C-H on the electron-rich pyrrole ring, shielded position.
-OC H₃55 - 60Standard chemical shift for a methoxy carbon.[6]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following outlines a field-proven methodology for the analysis of heterocyclic compounds like this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds as it can better solubilize the material and allows for the observation of exchangeable N-H protons.

    • Vortex the vial gently until the sample is fully dissolved.

    • Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate (typically 298 K).

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width (SW): ~16 ppm, centered around 7 ppm.

      • Acquisition Time (AQ): 3-4 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

      • Number of Scans (NS): 16-64, depending on sample concentration.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral Width (SW): ~220 ppm, centered around 110 ppm.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024-4096, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ 39.52 ppm.[7]

    • Integrate the ¹H signals and pick peaks for both spectra.

Caption: Standard workflow for NMR sample analysis.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling constants as influenced by the unique electronic environment of the 7-azaindole core and its substituents, researchers can confidently interpret their spectral data. The detailed experimental protocol further ensures the acquisition of high-quality spectra, which is fundamental for unambiguous structural verification and advancing the use of this important molecule in scientific research and development.

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activities and Therapeutic Potential of 7-Azaindole Derivatives

Introduction: The Enduring Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered immense interest in medicinal chemistry. Its structural resemblance to the endogenous purine base, adenine, allows it to function as a bioisostere, competitively binding to the ATP-binding sites of numerous enzymes, particularly kinases. This inherent characteristic has positioned the pyrrolo[2,3-b]pyridine scaffold as a "privileged structure" in drug discovery, leading to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide will explore the multifaceted therapeutic potential of these compounds, delving into their mechanisms of action across different disease areas, and providing practical, field-proven experimental protocols for their evaluation.

Anticancer Activity: A Multi-pronged Assault on Oncogenic Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of several key oncogenic kinases, demonstrating significant promise in the field of oncology.

Mechanism of Action: Targeting Key Kinase-Driven Pathways

The anticancer efficacy of pyrrolo[2,3-b]pyridine derivatives stems from their ability to interfere with critical signaling cascades that control cell proliferation, survival, and angiogenesis.

1. Inhibition of the B-RAF/MEK/ERK (MAPK) Pathway:

Mutations in the B-RAF kinase, particularly the V600E mutation, are prevalent in various cancers, including melanoma and thyroid cancer, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell growth.[1] Several pyrrolo[2,3-b]pyridine-based compounds have been designed as potent inhibitors of V600E B-RAF.[1][2] By binding to the ATP-binding pocket of the mutated B-RAF kinase, these derivatives block its activity, thereby inhibiting the downstream phosphorylation of MEK and ERK and ultimately arresting the pro-proliferative signaling cascade.[1]

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->BRAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression caption Figure 1. Inhibition of the MAPK Pathway.

Figure 1. Inhibition of the MAPK Pathway.

2. Targeting Angiogenesis through VEGFR-2 Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2.[3][4][5][6][7] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor-induced angiogenesis.[6]

3. Modulation of the Fibroblast Growth Factor Receptor (FGFR) Pathway:

Aberrant activation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.[8][9] Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[8][9][10] Inhibition of these receptors by these compounds can lead to decreased tumor cell proliferation, migration, and invasion.[9]

4. Inhibition of Cyclin-Dependent Kinase 8 (CDK8) in Colorectal Cancer:

CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer.[11][12][13] A novel pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor.[11][12] This compound indirectly inhibits β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway, which is crucial for colorectal cancer cell proliferation.[11][12]

Data Presentation: Anticancer Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineActivityReference
Compound 22 CDK848.6Colorectal CancerPotent Inhibition[11][12]
Compound 4h FGFR17Breast Cancer (4T1)Potent Inhibition[9]
Compound 25 FGFR451.6Hepatocellular Carcinoma (Hep3B)Potent Inhibition[10]
Vemurafenib Analog V600E B-RAF-VariousPotent Inhibition[1]

Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease

Neurodegenerative diseases, such as Alzheimer's, present a significant challenge to modern medicine. The multifactorial nature of these diseases necessitates the development of therapies that can address multiple pathological pathways. Pyrrolo[2,3-b]pyridine derivatives have shown considerable promise in this area, primarily through their potent inhibition of Glycogen Synthase Kinase 3β (GSK-3β).

Mechanism of Action: Targeting GSK-3β in Alzheimer's Disease

GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, one of the pathological hallmarks of Alzheimer's disease.[14][15][16][17][18] Furthermore, GSK-3β is involved in the processing of amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) plaques, the other major hallmark of the disease.[15][16]

Pyrrolo[2,3-b]pyridine derivatives have been identified as highly potent inhibitors of GSK-3β, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.[19][20][21][22][23] By inhibiting GSK-3β, these compounds can:

  • Reduce Tau Hyperphosphorylation: Inhibition of GSK-3β prevents the excessive phosphorylation of tau, thereby reducing the formation of neurofibrillary tangles.[19][20]

  • Decrease Aβ Production: GSK-3β inhibition can modulate APP processing, leading to a decrease in the production of neurotoxic Aβ peptides.[16]

  • Promote Neurite Outgrowth: Some derivatives have been shown to up-regulate neurogenesis-related markers, promoting the growth of neuronal processes.[19][21]

GSK3B_Pathway cluster_0 Alzheimer's Disease Pathogenesis GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Modulates Processing Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau ABeta Amyloid-β (Aβ) Production APP->ABeta NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Plaques Aβ Plaques ABeta->Plaques Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->GSK3B caption Figure 2. Inhibition of GSK-3β in Alzheimer's Disease.

Figure 2. Inhibition of GSK-3β in Alzheimer's Disease.
Data Presentation: Neuroprotective Activity of a Representative Pyrrolo[2,3-b]pyridine Derivative

Compound IDTargetIC₅₀ (nM)Cellular EffectIn Vivo ModelReference
Compound S01 GSK-3β0.35Decreased p-tau-Ser396, Promoted neurite outgrowthAlCl₃-induced zebrafish AD model[20][22][23]
Compound 41 GSK-3β0.22Decreased p-tau-Ser396, Promoted neurite outgrowthAlCl₃-induced zebrafish AD model[19][21]

Antimicrobial and Antiviral Potential

The pyrrolo[2,3-b]pyridine scaffold has also demonstrated promising activity against a range of microbial pathogens. While this area is less explored compared to its anticancer and neuroprotective applications, the existing data suggests a significant potential for the development of novel anti-infective agents.[24][25] Recent studies on the related pyrrolo[2,3-d]pyrimidine scaffold have highlighted its broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects, suggesting that the 7-azaindole core warrants further investigation in this therapeutic area.[26][27]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific rigor and reproducibility of research in this field, it is essential to employ standardized and validated experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activity of pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (pyrrolo[2,3-b]pyridine derivative)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound at various concentrations (or DMSO for control)

    • Recombinant kinase

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[28]

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of Pyrrolo[2,3-b]pyridine Derivative Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction in 384-well Plate Compound_Dilution->Reaction_Setup Pre_incubation Pre-incubate Compound and Kinase Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate and ATP Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation ADP_Detection Stop Reaction and Detect ADP (e.g., ADP-Glo™) Reaction_Incubation->ADP_Detection Data_Acquisition Measure Luminescence ADP_Detection->Data_Acquisition IC50_Calculation Calculate IC₅₀ Value Data_Acquisition->IC50_Calculation End End IC50_Calculation->End caption Figure 3. Experimental Workflow for In Vitro Kinase Assay.

Figure 3. Experimental Workflow for In Vitro Kinase Assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrrolo[2,3-b]pyridine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of a test compound.[32][33][34][35][36]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Compound Administration: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the compound.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold represents a remarkably versatile and privileged platform for the design and development of novel therapeutic agents. Its ability to effectively mimic adenine allows for the potent and often selective inhibition of key enzymes, particularly protein kinases, leading to a broad range of biological activities. The significant progress made in elucidating the anticancer and neuroprotective properties of these derivatives, supported by robust preclinical data, underscores their immense therapeutic potential.

Future research in this area should focus on several key aspects. The exploration of novel substitution patterns on the pyrrolo[2,3-b]pyridine core could lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further investigation into their antimicrobial and antiviral activities is also warranted. As our understanding of the complex signaling networks that drive human diseases continues to grow, the strategic application of the pyrrolo[2,3-b]pyridine scaffold in the design of next-generation targeted therapies holds the promise of delivering significant clinical benefits.

References

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Strategic Heterocyclic Building Block for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets through similar hydrogen bonding patterns while offering distinct electronic properties, metabolic profiles, and synthetic handles. This guide provides an in-depth analysis of a particularly valuable derivative: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the 4-chloro group as a versatile leaving group for cross-coupling reactions, combined with the electron-donating 5-methoxy group, makes this building block a cornerstone in the synthesis of complex molecular architectures, most notably potent and selective kinase inhibitors. We will explore its synthesis, delineate its reactivity with field-proven protocols, and showcase its application in the development of targeted therapeutics.

The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework is a recurring motif in a multitude of biologically active molecules, including numerous FDA-approved drugs.[1] The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site, which can be crucial for anchoring a ligand into the active site of a protein target, an interaction not possible with a parent indole.[1] This modification significantly alters the scaffold's electronic distribution, dipole moment, and physicochemical properties like solubility, which are critical parameters in drug design.[1]

The majority of 7-azaindole-containing molecules in clinical development target protein kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1] The N-H donor and the pyridine N-acceptor of the 7-azaindole core mimic the hinge-binding motif of adenine in ATP, enabling these scaffolds to serve as effective "hinge-binders" in the ATP-binding pocket of various kinases.

Synthesis of the this compound Core

The preparation of this key intermediate is a multi-step process that leverages fundamental heterocyclic chemistry principles. While various routes exist for substituted 7-azaindoles, a common and logical pathway involves the activation of the pyridine ring of a 7-azaindole precursor towards chlorination, followed by methoxylation. A representative synthesis is outlined below.

A plausible synthetic route begins with the N-oxidation of a 7-azaindole derivative. This critical step activates the pyridine ring, making the C4 position susceptible to nucleophilic attack by a chlorinating agent. A review of 7-azaindole chemistry notes that chlorination at the 4-position is effectively achieved by reacting the corresponding N-oxide with phosphorus oxychloride (POCl₃).[2] The introduction of the methoxy group can be accomplished via nucleophilic aromatic substitution on a suitably halogenated precursor.[3]

G cluster_0 Plausible Synthetic Pathway Start 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Step1 N-Oxidation Start->Step1 H₂O₂ or mCPBA Intermediate1 5-Methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 POCl₃ Product 4-Chloro-5-methoxy-1H- pyrrolo[2,3-b]pyridine Step2->Product

Caption: Plausible synthesis of the target core.

Protocol: Synthesis of a Related 4-Chloro-7-azaindole Intermediate

The synthesis of the closely related 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid provides a validated procedural framework. The process begins with the protection of the pyrrole nitrogen, followed by functionalization.[4]

  • N-Protection: Dissolve 4-chloro-7-azaindole (1.0 equiv) in DMF. Cool to 0 °C and add NaH (1.5 equiv) in portions. Stir for 1 hour, then add triisopropylsilyl chloride (TIPSCl, 1.5 equiv) dropwise. Allow to warm to room temperature and react for 2 hours to yield 4-chloro-1-(triisopropylsilyl)-7-azaindole.[4]

  • Lithiation & Carboxylation: Dissolve the TIPS-protected intermediate in THF and cool to -75 °C. Add sec-butyllithium (2.0 equiv) dropwise and stir for 1 hour. Add an electrophile (e.g., chloroethyl chloroformate for carboxylation) and react for 1 hour.[4]

  • Deprotection: The protecting group can be removed under appropriate conditions (e.g., TBAF for TIPS or acid/base hydrolysis for esters) to yield the functionalized 4-chloro-7-azaindole.[4]

Physicochemical & Spectroscopic Data

PropertyValueSource
CAS Number 1020056-72-7
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Appearance Solid
SMILES COc1cnc2[nH]ccc2c1Cl
InChI Key VAHOYWJOMYELTR-UHFFFAOYSA-N

Chemical Reactivity and Functionalization

The utility of this compound stems from its predictable and versatile reactivity at three key positions: the C4-chloro, the C3-pyrrolic, and the N1-pyrrolic positions.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The chlorine atom at C4 is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This is the primary mode of functionalization for building complex molecular scaffolds.

The Suzuki-Miyaura reaction is a robust method for coupling the C4 position with a wide variety of aryl and heteroaryl boronic acids or esters. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-rich or sterically hindered coupling partners.[5]

Caption: General scheme for Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki Coupling on a 4-Chloro-7-azaindole Core This protocol, adapted from the synthesis of a 2-aryl-4-amino-7-azaindole, demonstrates a chemoselective Suzuki coupling on a related scaffold.[6]

  • Reagent Setup: To a mixture of the N-SEM protected 4-chloro-2-iodo-7-azaindole (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv), add a de-gassed 1:1 mixture of 1,4-dioxane and water.[6]

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 equiv), under a nitrogen atmosphere. [3.

  • Reaction: Stir the reaction mixture at 100 °C for 30 minutes. Monitor reaction completion by TLC or LC-MS.[6]

  • Work-up: After cooling to room temperature, remove the solvent in vacuo. Partition the residue between ethyl acetate and water. The organic layer is then washed, dried, and concentrated.[6]

  • Purification: Purify the crude product by flash column chromatography.

Causality Insight: The use of a palladium(0) source like Pd₂(dba)₃ and a suitable phosphine ligand is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The carbonate base is crucial for activating the boronic acid in the transmetalation step.

This reaction is paramount for installing primary or secondary amines at the C4 position, a key step in the synthesis of many kinase inhibitors which often feature an amino-linker at this position. The reaction is highly sensitive to the choice of ligand and base.[7]

Caption: General scheme for Buchwald-Hartwig amination.

Field-Proven Protocol: Amination of a 4-Chloro-7-azaindole This general protocol is based on established methods for the amination of halo-azaindoles.[4]

  • Inert Atmosphere Setup: To an oven-dried reaction vial, add the this compound (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a bulky phosphine ligand (e.g., RuPhos, 0.10 equiv). Seal the vial and purge with argon.[4]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.0 equiv).[4]

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.[4]

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by flash column chromatography.[4]

Causality Insight: Bulky, electron-rich phosphine ligands like RuPhos or XPhos are critical. They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final, often rate-limiting, reductive elimination step. A strong base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[7]

Electrophilic Substitution at the C3-Position

The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and is the primary site of reaction.

Example: Bromination Bromination occurs preferentially at the C3 position under mild conditions.[3] This introduces another synthetic handle, allowing for subsequent functionalization, for example, via another cross-coupling reaction.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The 4-chloro-5-methoxy-7-azaindole core is a highly sought-after building block for the synthesis of kinase inhibitors. Its structure allows for the creation of derivatives that can be directed toward the ATP-binding sites of various kinases. The C4 position is frequently used to attach linkers that extend into solvent-exposed regions or other sub-pockets of the active site, enhancing both potency and selectivity.

Targeting Fibroblast Growth Factor Receptors (FGFR)

Abnormal FGFR signaling is a key driver in various cancers. A series of potent FGFR inhibitors has been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[6][8] The 4-position is typically functionalized with an aniline derivative that binds to the hinge region, while other parts of the molecule are optimized for interactions within the kinase domain.

Targeting Janus Kinases (JAK)

The related pyrrolo[2,3-d]pyrimidine scaffold is the core of several approved JAK inhibitors, such as Tofacitinib.[1][9] The 7-azaindole core serves as a close bioisostere, and derivatives of 4-chloro-7-azaindole are key intermediates in the synthesis of novel JAK inhibitors for treating autoimmune diseases.[4]

Table of Representative Kinase Inhibitors
Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Starting ScaffoldReference
Pyrrolo[2,3-b]pyridine Derivative (4h)FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM1H-pyrrolo[2,3-b]pyridine[6][8]
AZD4547FGFR1, FGFR2, FGFR30.2 nM, 2.5 nM, 1.8 nMN/A (FGFR Inhibitor)[10][11]
TofacitinibJAK1, JAK2, JAK31 nM, 20 nM, 112 nMPyrrolo[2,3-d]pyrimidine[9][12]
(S)-4-(...)amino-1H-7-azaindole-5-carboxamideJAK familyN/A4-Chloro-7-azaindole-5-carboxamide[4]

Conclusion

This compound is more than just a heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for drug discovery. Its well-defined reactivity, particularly the capacity for selective functionalization at the C4 position via robust palladium-catalyzed cross-coupling reactions, provides a direct route to complex molecular architectures. The proven success of the 7-azaindole scaffold in targeting protein kinases underscores the immense value of this intermediate. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of mastering the synthesis and application of key building blocks like this compound will only increase.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in modern drug discovery. We will dissect its chemical properties and, more importantly, delve into the mechanisms of action of its derivatives, which have emerged as potent inhibitors of critical signaling pathways in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

The Emergence of this compound in Medicinal Chemistry

This compound is a nitrogen-containing heterocyclic compound built upon a pyrrolopyridine (or azaindole) core.[1] Its structure is notable for the presence of a chlorine atom at the 4-position and a methoxy group at the 5-position, which impart specific chemical reactivity and potential for biological activity.[1] While the compound itself is primarily utilized as a versatile intermediate in pharmaceutical synthesis, its true significance lies in the potent and selective biological activities of its derivatives.[1][2]

The pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its bioisosteric resemblance to purines and other endogenous ligands, allowing it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[3][4] The chlorine atom at the C-4 position is an excellent leaving group for nucleophilic aromatic substitution reactions, providing a convenient handle for introducing a wide variety of functional groups to build extensive libraries of derivatives.[1]

The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Inhibitor Core

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-pyrrolo[2,3-b]pyridine core has proven to be an exceptional starting point for the design of such inhibitors.[5][6] Its derivatives have been successfully developed to target several important kinase families.

The general mechanism of action for these derivatives involves competitive inhibition at the ATP-binding pocket of the target kinase. The pyrrolopyridine core typically forms key hydrogen bonding interactions with the hinge region of the kinase, a critical structural element for ATP binding. The various substituents introduced via the reactive chloro group then explore other regions of the binding pocket, conferring potency and selectivity.

Below, we explore the mechanism of action of key derivatives of this compound against three major classes of kinases.

Mechanistic Insights into Key Derivatives

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4) are crucial regulators of cell proliferation, differentiation, and angiogenesis.[5][6] Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in a variety of cancers.[5][6] Consequently, FGFRs are a major target for anticancer drug development.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs.[1][5][6] These compounds effectively block the autophosphorylation of the receptor upon FGF binding, thereby inhibiting the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways.[5][6] This blockade of pro-survival and pro-proliferative signals ultimately leads to cell cycle arrest and apoptosis in FGFR-dependent cancer cells.

One notable example is compound 4h from a study on 1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrated potent inhibitory activity against FGFR1, 2, and 3.[5][7] In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells, induce apoptosis, and inhibit cell migration and invasion.[5][7]

FGFR Signaling Pathway and Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Janus Kinase (JAK) Inhibition

The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors. The JAK-STAT signaling pathway is critical for immune function, hematopoiesis, and inflammation. Aberrant JAK-STAT signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.

While the initial search results point to derivatives of a related compound, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, being used to prepare JAK family inhibitors, the principle of targeting the kinase domain remains the same.[8] These inhibitors function by competing with ATP for the binding site on the JAK kinase domain. By blocking the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, these compounds prevent their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.

JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Nuclear Translocation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-b]pyridine derivative.

Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a large transcriptional co-regulatory complex. CDK8 plays a crucial role in regulating gene expression and has been identified as an oncogene in several cancers, including colorectal cancer.[9] Unlike many other CDKs involved in cell cycle progression, CDK8's primary role is in transcription.

A derivative of 1H-pyrrolo[2,3-b]pyridine has been discovered as a potent type II CDK8 inhibitor.[9] This compound was shown to exhibit significant antitumor activity in xenograft models of colorectal cancer.[9] The mechanism of action involves targeting CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[9]

CDK8-Mediated Transcriptional Regulation and Inhibition

CDK8_Pathway cluster_nucleus Nucleus Mediator Mediator Complex RNAPII RNA Polymerase II Mediator->RNAPII CDK8 CDK8 CDK8->Mediator Oncogenes Oncogene Transcription RNAPII->Oncogenes Transcription Transcription_Factors Transcription Factors (e.g., β-catenin) Transcription_Factors->Mediator Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8 Inhibition

Caption: Inhibition of CDK8-mediated transcription by a pyrrolo[2,3-b]pyridine derivative.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their target kinases.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based ActivityReference
4h FGFR174T1 (Breast Cancer)Inhibition of proliferation, migration, and invasion[5][7]
FGFR29
FGFR325
FGFR4712
22 CDK848.6Colorectal CancerInhibition of tumor growth in xenografts[9]

Experimental Protocols

To elucidate the mechanism of action of these compounds, a series of standardized biochemical and cell-based assays are employed.

Kinase Inhibition Assay (Example: TR-FRET)

Objective: To determine the in vitro potency of a compound against a target kinase.

Methodology:

  • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, Lanthanide-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The test compound is serially diluted in DMSO and added to a microplate.

    • The kinase, substrate peptide, and ATP are added to initiate the phosphorylation reaction.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A detection mix containing the labeled antibody and SA-APC is added to stop the reaction.

    • After another incubation period, the plate is read on a TR-FRET enabled plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression model.

Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase or no ATP) to ensure the validity of the results. A known inhibitor of the target kinase is often included as a reference compound.

Cell Proliferation Assay (Example: MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The data is used to calculate the percentage of cell viability relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.

Self-Validation: The assay includes vehicle-treated controls (e.g., DMSO) and a positive control (a known cytotoxic agent) to validate the assay performance.

Conclusion

This compound is a cornerstone scaffold in the development of targeted therapies. While the parent molecule is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as potent and selective inhibitors of key protein kinases, including FGFRs, JAKs, and CDK8. The mechanism of action of these derivatives is centered on their ability to competitively inhibit ATP binding, thereby blocking downstream signaling pathways that are critical for the survival and proliferation of diseased cells. The continued exploration and functionalization of the 1H-pyrrolo[2,3-b]pyridine core promise to yield novel therapeutics with improved efficacy and safety profiles for a range of human diseases.

References

Methodological & Application

Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine: A Key Pharmaceutical Intermediate

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology and virology.[1][2][3] This document provides a detailed, field-proven protocol for the synthesis of this compound, a highly versatile intermediate for drug discovery and development.[1][4] The described synthetic strategy involves a robust two-step sequence starting from 5-methoxy-1H-pyrrolo[2,3-b]pyridine, proceeding through an N-oxide intermediate to achieve regioselective chlorination. This guide explains the chemical principles behind each step, offering insights into reaction mechanisms, safety considerations, and characterization, ensuring reproducibility for researchers in medicinal chemistry and process development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine, which allows it to mimic these endogenous structures and interact with a wide range of biological targets.[5] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into numerous FDA-approved drugs and clinical candidates.[2][5] Specifically, functionalized 7-azaindoles are central to the structure of potent kinase inhibitors, including those targeting BRAF, and other crucial signaling proteins.[2]

The target molecule, this compound, serves as a critical building block. The chlorine atom at the C4 position acts as a versatile chemical handle for introducing further complexity via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[4][6] The methoxy group at the C5 position modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins. This protocol outlines a reliable pathway to access this high-value intermediate.

Synthetic Strategy and Workflow

The chosen synthetic route is a well-established and efficient method for the regioselective chlorination of the 7-azaindole pyridine ring. The strategy hinges on the activation of the pyridine ring towards nucleophilic attack by first forming an N-oxide. This directs the subsequent chlorination specifically to the C4 position, a common challenge in the functionalization of this scaffold.[7]

The overall workflow is summarized below:

G cluster_0 Overall Workflow A Starting Material: 5-methoxy-1H-pyrrolo[2,3-b]pyridine B Step 1: N-Oxidation A->B mCPBA or H₂O₂ C Intermediate: 5-methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide B->C D Step 2: Chlorination C->D POCl₃ E Final Product: This compound D->E

Caption: High-level workflow for the synthesis.

Detailed Experimental Protocol

This protocol is divided into two primary synthetic steps. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
5-methoxy-1H-pyrrolo[2,3-b]pyridine>97%Commercially availableStarting Material
m-Chloroperoxybenzoic acid (mCPBA)77% (balance water)Sigma-Aldrich, AcrosPotent oxidizer. Do not allow to dry out.
Dichloromethane (DCM)AnhydrousDriSolv® or equivalentUsed as solvent
Phosphorus oxychloride (POCl₃)>99%Sigma-Aldrich, Alfa AesarCorrosive and reacts violently with water.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS Grade-For workup
Saturated Sodium Chloride (Brine) SolutionACS Grade-For workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent
Silica Gel230-400 mesh-For column chromatography
Step 1: Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide

Rationale: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold is nucleophilic but not sufficiently reactive for the desired transformation. Oxidation to the N-oxide activates the pyridine ring, making the C4 position electrophilic and susceptible to attack by a chlorinating agent in the subsequent step.[8][9] mCPBA is a common and effective oxidizing agent for this transformation due to its high reactivity and clean by-product profile (m-chlorobenzoic acid).

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM) (approx. 10 mL per 1 g of starting material).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of m-chloroperoxybenzoic acid (mCPBA, 77%) (1.2 eq) in DCM.

  • Add the mCPBA solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate.

  • The crude product is often a solid and can typically be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from ethyl acetate/hexanes.

Step 2: Synthesis of this compound

Rationale: The N-oxide intermediate readily reacts with phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chlorophosphate intermediate, followed by an intramolecular rearrangement and attack of a chloride ion at the C4 position, leading to the desired 4-chloro product and eliminating a phosphate by-product.[10] This is a classic and highly reliable method for converting pyridine N-oxides to 4-chloropyridines.

Procedure:

  • Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and toxic.

  • Place the crude 5-methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add phosphorus oxychloride (POCl₃) (5.0 to 10.0 eq) to the flask. The reaction is often run using POCl₃ as both the reagent and the solvent.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Crucial Quenching Step: Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Once the exotherm has subsided, neutralize the acidic solution by the slow, portion-wise addition of a solid base like sodium carbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

Reaction Mechanism

The mechanism for the chlorination of the N-oxide intermediate is a well-understood pathway in heterocyclic chemistry.

G cluster_mech Chlorination Mechanism start N-Oxide Intermediate step1 Adduct Formation start->step1 Nucleophilic attack by N-oxide oxygen on P reagent + POCl₃ step2 Chloride Attack (SNAr-like) step1->step2 Chloride ion (from POCl₃) attacks activated C4 position step3 Rearomatization step2->step3 Elimination of phosphate group product 4-Chloro Product step3->product Final product formation

Caption: Key stages of the chlorination mechanism.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on scale and purity of reagents.

StepReactantEq.ReagentsSolventTemp. (°C)Time (h)Avg. Yield (%)
1. Oxidation5-methoxy-1H-pyrrolo[2,3-b]pyridine1.0mCPBA (1.2 eq)DCM0 → RT12-1690-95% (crude)
2. Chlorination5-methoxy-1H-pyrrolo[2,3-b]pyridine 7-oxide1.0POCl₃ (5-10 eq)POCl₃1102-465-80%

Expected Characterization Data for this compound:

  • Molecular Formula: C₈H₇ClN₂O

  • Molecular Weight: 182.61 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the pyrrole protons (typically doublets or triplets between δ 6.5-7.8 ppm), a singlet for the methoxy group protons (around δ 3.9-4.1 ppm), a signal for the C6-H proton (singlet, ~δ 8.0-8.2 ppm), and a broad singlet for the N-H proton (above δ 11.5 ppm).

  • Mass Spectrometry (ESI+): Expect to find [M+H]⁺ at m/z 183.0, showing the characteristic isotopic pattern for a monochlorinated compound.

Safety and Troubleshooting

Hazard/IssueRecommended Action
mCPBA Handling mCPBA is a strong oxidizer and can be shock-sensitive if allowed to dry completely. Always use it with the specified water content. Store refrigerated.
POCl₃ Exposure Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate PPE.
Exothermic Quenching The quenching of POCl₃ with ice/water is highly exothermic. Perform this step slowly, in a large beaker, and behind a safety shield.
Low Yield in Step 1 Ensure mCPBA is fresh and active. Incomplete reaction may require a longer reaction time or slightly more mCPBA.
Low Yield in Step 2 Ensure the N-oxide intermediate is dry. Water will consume POCl₃. Ensure the reflux temperature is reached and maintained.
Purification Difficulties If the product is difficult to separate from by-products, a different eluent system for chromatography may be required. Consider DCM/Methanol for more polar compounds.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of this compound, a key intermediate in modern drug discovery. By leveraging a well-established N-oxidation and subsequent chlorination strategy, this guide enables researchers to access this valuable building block with high efficiency and regiochemical control. The insights into the reaction rationale and troubleshooting tips further support the successful implementation of this synthesis in a research or process development setting.

References

Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone structural motif in medicinal chemistry, appearing in numerous clinically significant molecules, including kinase inhibitors used in oncology.[1][2] The targeted functionalization of this privileged scaffold is paramount for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4] Its development revolutionized aromatic amine synthesis by offering a broad substrate scope and high functional group tolerance, largely supplanting harsher, classical methods.[3]

This document provides a detailed technical guide for the successful application of the Buchwald-Hartwig amination to a specific, high-value heterocyclic substrate: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and offer a logical framework for optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize novel 4-amino-7-azaindole derivatives.

The Catalytic System: Mechanism and Rationale

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and a suitable base. Understanding the role of each component is critical for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, amination, and reductive elimination.[3][5]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl chloride to a low-valent Pd(0) species, which is generated in situ from a palladium precatalyst. This step, often rate-limiting for challenging substrates like heteroaryl chlorides, forms a Pd(II) intermediate.[6][7] The amine then coordinates to the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L Pd0->OA_complex Oxidative Addition + Ar-Cl Amine_Coord Amine Coordination [Ar-Pd(II)(NHR'R'')-Cl]L OA_complex->Amine_Coord Amine Binding + HNR'R'' Amido_Complex Palladium Amido Complex (Ar-Pd(II)-NR'R'')L Amine_Coord->Amido_Complex Deprotonation - Base-H+Cl- Amido_Complex->Pd0 Reductive Elimination Product (Ar-NR'R'') Released

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Deeper Dive
  • Palladium Source & Ligand: The choice of ligand is arguably the most critical parameter for success, especially with electron-rich and potentially coordinating heteroaryl chlorides. Early catalyst systems were insufficient for such substrates. The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) and N-heterocyclic carbenes (NHCs) was a breakthrough.[4][8] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the difficult oxidative addition step and subsequent reductive elimination while minimizing catalyst decomposition.[3] For the 7-azaindole core, biarylphosphine ligands have demonstrated excellent efficacy.[9]

  • Base Selection: The base serves to deprotonate the amine, forming the nucleophilic amide in situ. The choice of base is a balance between reactivity and functional group compatibility.[10]

    • Sodium tert-butoxide (NaOt-Bu): A very strong, effective base that often leads to high reaction rates. However, its high basicity makes it incompatible with sensitive functional groups like esters or ketones.[10]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that has proven highly effective for the amination of unprotected halo-7-azaindoles, as it can deprotonate both the coupling amine and the pyrrole N-H.[1]

    • Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃): Weaker bases that offer excellent compatibility with a wide range of functional groups but may require higher temperatures or longer reaction times.[5][9]

  • Solvent: Aprotic polar solvents are standard. Toluene, dioxane, and THF are most commonly used as they effectively dissolve the reagents and stabilize the catalytic intermediates without interfering with the reaction.[10][11]

Experimental Protocol: Amination of this compound

This protocol provides a robust starting point for the coupling of various primary and secondary amines.

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst and some reagents are air-sensitive. All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
  • Substrate: this compound

  • Amine: e.g., Morpholine (for secondary amine example)

  • Palladium Precatalyst: RuPhos Pd G3 (or similar G3/G4 biarylphosphine precatalyst)

  • Ligand: RuPhos

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Solvent: Anhydrous Toluene or Dioxane

  • Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert gas line (N₂ or Ar), syringes, standard glassware for workup.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 eq.), RuPhos ligand (1.5-3.0 mol %), and the RuPhos Pd G3 precatalyst (1.0-2.0 mol %).

    • Scientist's Note: Using a pre-formed catalyst-ligand complex (precatalyst) ensures the reliable formation of the active catalytic species and often leads to more reproducible results than generating it in situ from sources like Pd(OAc)₂.[12]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through a septum, add anhydrous toluene (or dioxane) to create a ~0.1 M solution with respect to the substrate. Add the amine (1.2 eq.).

  • Base Addition: Slowly add LiHMDS (1.0 M solution in THF, 2.5 eq.) to the stirring mixture at room temperature. The use of excess base is to deprotonate both the amine nucleophile and the N-H of the pyrrolopyridine ring.[1]

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the mixture with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Recommended Starting Conditions

The optimal choice of ligand and base can depend on the nucleophilicity and steric bulk of the amine partner. The following table provides validated starting points.

Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)Key Considerations
Primary Alkylamine BrettPhos, RuPhosLiHMDS, NaOt-BuToluene80-100Risk of diarylation can be minimized by using BrettPhos.[10]
Secondary Alkylamine RuPhos, XPhosLiHMDS, NaOt-BuDioxane90-110Generally slower than primary amines; may require higher catalyst loading or temperature.[13]
Aniline (Aromatic) XPhos, DavePhosK₃PO₄, Cs₂CO₃Toluene100-110Weaker bases are often sufficient and preferred to avoid side reactions.
Amides / Carbamates tBuBrettPhos, XantphosK₃PO₄, Cs₂CO₃Dioxane100-120These are less nucleophilic and require more forcing conditions and specialized ligands.[9][10]

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. A logical, stepwise approach is key to overcoming challenges like low conversion or side product formation.

Optimization Workflow

The following workflow provides a decision-making framework for refining reaction conditions.

Caption: A decision tree for optimizing the Buchwald-Hartwig amination.

Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Poor ligand choice for the specific substrate/amine combination.1. Ensure rigorous inert atmosphere technique; use fresh, high-quality reagents and a precatalyst.[12]2. Incrementally increase temperature up to the solvent's boiling point.3. Screen a panel of ligands (e.g., XPhos, SPhos, DavePhos).
Hydrodehalogenation The competing β-hydride elimination pathway is favored over reductive elimination.[3]1. Use a more sterically hindered ligand (e.g., XPhos) to promote reductive elimination.2. Lower the reaction temperature.3. Switch to a different base, as base identity can influence this side reaction.
Starting Material Decomposition The substrate or product is unstable under the reaction conditions (strong base, high temperature).1. Screen weaker bases (K₃PO₄, Cs₂CO₃).2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.3. Ensure the reaction is not run for an excessive amount of time past completion.
Inconsistent Results Variability in reagent quality, solvent dryness, or inert atmosphere integrity.1. Use a reliable precatalyst instead of generating the catalyst in situ.2. Use freshly distilled or purchased anhydrous solvents.3. Standardize the procedure for degassing the solvent and setting up the reaction.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. Success relies on a rational selection of the catalyst system and reaction conditions, tailored to the specific amine coupling partner. By leveraging modern, sterically demanding biarylphosphine ligands in combination with appropriate bases and rigorous anaerobic technique, researchers can achieve high yields and construct complex molecular architectures efficiently and predictably. This guide provides the foundational knowledge and practical protocols to empower scientists in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Its structure is a bioisostere of indole, allowing it to mimic the natural purine core of ATP and effectively compete for the kinase hinge-binding region. The strategic introduction of substituents onto this core structure allows for the fine-tuning of potency and selectivity against specific kinase targets.

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a particularly valuable starting material in the synthesis of targeted kinase inhibitors. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] The methoxy group at the 5-position can also be modified or retained to influence the electronic properties and binding interactions of the final compound. This application note will provide a detailed protocol for the synthesis of a representative kinase inhibitor using this scaffold, with a focus on the Suzuki-Miyaura cross-coupling reaction, and will discuss the rationale behind the experimental choices.

Targeted Kinase Signaling Pathways

Derivatives of this compound have shown inhibitory activity against several important kinase families implicated in cancer and other diseases. These include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Inhibitors based on the pyrrolo[2,3-b]pyridine scaffold can block the downstream signaling cascades that promote cell proliferation and survival.[3][4]

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression and mutations of c-Met are associated with tumor growth, invasion, and metastasis. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent c-Met inhibitors.

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as to cancer.

Below are simplified diagrams of these key signaling pathways that can be targeted by inhibitors derived from the this compound scaffold.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Expression ERK->Nucleus Gene Transcription (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3

Caption: Simplified FGFR Signaling Pathway.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS GAB1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Expression ERK->Nucleus Gene Transcription (Proliferation, Invasion) AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus

Caption: Simplified c-Met Signaling Pathway.

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor

This section provides a detailed, step-by-step protocol for a two-step synthesis of a hypothetical, yet representative, kinase inhibitor, (5-methoxy-4-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine) , starting from this compound. The chosen reaction is the Suzuki-Miyaura cross-coupling, a robust and widely used method for C-C bond formation.[5]

Workflow Diagram

Synthesis_Workflow Start Starting Materials: This compound Pyridine-4-boronic acid Reaction_Setup Reaction Setup: - Add reagents to flask - Degas with inert gas Start->Reaction_Setup Suzuki_Coupling Suzuki-Miyaura Coupling: - Add catalyst and ligand - Heat to reflux Reaction_Setup->Suzuki_Coupling Monitoring Reaction Monitoring: - TLC or LC-MS Suzuki_Coupling->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Monitoring->Workup Upon completion Purification Purification: - Column chromatography Workup->Purification Characterization Characterization: - NMR, Mass Spectrometry Purification->Characterization Final_Product Final Product: 5-methoxy-4-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine Characterization->Final_Product

Caption: General workflow for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
This compoundC₈H₇ClN₂O182.61Commercially availableStarting material.
Pyridine-4-boronic acidC₅H₆BNO₂122.92Commercially availableCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Commercially availableCatalyst. Handle in a fume hood.
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99Commercially availableBase. Anhydrous is preferred.
1,4-DioxaneC₄H₈O₂88.11Commercially availableSolvent. Anhydrous and degassed.
Water (H₂O)H₂O18.02-Degassed.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially availableFor extraction.
BrineSaturated NaCl solution--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Commercially availableDrying agent.
Silica GelSiO₂60.08Commercially availableFor column chromatography.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.47 mmol, 1.0 equiv).

    • Add pyridine-4-boronic acid (0.81 g, 6.57 mmol, 1.2 equiv).

    • Add sodium carbonate (1.74 g, 16.4 mmol, 3.0 equiv).

    • Causality: The boronic acid is used in slight excess to ensure complete consumption of the starting halide. Sodium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

    • Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Causality: A mixture of an organic solvent and water is typical for Suzuki couplings to ensure solubility of both organic and inorganic reagents. Degassing is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.316 g, 0.274 mmol, 0.05 equiv).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Causality: Palladium(0) complexes are the active catalysts for the Suzuki-Miyaura reaction. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. The reaction is heated to provide the necessary activation energy for the oxidative addition and subsequent steps.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

    • A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Causality: The aqueous workup removes the inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions and further remove water from the organic layer.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Trustworthiness and Self-Validation

The protocol described is a standard and well-established method for Suzuki-Miyaura cross-coupling.[1] The progress of the reaction can be easily monitored by TLC or LC-MS, providing clear endpoints. The final product's identity and purity are confirmed by standard analytical techniques (NMR and mass spectrometry), ensuring the validity of the synthetic procedure. Should the reaction not proceed to completion, troubleshooting steps could include using a different palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂) or a stronger base (e.g., K₃PO₄).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The protocol detailed above for the Suzuki-Miyaura cross-coupling provides a reliable and adaptable method for the introduction of various aryl and heteroaryl substituents at the 4-position. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt this methodology to synthesize novel and potent kinase inhibitors for drug discovery and development.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole and purine has rendered it a critical component in the design of targeted therapeutics, most notably as kinase inhibitors for oncology and inflammatory diseases. The strategic placement of the chlorine atom at the 4-position offers a versatile handle for a variety of cross-coupling and substitution reactions, enabling the systematic exploration of the chemical space around this core. This document provides detailed experimental protocols for the derivatization of this key intermediate, focusing on robust and widely applicable synthetic methodologies.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. For the this compound scaffold, these reactions allow for the introduction of a diverse array of substituents at the C4 position, which is often crucial for modulating biological activity and pharmacokinetic properties.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[1][2]

Causality Behind Experimental Choices:

  • Catalyst Selection: A palladium catalyst, often in conjunction with a phosphine ligand, is essential.[2][3] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance catalytic activity, particularly for challenging substrates.

  • Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a suitable ligand (e.g., XPhos, 0.1 equiv.).

  • Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Parameters

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃Provides the active Pd(0) catalyst.
Ligand XPhos, SPhosSterically bulky ligands promote reductive elimination.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][5] This reaction is of paramount importance in pharmaceutical synthesis due to the prevalence of arylamines in drug molecules.[6]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a phosphine ligand are crucial. Ligands like BINAP or Josiphos are often effective.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (argon or nitrogen) in a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., BINAP, 0.04 equiv.).

  • Solvent: Add anhydrous toluene.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound + Amine + Base Catalyst Pd Pre-catalyst + Ligand Start->Catalyst Solvent Anhydrous Toluene Catalyst->Solvent Heating Heat to 80-110 °C under Inert Atmosphere Solvent->Heating Quench Quench with aq. NH4Cl Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: A flowchart illustrating the key steps in a Buchwald-Hartwig amination experiment.

Sonogashira Coupling: Synthesis of Alkynylated Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10]

Causality Behind Experimental Choices:

  • Dual Catalysis: A palladium catalyst facilitates the main catalytic cycle, while a copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent and Base: Add anhydrous and degassed triethylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

PART 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable alternative for the derivatization of electron-deficient aromatic rings, such as the pyridine moiety in the 7-azaindole core.[11][12]

Causality Behind Experimental Choices:

  • Substrate Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates the chloro-substituted position towards nucleophilic attack.

  • Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

  • Conditions: The reaction is often carried out at elevated temperatures, and in some cases, under microwave irradiation to accelerate the reaction rate.[6]

Experimental Protocol: SNAr with an Amine

  • Reagents: In a sealed tube, combine this compound (1.0 equiv.) and the desired amine (3.0-5.0 equiv.). A high boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used.

  • Reaction: Heat the mixture to 120-150 °C. For microwave-assisted reactions, irradiate at a suitable temperature and power until completion.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Table 2: Comparison of Derivatization Strategies

ReactionBond FormedKey ReagentsAdvantages
Suzuki-Miyaura C-C (Aryl)Pd catalyst, Boronic acid, BaseHigh functional group tolerance, vast substrate scope.[1]
Buchwald-Hartwig C-NPd catalyst, Amine, Strong baseDirect amination, broad amine scope.[4][13]
Sonogashira C-C (Alkynyl)Pd catalyst, Cu(I) co-catalyst, Alkyne, Amine baseMild conditions, direct alkynylation.[7]
SNAr C-NuNucleophileCan be metal-free, simple procedure for strong nucleophiles.[11]

Conclusion

The derivatization of this compound is a critical step in the synthesis of numerous biologically active molecules. The choice of synthetic strategy, be it palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, will depend on the desired final product and the available starting materials. The protocols outlined in this document provide a robust starting point for researchers in drug discovery and development to explore the rich chemistry of this important heterocyclic scaffold.

References

The Strategic Intermediate: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Virology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to purine nucleobases have made it a cornerstone in the development of a diverse array of therapeutic agents.[1] Within this class of compounds, 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable intermediate for the synthesis of potent antiviral drugs.[2] The strategic placement of the chloro and methoxy groups on the pyridine ring allows for versatile chemical modifications, enabling the construction of complex molecules that can interact with specific viral or host targets.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of this compound as a key building block for antiviral agents. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the mechanisms of action of the resulting antiviral compounds.

Synthesis of the Core Intermediate: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 7-azaindole. The following protocol is a representative pathway based on established chemical transformations for analogous structures.[4][5]

Part 1: Synthesis of 4-Chloro-7-azaindole

The initial step involves the chlorination of the 7-azaindole core. This is typically achieved via an N-oxidation followed by treatment with a chlorinating agent.[4]

Protocol 1: Synthesis of 4-Chloro-7-azaindole

Step Procedure Reagents & Conditions Rationale
1N-Oxidation 7-azaindole, Hydrogen Peroxide, THFThe N-oxidation of the pyridine nitrogen activates the ring for subsequent nucleophilic substitution.
2Chlorination 7-azaindole-N-oxide, Phosphorus oxychloride (POCl₃), DIPEAPOCl₃ acts as the chlorinating agent, and DIPEA is a non-nucleophilic base that facilitates the reaction.
3Work-up Aqueous NaHCO₃, Ethyl AcetateNeutralization of the acidic reaction mixture and extraction of the product into an organic solvent.
4Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)To isolate the pure 4-Chloro-7-azaindole from byproducts.

Detailed Steps:

  • N-Oxidation: To a solution of 7-azaindole (1 eq) in tetrahydrofuran (THF), add hydrogen peroxide (1.2 eq) dropwise at 5-15°C. Stir the reaction mixture for 2-5 hours.[5]

  • Chlorination: After completion of the N-oxidation, carefully add phosphorus oxychloride (3 eq) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.1 eq) as a catalyst. Heat the reaction to 80-100°C for 2-8 hours.[5]

  • Work-up: Cool the reaction mixture to room temperature and slowly quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis_Part1 Start 7-Azaindole Step1 N-Oxidation (H₂O₂, THF) Start->Step1 Intermediate1 7-Azaindole-N-oxide Step1->Intermediate1 Step2 Chlorination (POCl₃, DIPEA) Intermediate1->Step2 End 4-Chloro-7-azaindole Step2->End

Caption: Synthesis of 4-Chloro-7-azaindole.

Part 2: Introduction of the Methoxy Group

With the 4-chloro derivative in hand, the subsequent step would be the introduction of the methoxy group at the 5-position. This would typically involve a bromination followed by a nucleophilic substitution.

Protocol 2: Synthesis of 4-Chloro-5-methoxy-7-azaindole

Step Procedure Reagents & Conditions Rationale
1Bromination 4-Chloro-7-azaindole, N-Bromosuccinimide (NBS), AcetonitrileElectrophilic bromination at the electron-rich C5 position of the pyrrole ring.
2Methoxylation 5-Bromo-4-chloro-7-azaindole, Sodium methoxide, DMFNucleophilic substitution of the bromo group with a methoxy group.
3Work-up Water, Ethyl AcetateQuenching the reaction and extracting the product.
4Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)Isolation of the final product.

Detailed Steps:

  • Bromination: Dissolve 4-Chloro-7-azaindole (1 eq) in acetonitrile and add N-Bromosuccinimide (1.1 eq). Stir the reaction at room temperature until completion.

  • Methoxylation: To a solution of the crude 5-Bromo-4-chloro-7-azaindole in dimethylformamide (DMF), add sodium methoxide (1.5 eq). Heat the reaction to 110-130°C for 8 hours.[5]

  • Work-up: Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield this compound.

Application in Antiviral Synthesis: Building on the Core

The this compound scaffold is a versatile starting point for the synthesis of various antiviral agents. The 4-chloro position is particularly amenable to nucleophilic substitution, allowing for the introduction of diverse side chains that can modulate the biological activity of the final compound.[6]

Example Application: Synthesis of a JAK Inhibitor Precursor

Janus kinase (JAK) inhibitors are a class of drugs that modulate the immune response by inhibiting the JAK-STAT signaling pathway.[7] These inhibitors are being explored for their potential to treat the inflammatory complications associated with severe viral infections. The pyrrolo[2,3-b]pyridine core is a common feature in many JAK inhibitors.[8]

Protocol 3: Synthesis of a 4-amino substituted Pyrrolo[2,3-b]pyridine

Step Procedure Reagents & Conditions Rationale
1Nucleophilic Substitution This compound, desired amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., t-BuONa), TolueneBuchwald-Hartwig amination to couple the amine with the 4-chloro position of the azaindole core.
2Work-up Water, Ethyl AcetateStandard aqueous work-up to remove inorganic salts and the catalyst.
3Purification Column ChromatographyTo isolate the pure final product.

Detailed Steps:

  • Reaction Setup: To a solution of this compound (1 eq) and the desired amine (1.2 eq) in toluene, add the palladium catalyst, ligand, and base.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Synthesis_Application Start 4-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine Step1 Buchwald-Hartwig Amination Start->Step1 End 4-Amino-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (Antiviral Precursor) Step1->End Amine R-NH₂ Amine->Step1

Caption: Synthesis of an antiviral precursor.

Mechanism of Action: From Intermediate to Therapeutic Effect

The antiviral agents derived from the this compound intermediate can exhibit their therapeutic effects through various mechanisms.

  • Direct-Acting Antivirals: A prominent example of a drug sharing the core pyrrolo[2,3-b]pyridine structure is Remdesivir. Although Remdesivir itself is a pyrrolo[2,1-f][4][5][9]triazine derivative, the fundamental pyrrole-fused heterocyclic system is key to its function. Remdesivir acts as a prodrug that is metabolized to its active triphosphate form, which then competes with adenosine triphosphate for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase, leading to premature chain termination.[6]

  • Host-Targeting Antivirals (Immunomodulators): As exemplified by the JAK inhibitors, compounds derived from the this compound scaffold can also target host cell pathways that are crucial for viral replication or that contribute to the pathology of the viral disease. By inhibiting JAKs, these compounds can dampen the cytokine storm associated with severe viral infections.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus Gene Gene Transcription (Inflammatory Response) DNA->Gene Cytokine Cytokine Cytokine->Receptor JAK_Inhibitor JAK Inhibitor (from Intermediate) JAK_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT pathway.

Conclusion

This compound is a high-value intermediate that provides a versatile platform for the synthesis of a new generation of antiviral agents. Its strategic functionalization allows for the development of both direct-acting antivirals and host-targeting immunomodulators. The protocols and insights provided in this application note are intended to empower researchers to leverage this privileged scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of antiviral therapies.

References

The Strategic Application of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine in the Discovery of Targeted Anticancer Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Oncology

In the landscape of modern anticancer drug discovery, the pursuit of highly selective and potent small molecule inhibitors targeting aberrant cellular signaling pathways is paramount. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that serve as versatile platforms for the synthesis of diverse compound libraries with high affinity for specific biological targets. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as one such critical scaffold, largely due to its structural resemblance to adenine, enabling it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.

This guide focuses on a key derivative of this scaffold: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the chloro and methoxy groups on this core structure provides medicinal chemists with a powerful tool. The chloro group at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl and heteroaryl substituents, which can be tailored to occupy specific pockets within the kinase ATP-binding site, thereby dictating inhibitor potency and selectivity. The methoxy group at the 5-position can influence solubility and may engage in crucial hydrogen bonding interactions within the target protein, further enhancing binding affinity. Derivatives of this compound have shown significant promise in the development of inhibitors for key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor angiogenesis and proliferation.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the application of this compound in the synthesis and evaluation of novel anticancer agents. We will provide field-proven insights, detailed experimental protocols, and data interpretation guidelines to facilitate the advancement of next-generation targeted therapies.

Targeting Key Oncogenic Pathways: FGFR and VEGFR-2

Aberrant activation of receptor tyrosine kinases (RTKs) is a well-established driver of cancer progression. The FGFR and VEGFR families are central to this process.

  • Fibroblast Growth Factor Receptors (FGFRs): This family of four RTKs (FGFR1-4) regulates cell proliferation, migration, and angiogenesis. Gene amplification, mutations, and fusions in FGFRs are implicated in a variety of cancers, including breast, lung, and bladder cancers. Inhibiting the FGFR signaling pathway is therefore a validated therapeutic strategy.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Also known as KDR, VEGFR-2 is the primary mediator of VEGF-induced angiogenesis.[1] By blocking VEGFR-2, the formation of new blood vessels that supply tumors with essential nutrients and oxygen can be halted, leading to the suppression of tumor growth and metastasis.[4]

The this compound scaffold is an ideal starting point for developing inhibitors against these kinases. The pyrrolo[2,3-b]pyridine core can form key hydrogen bonds with the hinge region of the kinase domain, while substituents introduced at the 4-position via Suzuki coupling can be designed to target the hydrophobic pocket, conferring selectivity and potency.

Below is a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a kinase inhibitor derived from the pyrrolo[2,3-b]pyridine scaffold.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Transcription Gene Transcription PKC->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Angiogenesis Cell Proliferation Survival Transcription->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Application Protocol 1: Synthesis of a VEGFR-2 Inhibitor Candidate

This section details a representative protocol for the synthesis of a potential VEGFR-2 inhibitor, 4-(3-aminophenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine , using a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[5][6]

Rationale for Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and ligand is critical for efficient coupling with heteroaryl chlorides.[7] We will use a pre-formed palladium complex with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G2) which is known to be effective for nitrogen-containing heterocycles.[5]

  • Base: An appropriate base is required to activate the boronic acid for the transmetalation step. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and compatible with a wide range of functional groups.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the inorganic base, while the organic solvent ensures the solubility of the organic reactants and catalyst.[5][7]

Suzuki_Workflow start Start reagents Combine Reactants: - Pyrrolopyridine - Boronic Acid - Base (K₃PO₄) - Catalyst (XPhos Pd G2) start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents (DME/Water) inert->solvent heat Heat Reaction (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Detailed Synthetic Protocol

Reaction: Suzuki-Miyaura coupling of this compound with 3-aminophenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • 1,2-Dimethoxyethane (DME), anhydrous and degassed (8 mL)

  • Deionized water, degassed (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,2-dimethoxyethane (8 mL) and degassed deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-aminophenyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Application Protocol 2: In Vitro Biological Evaluation

Once synthesized, the novel compound must be evaluated for its biological activity. This involves a two-tiered approach: a biochemical assay to determine direct target engagement and a cell-based assay to assess its effect on cancer cell viability.

Protocol 2A: VEGFR-2 Kinase Inhibition Assay (Biochemical)

This protocol outlines a luminescence-based kinase assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compound against the VEGFR-2 kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a substrate; lower luminescence indicates higher kinase activity.[8][9][10]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Synthesized inhibitor compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • Solid white 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

  • Reaction Setup: In a white 96-well plate, add the following to each well:

    • Kinase buffer

    • VEGFR-2 enzyme

    • Inhibitor at various concentrations (or buffer with DMSO for positive control wells).

    • Buffer without enzyme for blank control wells.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well as per the manufacturer's instructions. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the blank (no enzyme) signal from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)Notes
Sorafenib (Reference)VEGFR-290A known multi-kinase inhibitor.[3][4]
Lenvatinib (Reference)VEGFR-24A potent inhibitor of VEGFR, FGFR, and other kinases.
Synthesized Compound VEGFR-2TBDTo be determined by the assay.
Protocol 2B: Cancer Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the synthesized compound on a relevant cancer cell line (e.g., HepG2 hepatocellular carcinoma or MCF-7 breast cancer cells). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a highly valuable and strategically designed starting material for the discovery of novel kinase inhibitors in oncology. Its utility is rooted in the synthetic versatility of the 4-chloro position, which allows for extensive structure-activity relationship (SAR) exploration through well-established cross-coupling chemistry. The protocols detailed herein provide a comprehensive framework for synthesizing a lead compound via Suzuki-Miyaura coupling and subsequently evaluating its biological efficacy through both biochemical and cell-based assays.

The data generated from these experiments—specifically the IC₅₀ values against the target kinase and cancer cell lines—will provide a clear indication of the compound's potential as an anticancer agent. Promising results would warrant further investigation, including kinase selectivity profiling against a panel of other kinases, in vitro ADMET studies, and ultimately, in vivo efficacy studies in preclinical cancer models. The logical progression from this foundational scaffold to a potential clinical candidate underscores the power of integrating strategic chemical design with robust biological evaluation in the field of anticancer drug discovery.

References

Analytical techniques for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Techniques for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its derivatives have been investigated for their potential as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[2] As a critical intermediate in the synthesis of potential therapeutic agents, the purity, stability, and overall quality of this compound must be rigorously controlled. This necessitates the development and validation of robust analytical methods to ensure the identity, strength, and purity of the compound throughout the drug development process.

This technical guide provides a comprehensive overview of the key analytical techniques for the characterization and quantification of this compound. We will delve into the principles, provide detailed application notes and protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis and Purity Assessment

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture. For a molecule like this compound, which possesses a chromophore in its pyrrolopyridine ring system, HPLC-UV offers a sensitive and reliable method for routine quality control, purity assessment, and stability-indicating assays. The choice of a reversed-phase C18 column is predicated on the compound's moderate polarity, allowing for good retention and separation from potential impurities using a suitable organic-aqueous mobile phase.

Application Note: A Validated Stability-Indicating RP-HPLC Method

This application note details a stability-indicating reversed-phase HPLC method for the quantification of this compound and the separation of its potential degradation products. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with International Council for Harmonisation (ICH) guidelines.

Protocol 1: Sample Preparation and HPLC-UV Analysis

1. Sample Preparation:

  • For Drug Substance: Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

  • For In-Process Samples: The sample preparation will be matrix-dependent. A common approach for reaction mixtures is to dilute an aliquot of the reaction mixture in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.[3][4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Method Validation Summary:

The method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for the analyte.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity

Principle and Rationale

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5] This technique provides a higher degree of specificity and sensitivity compared to HPLC-UV. For this compound, LC-MS is invaluable for confirming the identity of the main peak, identifying unknown impurities, and for quantitative analysis at very low levels. Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule.

Application Note: Confirmatory Analysis and Trace Impurity Profiling by LC-MS

This application note describes an LC-MS method for the confirmation of this compound and the identification of trace-level impurities. The method utilizes a high-resolution mass spectrometer to obtain accurate mass measurements, which aids in the elemental composition determination of the parent compound and its related substances.

Protocol 2: LC-MS Analysis

1. Sample Preparation:

Sample preparation is similar to that for HPLC-UV analysis. It is crucial to use LC-MS grade solvents and additives to minimize background noise.

2. LC-MS Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo G2-XS QTof or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-7.5 min: 5% to 95% B7.5-9.0 min: 95% B9.0-9.1 min: 95% to 5% B9.1-10.0 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 350 °C
Mass Range m/z 50-500

3. Predicted Mass Spectral Data:

The following table summarizes the predicted mass-to-charge ratios for common adducts of this compound.

AdductPredicted m/z
[M+H]⁺183.03197
[M+Na]⁺205.01391
[M+K]⁺220.98785
[M+NH₄]⁺200.05851

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Weighing Weigh Sample Dissolving Dissolve in LC-MS Grade Solvent Weighing->Dissolving Filtering Filter (0.22 µm) Dissolving->Filtering Injection Inject into UPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Source Separation->Ionization Mass_Analysis Mass Analyzer (TOF) Ionization->Mass_Analysis Mass_Spectrum Obtain Mass Spectrum Mass_Analysis->Mass_Spectrum Identification Identify [M+H]⁺ and Fragments Mass_Spectrum->Identification Confirmation Confirm Identity Identification->Confirmation

Caption: Workflow for LC-MS analysis of this compound.

Part 3: Spectroscopic Techniques for Structural Confirmation

Principle and Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the unambiguous structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework, while MS gives information about the molecular weight and fragmentation pattern.

Application Note: Structural Characterization by NMR and MS

This section describes the expected spectroscopic data for this compound. While experimental spectra for this specific compound are not widely published, data from structurally similar compounds can be used to predict the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the rings.

Predicted NMR Data:

¹H NMR (Predicted)Chemical Shift (ppm)Multiplicity
Methoxy Protons~3.9Singlet
Pyrrole CH~6.5-7.5Doublets/Triplets
Pyridine CH~7.0-8.0Doublets
Pyrrole NH~11.0-12.0Broad Singlet
¹³C NMR (Predicted)Chemical Shift (ppm)
Methoxy Carbon~55-60
Pyrrole Carbons~100-130
Pyridine Carbons~110-150

Mass Spectrometry (MS):

The mass spectrum will provide the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern can provide further structural information.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule ([M+H]⁺) in the gas phase is likely to involve the loss of small neutral molecules such as methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group, or cleavage of the pyrrole ring.

Conclusion

The analytical techniques described in this guide provide a robust framework for the comprehensive analysis of this compound. The combination of HPLC-UV for routine quality control, LC-MS for identity confirmation and impurity profiling, and spectroscopic methods for structural elucidation ensures the quality and consistency of this important pharmaceutical intermediate. The provided protocols and validation guidelines serve as a practical resource for scientists and researchers in the pharmaceutical industry.

References

Application Notes and Protocols for the Purification of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[1][2] The purity of this heterocyclic compound is critical for its efficacy and safety in downstream applications. This document outlines three primary purification methodologies: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section is designed to provide researchers, scientists, and drug development professionals with the foundational principles, practical steps, and troubleshooting advice necessary to achieve high-purity this compound.

Introduction: The Importance of Purity for this compound

This compound is a substituted azaindole, a class of heterocyclic compounds of significant interest in medicinal chemistry.[3] Its utility as a building block in the synthesis of targeted therapeutics necessitates a high degree of purity.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can lead to undesired side effects, reduced biological activity, and complications in subsequent synthetic steps.

The molecular structure of this compound, with its pyrrolopyridine core, chloro-substituent, and methoxy group, dictates its physicochemical properties, such as solubility and polarity, which are key considerations in the development of effective purification strategies.[1] This guide provides a detailed exploration of the most effective methods for isolating this compound in a highly purified form.

Method 1: Recrystallization

Recrystallization is a robust and scalable technique for the purification of solid organic compounds.[4][5][6][7] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[8] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Principles of Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure high recovery.

  • Not react with the compound: The solvent must be chemically inert towards this compound.

  • Dissolve impurities well at all temperatures or not at all: This allows for the separation of impurities either by remaining in the mother liquor or by being removed via hot filtration.

  • Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for practical and safety reasons.

Recommended Solvents and Systems

For moderately polar compounds like this compound, a range of single and mixed solvent systems can be effective. A systematic screening approach is recommended.

Solvent/SystemRationale
Single Solvents
EthanolOften a good starting point for polar compounds with hydrogen bonding capabilities.
IsopropanolSimilar to ethanol but can offer different solubility characteristics.
Ethyl AcetateA moderately polar solvent that can be effective.
TolueneA non-polar solvent that may be suitable if the compound has significant non-polar character.
Mixed Solvent Systems
Hexane/Ethyl AcetateA common system where hexane acts as the anti-solvent for the more polar ethyl acetate. This allows for fine-tuning of the polarity to induce crystallization.[9]
Dichloromethane/HexaneSimilar to the above, offering a different polarity range.
Ethanol/WaterA polar system where water acts as the anti-solvent.[10]

Step-by-Step Recrystallization Protocol

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble impurities present C Crystallization A->C No insoluble impurities B->C D Isolation C->D E Drying D->E

Figure 1: General workflow for the recrystallization process.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[11] For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.

Principles of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (a mixture of organic solvents) is relatively non-polar. More polar compounds will have a stronger interaction with the silica gel and will therefore move more slowly down the column, while less polar compounds will travel faster. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be selectively eluted from the column.

Recommended Mobile Phase Systems

The choice of mobile phase is critical for achieving good separation. A common and effective mobile phase for pyrrolopyridine derivatives is a mixture of a non-polar solvent and a more polar solvent.

Solvent SystemTypical Gradient
Hexane/Ethyl AcetateStart with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to 50% or higher.
Petroleum Ether/Ethyl AcetateSimilar to hexane/ethyl acetate, offering a comparable polarity range.
Dichloromethane/MethanolFor more polar impurities, a gradient of methanol in dichloromethane can be effective.

Step-by-Step Column Chromatography Protocol

Column_Chromatography_Workflow A Column Packing B Sample Loading A->B C Elution B->C D Fraction Collection C->D E Analysis & Pooling D->E F Solvent Removal E->F

Figure 2: Workflow for purification by silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Pooling: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining very high purity material, particularly at a smaller scale, preparative HPLC is the method of choice.[12] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is generally the most effective for a wide range of organic molecules, including heterocyclic compounds.[13][14][15]

Principles of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is typically a silica gel that has been modified with non-polar alkyl chains (e.g., C18).[16] The mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[13] Separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.

Recommended Preparative HPLC Conditions

The following are general starting conditions that should be optimized for the specific separation needs.

ParameterRecommendation
Column C18, 5-10 µm particle size, appropriate dimensions for the sample load.
Mobile Phase A Water with 0.1% formic acid or 0.1% trifluoroacetic acid (for improved peak shape).
Mobile Phase B Acetonitrile or Methanol with the same additive as Mobile Phase A.
Gradient Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a higher percentage (e.g., 90-95%) over a suitable time frame.
Flow Rate Dependent on the column dimensions.
Detection UV, typically at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

Step-by-Step Preparative HPLC Protocol

Prep_HPLC_Workflow A Method Development (Analytical Scale) B Scale-Up to Preparative A->B C Sample Preparation B->C D Purification Run C->D E Fraction Collection D->E F Analysis & Pooling E->F G Solvent Removal/Lyophilization F->G

Figure 3: General workflow for preparative HPLC purification.

  • Method Development: Develop an analytical scale HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

  • Scale-Up: Scale the analytical method to the preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulate matter.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the solvents from the pooled fractions, often by lyophilization if the mobile phase is water/acetonitrile based, to obtain the final, high-purity product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its use as a pharmaceutical intermediate. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required final purity. For general purification, recrystallization and silica gel column chromatography are robust and effective methods. For achieving the highest levels of purity, preparative HPLC is the preferred technique. By following the detailed protocols and principles outlined in this guide, researchers can consistently obtain high-purity this compound for their research and development needs.

References

Application Notes & Protocols: Safe Handling and Storage of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance and Hazard Profile

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a substituted pyrrolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural similarity to endogenous purines makes the pyrrolopyridine scaffold a valuable pharmacophore. Specifically, this compound serves as a critical intermediate in the synthesis of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[1][4][5] The development of novel FGFR inhibitors is a promising avenue in targeted cancer therapy.[1][6][7][8][9][10]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[1][11]
Molecular Weight 182.61 g/mol [1][11]
Appearance Solid[11]
CAS Number 1020056-72-7[11]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are related to its acute oral toxicity and its potential for skin and eye irritation as a halogenated aromatic compound.

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [11]

Potential Hazards:

  • Ingestion: Harmful if swallowed, may cause systemic toxicity.

  • Skin Contact: May cause skin irritation. Halogenated aromatic compounds can be absorbed through the skin.[12]

  • Eye Contact: May cause serious eye irritation.

  • Inhalation: While it is a solid, inhalation of dust or aerosols may cause respiratory tract irritation.[13]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[13]

Incompatible Materials:

  • Strong Oxidizing Agents: May react violently.[14]

  • Strong Acids/Alkalis: The methoxy group can undergo ether cleavage under acidic conditions.[1]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[15]

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact and absorption.[12]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and dust.[12]
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.To prevent skin contact with spills or dust.[12]
Respiratory Protection Use in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent inhalation of dust or aerosols.[12][16]

Safe Handling Procedures

Adherence to strict handling protocols is paramount to ensuring a safe laboratory environment.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & Protocol prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Verify Fume Hood prep2->prep3 handle1 Weigh & Aliquot in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Reaction in Fume Hood handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste per Institutional Policy clean2->clean3

Caption: A generalized workflow for the safe handling of this compound.

Detailed Protocol for Handling
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[12]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring a certified chemical fume hood is operational and the workspace is clean and uncluttered.[12]

  • Handling:

    • All manipulations of the solid compound, including weighing and transfer, must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid creating dust.

    • For reactions, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place.To prevent thermal decomposition.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent air oxidation, particularly of the electron-rich pyrrole ring.[1]
Container Keep in a tightly sealed, properly labeled container.To prevent contamination and accidental exposure.[17]
Location Store in a designated area for toxic and halogenated compounds, away from incompatible materials such as strong oxidizing agents.[14][17]To prevent accidental mixing and reactions.

Emergency Procedures

Spill Response

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Step-by-step procedure for responding to a spill of this compound.

Protocol for a Small Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the spilled material and absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Dispose of the waste according to your institution's hazardous waste procedures.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek medical attention.

  • If inhaled: Move the person to fresh air.[13] If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting.[14] Rinse mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[12]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.

Conclusion: A Culture of Safety

This compound is a valuable research tool with a manageable hazard profile when handled with the appropriate precautions. The protocols outlined in this guide are designed to provide a comprehensive framework for its safe use. Ultimately, a strong culture of safety, which includes thorough training, adherence to established procedures, and a proactive approach to risk assessment, is the most critical element in protecting researchers and advancing scientific discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction for a key heterocyclic building block: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as a 7-azaindole derivative. The unique electronic properties and potential for catalyst inhibition of this substrate class demand a nuanced approach to achieve high yields and purity. This center provides in-depth, evidence-based solutions to common challenges encountered in the laboratory.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][4][5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Pd(II)_Complex->Transmetalation Dimeric_Complex Ar-Pd(II)-Ar' Transmetalation->Dimeric_Complex Reductive_Elimination Reductive Elimination Dimeric_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product (Ar-Ar') Reductive_Elimination->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction shows low to no conversion of the this compound starting material. What are the primary causes?

A1: This is a frequent issue, often stemming from the inherent low reactivity of heteroaryl chlorides and potential catalyst inhibition.

  • Cause 1: Inefficient Oxidative Addition. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[4][8] The electron-rich nature of the pyrrolopyridine ring system can further deactivate the C-Cl bond.

    • Solution: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Opt for catalyst systems known for their efficacy with aryl chlorides, which typically involve bulky, electron-rich phosphine ligands.[1][4] Examples include Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands promote the oxidative addition step.[1]

  • Cause 2: Catalyst Inhibition by the Azaindole Moiety. The nitrogen atoms in the pyrrolo[2,3-b]pyridine core, particularly the pyridine nitrogen, can coordinate to the palladium center. This can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the catalyst.[10][11]

    • Solution: Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). While not ideal for atom economy, this can compensate for catalyst deactivation. Additionally, certain ligand choices can mitigate this inhibition.

  • Cause 3: Inadequate Base Strength or Solubility. The base plays a crucial role in activating the boronic acid for transmetalation.[2][9][12] If the base is too weak or poorly soluble in the reaction medium, this step will be slow or stalled.

    • Solution: Switch to a stronger or more soluble base. While K₂CO₃ is common, consider stronger bases like K₃PO₄ or Cs₂CO₃.[2] The choice of solvent will also impact base efficacy. For instance, K₃PO₄ is often more effective in polar aprotic solvents like dioxane or THF, often with the addition of water.[2][4]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid (Ar-Ar), but my starting chloride remains. What's happening?

A2: Boronic acid homocoupling is a common side reaction, often indicating issues with the catalyst's oxidation state or reaction setup.

  • Cause 1: Presence of Oxygen. Oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1]

    • Solution: Rigorous deoxygenation is critical. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[5][13] The reaction vessel should be purged with the inert gas, and the reaction should be run under a positive pressure of that gas.[13]

  • Cause 2: Premature Degradation of the Boronic Acid. Boronic acids can be unstable, particularly under the reaction conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen) and other side reactions like homocoupling.[13]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate.[1][13] These are generally more robust and release the active boronic acid species slowly during the reaction.[13]

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.

Q3: The reaction works, but the yield is consistently low (30-50%), and purification is difficult due to multiple byproducts.

A3: This scenario points towards a combination of factors, including competing side reactions and suboptimal reaction parameters.

  • Cause 1: Protodeboronation of the Boronic Acid. This is a major pathway for yield loss, where the boronic acid reacts with trace water or other proton sources to replace the boronic acid moiety with a hydrogen atom.[13]

    • Solution: Minimize water content if using anhydrous conditions, or use a well-defined solvent/water ratio if a biphasic system is intended. Using a more stable boronic ester can significantly reduce this side reaction.[1][13]

  • Cause 2: Hydrodehalogenation of the Starting Material. The this compound can be reduced to the corresponding dechlorinated compound.

    • Solution: This is often linked to the catalyst system and reaction conditions. Screening different palladium sources, ligands, and bases can help identify a combination that favors the cross-coupling pathway.

  • Cause 3: Suboptimal Solvent and Temperature. The choice of solvent affects the solubility of reagents and the stability of intermediates.[2][14] The temperature influences reaction rates, but excessively high temperatures can promote decomposition.

    • Solution: A systematic screening of solvents is recommended. Common choices include dioxane/water, THF/water, DMF, or toluene.[1][2] For challenging couplings, a higher boiling point solvent like dioxane or toluene may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation.[13]

Frequently Asked Questions (FAQs)

What is the best initial catalyst/ligand combination to try for this substrate?

For a heteroaryl chloride like this compound, a good starting point is a second-generation Buchwald precatalyst, such as XPhos Pd G2 or SPhos Pd G2. These are air- and moisture-stable precatalysts that readily form the active Pd(0) species in solution. They are specifically designed for challenging cross-couplings involving aryl chlorides.[15] Alternatively, a combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like XPhos or RuPhos can be effective.[16]

Which base should I choose?

Potassium phosphate (K₃PO₄) is often a reliable choice for Suzuki couplings of heteroaryl halides. It is a strong enough base to facilitate transmetalation without causing significant degradation of sensitive substrates. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option. A common practice is to use 2-3 equivalents of the base.[5]

Does this reaction need to be run under strictly anhydrous conditions?

Not necessarily. In fact, the presence of a small amount of water is often beneficial and even required for the Suzuki-Miyaura reaction.[1][17] Water can aid in the dissolution of the base and facilitate the transmetalation step. Many standard protocols use a solvent mixture such as dioxane/water (e.g., in a 4:1 or 5:1 ratio).[5][13] However, the amount of water should be controlled, as excess water can promote protodeboronation.

How can I effectively monitor the reaction progress?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.[13] For TLC analysis, a co-spot of your starting material alongside the reaction mixture will help in determining its consumption. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. LC-MS is more definitive, as it provides mass information for the starting material, product, and any significant byproducts.

Optimized Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of reaction conditions.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq., 2 mol%) and the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting chloride).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Data Summary Table: Key Reaction Parameters
ParameterRecommended Starting PointRange for OptimizationRationale
Catalyst Loading 2 mol%1-5 mol%Higher loading may be needed for less reactive substrates or to overcome catalyst inhibition.
Boronic Acid 1.5 eq.1.2-2.0 eq.An excess is used to drive the reaction to completion and account for potential decomposition.
Base K₃PO₄ (3 eq.)Cs₂CO₃, K₂CO₃ (2-3 eq.)Stronger bases are often required for efficient transmetalation with chlorides.
Solvent Dioxane/H₂O (4:1)THF/H₂O, Toluene, DMFSolvent choice impacts solubility and reaction kinetics.[14]
Temperature 100 °C80-120 °CHigher temperatures may be needed to drive the sluggish oxidative addition of the chloride.

Visualizing the Troubleshooting Workflow

A logical approach is crucial when a reaction fails. The following diagram outlines a systematic troubleshooting process.

Troubleshooting_Workflow start Low/No Yield in Suzuki Reaction check_conversion Check SM Conversion (TLC/LC-MS) start->check_conversion no_reaction No Reaction/ Trace Conversion check_conversion->no_reaction No incomplete_reaction Incomplete Conversion/ Byproducts check_conversion->incomplete_reaction Yes catalyst_issue Is Catalyst System Active Enough for Chloride? no_reaction->catalyst_issue byproduct_analysis Identify Byproducts (LC-MS) incomplete_reaction->byproduct_analysis base_issue Is Base Strong/Soluble Enough? catalyst_issue->base_issue Yes change_catalyst Solution: Use Buchwald Ligand/Precatalyst Increase Catalyst Loading catalyst_issue->change_catalyst No temp_issue Is Temperature Sufficiently High? base_issue->temp_issue Yes change_base Solution: Switch to K3PO4 or Cs2CO3 Optimize Solvent System base_issue->change_base No temp_issue->no_reaction Yes, Re-evaluate increase_temp Solution: Increase Temperature (e.g., to 110-120°C) Use Higher Boiling Solvent temp_issue->increase_temp No homocoupling Homocoupling (Ar-Ar) Dominates? byproduct_analysis->homocoupling dehalogenation Dehalogenation/ Protodeboronation? homocoupling->dehalogenation No degas_rigorously Solution: Ensure Rigorous Degassing Use Fresh Pd(0) Source homocoupling->degas_rigorously Yes use_boronic_ester Solution: Use Boronic Ester (Bpin, MIDA) Optimize Water Content dehalogenation->use_boronic_ester Yes

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, a key scaffold in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and synthetic challenges. We will move beyond simple protocols to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to optimize your reactions.

The this compound core, also known as a 7-azaindole, is a privileged structure in drug discovery, notably as a building block for kinase inhibitors.[1][2] However, its synthesis and functionalization are not without challenges. The electronic properties of the fused pyrrole and pyridine rings, combined with the reactivity of its substituents, can lead to a variety of side reactions. This guide provides direct answers to common problems encountered in the lab.

Troubleshooting Guide & FAQs
Issue 1: Low Yields and Byproducts in Suzuki-Miyaura Cross-Coupling at C-2

Question: I am attempting a Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate to introduce an aryl group at the C-2 position, but I'm observing low yields, significant amounts of a C-2 de-iodinated (reduced) byproduct, and some diarylation. What is causing this and how can I improve the selectivity?

Answer: This is a classic chemoselectivity challenge. The primary issue stems from the competitive reactivity of the C-2 iodo and C-4 chloro positions and the potential for side reactions like proto-deiodination. The choice of catalyst, base, and reaction conditions is critical to steer the reaction towards the desired outcome.

Causality and Mechanistic Insights:

  • Proto-dehalogenation: The formation of the C-2 reduced byproduct (e.g., structure 6 in a similar synthesis) often occurs when the palladium catalyst's oxidative addition is slow or when the subsequent transmetalation/reductive elimination pathway is inefficient.[1] This can be exacerbated by certain palladium catalysts or the presence of protic impurities.

  • Diarylation: While the C-2 iodo group is generally more reactive towards oxidative addition than the C-4 chloro group, harsh conditions (high temperature, long reaction times) can lead to a second coupling event at the C-4 position.[1]

  • Catalyst and Ligand Choice: The ligand on the palladium catalyst dramatically influences its reactivity and selectivity. Bulky, electron-rich phosphine ligands can promote the desired oxidative addition at the more reactive C-I bond while minimizing side reactions.

Troubleshooting Protocol & Optimization:

  • Catalyst Selection: For selective C-2 arylation on a di-halogenated pyrrolopyridine, Pd(PPh₃)₄ is often a reliable choice. In one study, using Pd(PPh₃)₄ led to only 5–8% of the C-2 reduced derivative.[1] Catalysts like Pd₂(dba)₃ may also be effective but might require more careful optimization of ligands and bases.

  • Base and Solvent System: A common and effective system is K₂CO₃ in a de-gassed 1,4-dioxane:water mixture.[1] The aqueous base is crucial for the transmetalation step with the boronic acid. Ensure the solvent is rigorously de-gassed to prevent oxidative degradation of the catalyst.

  • Temperature and Time Control: Start with milder conditions. A reaction at 80-90 °C is often sufficient.[1] Monitor the reaction by TLC or LC-MS. Pushing the reaction for too long or at excessively high temperatures (>100 °C) increases the risk of diarylation and decomposition.[1]

Data Summary: Catalyst and Condition Effects on Suzuki Coupling

EntryPalladium CatalystBaseTemperature (°C)Time (h)OutcomeReference
1Pd₂(dba)₃ / LigandK₂CO₃1000.5Successful C-2 arylation[1]
2Pd(PPh₃)₄K₂CO₃80983% yield of mono-arylated product, low de-iodination[1]
3Pd(OAc)₂Na₂CO₃9022Increased diarylation (6%) observed on scale-up[1]

Troubleshooting Workflow Diagram

G start Low Yield in C-2 Suzuki Coupling check_byproducts Analyze Crude Product by LC-MS. Identify major byproducts. start->check_byproducts dehalogenation Major Byproduct: Proto-dehalogenation at C-2 check_byproducts->dehalogenation C-2 H present diarylation Major Byproduct: Diarylation at C-2 and C-4 check_byproducts->diarylation Di-aryl product no_reaction Incomplete Conversion check_byproducts->no_reaction Starting material fix_dehalogenation Switch to Pd(PPh3)4. Ensure rigorous de-gassing. Use fresh boronic acid. dehalogenation->fix_dehalogenation fix_diarylation Lower reaction temperature to 80°C. Reduce reaction time. Monitor closely by TLC/LC-MS. diarylation->fix_diarylation fix_no_reaction Increase temperature to 90-100°C. Check catalyst activity. Increase equivalents of boronic acid. no_reaction->fix_no_reaction re_run Re-run Optimized Reaction fix_dehalogenation->re_run fix_diarylation->re_run fix_no_reaction->re_run

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Unintended Electrophilic Substitution on the Pyrrole Ring

Question: During an attempt to perform a reaction on the pyridine ring, I'm observing the formation of a side product that appears to be substituted at the C-3 position of the pyrrole ring. Why is this happening?

Answer: The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus susceptible to electrophilic attack, particularly at the C-3 position. This is a common side reaction under acidic or electrophilic conditions.

Causality and Mechanistic Insights:

  • Electronic Nature: The pyrrole nitrogen atom donates electron density into the fused ring system, making the pyrrole portion nucleophilic. Resonance effects direct electrophiles preferentially to the C-3 position.[3]

  • Reaction Conditions: Even under mildly acidic conditions, which might be used for other transformations (e.g., ether cleavage), the pyrrole ring can be protonated or react with other electrophiles present in the mixture.

  • Halogenation: A classic example is bromination. Using reagents like bromine in the presence of a Lewis acid catalyst will almost certainly lead to preferential bromination at C-3, with reported yields of 60-85% for this specific reaction.[3]

Preventative Measures:

  • Protect the Pyrrole Nitrogen (N-1): The most effective strategy is to install a protecting group on the pyrrole nitrogen. An electron-withdrawing group like tosyl (Ts), or bulky silyl groups like triisopropylsilyl (TIPS), can significantly reduce the nucleophilicity of the pyrrole ring and prevent C-3 substitution.[4]

  • Avoid Strong Acids: If possible, perform reactions under neutral or basic conditions to avoid activating the ring towards electrophilic attack.

  • Control of Electrophiles: Ensure that no unintended electrophilic reagents are generated in your reaction mixture. For instance, some solvents can degrade to form acidic or electrophilic species.

Issue 3: Hydrolysis of the C-4 Chloro Group during Nucleophilic Substitution

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) at the C-4 position with an amine, but I am getting a significant amount of the 4-hydroxy byproduct. What is causing this hydrolysis?

Answer: The C-4 chloro substituent on the 7-azaindole core is an excellent leaving group for SNAr reactions, but this also makes it susceptible to hydrolysis by water, especially under basic conditions or at elevated temperatures.[3]

Causality and Mechanistic Insights:

  • Activated Position: The chlorine at C-4 is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent pyridine nitrogen. This stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism of SNAr.[3]

  • Competitive Nucleophile: Water or hydroxide ions can act as nucleophiles, competing with your desired nucleophile (e.g., an amine). This competition is highly dependent on the reaction conditions and the nucleophilicity of your reagent.

Diagram of Competitive SNAr at C-4

G sub 4-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine node1 4-Amino Derivative (Desired Product) sub->node1 + R-NH2 (Desired Nucleophile) k1 node2 4-Hydroxy Derivative (Side Product) sub->node2 + H2O / OH- (Competing Nucleophile) k2

Caption: Competing reaction pathways at the C-4 position.

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Dry your solvents using appropriate methods (e.g., distillation over a drying agent, passing through an alumina column).

    • Dry your glassware thoroughly in an oven.

    • Use anhydrous grade reagents whenever possible.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base. Organic bases like diisopropylethylamine (DIPEA) or DBU are preferable to inorganic bases like NaOH or K₂CO₃ if water is present.

  • Increase Nucleophile Concentration: Using a higher concentration or slight excess of your desired nucleophile can help it outcompete the residual water kinetically.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing hydrolysis reaction.

Issue 4: Side Reactions from SEM Protecting Group Cleavage

Question: I am using a trimethylsilylethoxymethyl (SEM) group to protect the pyrrole nitrogen. During the final deprotection step with TBAF, I am getting multiple unidentified side products instead of my clean, deprotected 7-azaindole. What is happening?

Answer: This is a known and challenging side reaction specific to SEM deprotection in the 7-azaindole series. The deprotection mechanism releases formaldehyde, which is highly reactive and can be trapped by the deprotected, nucleophilic 7-azaindole, leading to unwanted products.

Causality and Mechanistic Insights:

  • Formaldehyde Release: The cleavage of the SEM group generates formaldehyde as a stoichiometric byproduct.

  • Intra- and Intermolecular Reactions: The deprotected 7-azaindole is nucleophilic. It can react with the released formaldehyde in several ways:

    • Dimerization: Two molecules of the azaindole can be linked by a methylene bridge (from formaldehyde).[1]

    • Pictet-Spengler Type Cyclization: If other reactive groups are present, formaldehyde can participate in intramolecular cyclizations, leading to complex polycyclic structures, such as tricyclic eight-membered rings.[1]

Mitigation Strategies:

  • Formaldehyde Scavenger: The most effective solution is to add a "scavenger" to the deprotection reaction. The scavenger's role is to react with the released formaldehyde faster than your desired product does.

    • Protocol: A study successfully overcame this issue by including a scavenger during the deprotection step.[1] Common scavengers include ethylenediamine or other primary amines that can quickly form stable imines or other adducts with formaldehyde.

  • Alternative Protecting Groups: If the issue persists, consider using a different N-protecting group for your synthetic route. A group that does not generate a reactive byproduct upon cleavage, such as a tosyl (Ts) group (cleaved with NaOH or Mg) or a Boc group (cleaved with TFA), may be more suitable, depending on the overall stability of your molecule.

References

Technical Support Center: Synthesis and Purification of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and purifying this valuable heterocyclic building block. Here, we address common challenges and provide in-depth, experience-driven solutions to enhance your yield and purity.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis and handling of this compound.

Q1: What is a reliable synthetic route to this compound?

A1: A common and effective strategy involves a multi-step synthesis starting from 5-methoxy-1H-pyrrolo[2,3-b]pyridine. The key transformation is a regioselective chlorination at the 4-position of the pyridine ring. A widely adopted method is the N-oxidation of the pyridine nitrogen, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This approach enhances the electrophilicity of the 4-position, directing the chlorination.

Q2: Why is N-protection of the pyrrole moiety often recommended?

A2: The pyrrole nitrogen (N-1) is nucleophilic and its proton is acidic. In many reactions, particularly those involving strong bases or organometallic reagents, deprotonation of the N-H group can lead to side reactions or interfere with the desired transformation. Protecting groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) are frequently employed to prevent these issues and can also improve solubility. The choice of protecting group is critical and should be orthogonal to other planned reaction conditions.

Q3: What are the most common side products in this synthesis?

A3: Common side products can include regioisomers of chlorination (e.g., chlorination at other positions on the pyridine or pyrrole ring), products of over-chlorination, and starting material. Additionally, if harsh acidic conditions are used, cleavage of the 5-methoxy group to the corresponding 5-hydroxy derivative can occur.[1]

Q4: My yield of the final product is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The chlorination step may not have gone to completion.

  • Side reactions: As mentioned above, the formation of byproducts consumes starting material and reduces the yield of the desired product.

  • Degradation: The product may be unstable under the reaction or workup conditions. This compound can be sensitive to strong acids and prolonged exposure to heat.[1]

  • Purification losses: The product may be difficult to separate from impurities, leading to significant losses during chromatography or recrystallization.

Q5: What are the best practices for storing this compound?

A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The electron-rich pyrrole ring is susceptible to oxidation, especially in the presence of light and moisture.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Chlorination Step

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (e.g., 5-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide).

  • The isolated yield of this compound is below expectations.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Chlorinating Agent The stoichiometry of the chlorinating agent (e.g., POCl₃) may be inadequate for complete conversion.Increase the equivalents of the chlorinating agent incrementally (e.g., from 3 to 5 equivalents). Monitor the reaction closely by TLC or LC-MS to avoid over-chlorination.
Suboptimal Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature. For POCl₃ chlorinations, refluxing is often necessary.
Presence of Water Moisture can quench the chlorinating agent and hinder the reaction.Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Poor Activation of the Pyridine Ring If proceeding via an N-oxide, incomplete N-oxidation will result in poor reactivity towards chlorination.Ensure the N-oxidation step goes to completion before proceeding with chlorination. Purify the N-oxide intermediate if necessary.
Issue 2: Formation of Multiple Products (Poor Selectivity)

Symptoms:

  • TLC or LC-MS of the crude product shows multiple spots or peaks with similar mass, indicating the formation of isomers or over-chlorinated products.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Overly Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to a loss of regioselectivity and the formation of multiple chlorinated species.Optimize the reaction time and temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Direct Chlorination without N-Oxide Attempting direct chlorination of the 7-azaindole core without prior activation can lead to a mixture of products due to competing reaction sites.Employ the N-oxidation strategy to activate the 4-position of the pyridine ring for selective chlorination.
Electrophilic Attack on the Pyrrole Ring The electron-rich pyrrole ring can undergo electrophilic substitution.[1]Use of an N-protecting group on the pyrrole nitrogen can help to electronically deactivate the pyrrole ring towards unwanted side reactions.
Issue 3: Difficulty in Purifying the Final Product

Symptoms:

  • Co-elution of impurities with the product during column chromatography.

  • Failure to obtain a crystalline solid upon recrystallization attempts.

  • Persistent low purity despite multiple purification steps.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Similar Polarity of Product and Impurities Isomeric byproducts or unreacted starting material may have similar polarities to the desired product, making chromatographic separation challenging.Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Small percentages of methanol in dichloromethane can also be effective.
Product Instability on Silica Gel The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The methoxy group could potentially undergo cleavage under acidic conditions.[1]Consider using neutral or basic alumina for chromatography. Alternatively, a rapid flash chromatography with a carefully chosen solvent system can minimize contact time with the stationary phase.
Inappropriate Recrystallization Solvent The chosen solvent may not provide the optimal solubility differential for effective crystallization.Screen a range of solvents for recrystallization. Good starting points include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water mixtures.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific setup and starting materials.

Step 1: N-Oxidation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Chlorination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide

  • To the crude N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heat the mixture to reflux (typically around 100-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, to a pH of 8-9.

  • Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).

  • Slowly add a co-solvent in which the product is less soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

IV. Visualizations

Synthetic Workflow

Synthetic Workflow start 5-methoxy-1H-pyrrolo[2,3-b]pyridine n_oxide 5-methoxy-1H-pyrrolo[2,3-b]pyridine N-oxide start->n_oxide m-CPBA, DCM chlorination This compound (Crude) n_oxide->chlorination POCl3, Reflux purified Purified Product chlorination->purified Purification (Chromatography/Recrystallization)

Caption: Synthetic pathway to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/LC-MS) low_yield->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reagent equivalents - Increase temperature/time incomplete_reaction->optimize_conditions Yes purification_issue Difficulty in Purification? side_products->purification_issue No improve_selectivity Improve Selectivity: - Use N-oxide route - Consider N-protection - Milder conditions side_products->improve_selectivity Yes optimize_purification Optimize Purification: - Screen solvent systems - Try different stationary phase - Recrystallization screen purification_issue->optimize_purification Yes success Yield Improved purification_issue->success No optimize_conditions->success improve_selectivity->success optimize_purification->success

Caption: Decision-making workflow for troubleshooting low product yield.

V. References

  • Smolecule. This compound. Available at: --INVALID-LINK--

  • Zhang, L., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 18(9), 11049-11067. Available at: --INVALID-LINK--

  • ChemicalBook. How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? Available at: --INVALID-LINK--

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole. Available at: --INVALID-LINK--

  • ChemicalBook. 4-Chloro-7-azaindole synthesis. Available at: --INVALID-LINK--

References

Technical Support Center: N-Protection of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing derivatives of this valuable heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, its effective manipulation is paramount.[1][2]

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core presents unique challenges, particularly concerning the protection of the pyrrole nitrogen (N-1). This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the necessity and strategy for N-protection of the this compound core.

Question 1: Why is N-protection of the pyrrole nitrogen necessary for this scaffold?

Answer: The N-H proton of the pyrrole ring in 7-azaindole derivatives is acidic and the nitrogen itself is nucleophilic. This reactivity can interfere with many common synthetic transformations planned for other parts of the molecule.

  • Preventing Side Reactions: In reactions involving strong bases (e.g., organolithium reagents for metalation, or bases in cross-coupling reactions), the N-H proton will be readily deprotonated. This consumes reagents and can lead to undesired side reactions or complete reaction failure.[3]

  • Ensuring Regioselectivity: Many functionalization reactions, such as alkylations or acylations, can occur on the pyrrole nitrogen if it is left unprotected. Protection ensures that reactions proceed at the desired position on the carbon framework.[3]

  • Improving Solubility and Stability: N-protection can increase the solubility of the substrate in organic solvents and enhance its stability, as unprotected pyrroles can be less stable under certain conditions.[4]

  • Directing Group for Metalation: Bulky N-protecting groups, particularly silyl groups like triisopropylsilyl (TIPS), can direct ortho-lithiation to specific positions on the ring system, a strategy that is impossible without protection.[3][5]

Question 2: What are the primary factors to consider when choosing an N-protecting group for this specific molecule?

Answer: The selection of an appropriate protecting group is critical and depends entirely on the planned synthetic route. The key is to choose a group that is stable during subsequent reaction steps but can be removed under conditions that do not affect the chloro, methoxy, or other functional groups.

A logical workflow for this decision is outlined below:

G start Start: Need to Protect This compound q1 What are the downstream reaction conditions? start->q1 cond1 Strong Base (e.g., n-BuLi, LDA) q1->cond1 Lithiation/ Metalation cond2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) q1->cond2 C-C/C-N Bond Formation cond3 Acidic Conditions q1->cond3 e.g., Ether Cleavage cond4 Nucleophilic Attack at C-4 q1->cond4 SₙAr pg1 Recommended Group: TIPS or SEM cond1->pg1 pg2 Recommended Group: SEM, Ts, or TIPS cond2->pg2 pg3 Recommended Group: Sulfonyl (Ts) or TIPS cond3->pg3 pg4 Recommended Group: SEM or Ts cond4->pg4 deprotection Final Consideration: Can the deprotection conditions be tolerated by the final molecule? pg1->deprotection pg2->deprotection pg3->deprotection pg4->deprotection

References

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative). This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing substituted 4-chloro-7-azaindoles like this compound?

A1: The synthesis of this and related 7-azaindole scaffolds typically does not begin with the fully formed, unsubstituted 1H-pyrrolo[2,3-b]pyridine for subsequent chlorination and methoxylation due to regioselectivity challenges. The electron-rich pyrrole ring tends to react preferentially at the C-3 position with electrophiles.[1][2] Therefore, the most successful strategies involve building the molecule from a pre-functionalized pyridine precursor or by functionalizing a simpler azaindole at specific positions using advanced organic chemistry techniques.

Common strategies include:

  • Functionalization of a 4-chloro-7-azaindole precursor: This is a widely used approach where commercially available 4-chloro-7-azaindole is the starting material. The key challenge then becomes the regioselective introduction of the methoxy group at the C-5 position.[3]

  • Ring construction from a substituted pyridine: More complex routes involve synthesizing the pyrrole ring onto a pyridine core that already contains the desired chloro and methoxy substituents. This can involve reactions like the Sonogashira coupling followed by cyclization.[4][5][6]

Q2: Why is N-protection of the pyrrole ring necessary for many synthetic steps?

A2: The proton on the pyrrole nitrogen (N-1) is acidic and can interfere with many reactions, particularly those involving strong bases or organometallic reagents (e.g., Grignard reagents, organolithiums). Failure to protect this position can lead to deprotonation, which deactivates reagents and prevents the desired reaction from occurring. Furthermore, the protecting group can play a crucial role in directing metallation to specific positions on the pyridine ring.[3][7] Bulky silyl groups like triisopropylsilyl (TIPS) are often used to sterically hinder the C-2 position, thereby promoting lithiation on the pyridine ring.[3][7]

Q3: What are the primary applications of this compound?

A3: This compound is a valuable heterocyclic building block, primarily used as an intermediate in the synthesis of more complex molecules for pharmaceutical research.[1][8] Derivatives of the 7-azaindole core are prominent in medicinal chemistry, especially in the development of kinase inhibitors for oncology.[1][7][9] The 4-chloro substituent serves as an excellent handle for introducing further diversity via nucleophilic aromatic substitution or cross-coupling reactions.[1]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The proposed solutions are grounded in mechanistic principles and established synthetic protocols.

Problem 1: Low or No Yield in Directed Ortho-Metalation (DoM) Step

Q: I am attempting to functionalize N-protected 4-chloro-7-azaindole at the C-5 position using an organolithium reagent (like s-BuLi or LDA) followed by an electrophile, but I am getting very low yields or only recovering my starting material. What could be wrong?

A: This is a common and multi-faceted issue in directed ortho-metalation (DoM) chemistry. Here are the most likely causes and their solutions:

  • Cause A: Inadequate N-Protection.

    • Explanation: If the N-H of the pyrrole is not protected, the organolithium base will simply deprotonate it instead of the intended C-5 position on the pyridine ring. Even with a protecting group, if it's not sufficiently robust or sterically demanding (like TIPS), some C-2 lithiation might occur.[3][7]

    • Solution: Ensure your N-protection step went to completion. Use a bulky and robust protecting group such as triisopropylsilyl (TIPS). The TIPS group not only protects the nitrogen but also sterically blocks the C-2 position, enhancing the regioselectivity of the metalation at C-5.[3]

  • Cause B: Presence of Moisture or Protic Impurities.

    • Explanation: Organolithium reagents are extremely strong bases and will be quenched instantly by water, alcohols, or even atmospheric moisture. This is the most frequent cause of failed metalation reactions.

    • Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system. The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen).

  • Cause C: Incorrect Temperature Control.

    • Explanation: The lithiated 7-azaindole intermediate is often thermally unstable. Lithiation is typically performed at very low temperatures, commonly -78 °C (a dry ice/acetone bath), to form the anion, which is then held at that temperature for the subsequent electrophilic quench.[7] Allowing the reaction to warm up prematurely can lead to decomposition or side reactions.

    • Solution: Maintain the temperature at -78 °C throughout the addition of the organolithium reagent and the electrophile. Use a properly insulated Dewar flask and a temperature probe to monitor the reaction.

  • Cause D: Choice and Titration of Organolithium Reagent.

    • Explanation: The exact concentration of commercial organolithium reagents can vary over time. Using an insufficient amount will result in incomplete lithiation.

    • Solution: Titrate your organolithium reagent before use to determine its precise molarity. Common titration methods include using N-pivaloyl-o-toluidine or diphenylacetic acid. For the lithiation of N-TIPS-4-chloro-7-azaindole, sec-butyllithium (s-BuLi) is often more effective than n-butyllithium (n-BuLi).[3]

Problem 2: Formation of a Major Side Product

Q: During my synthesis, I am observing a significant impurity that is difficult to separate. How can I identify and prevent its formation?

A: The identity of the side product depends on the specific reaction. Below are common scenarios.

  • Scenario A: Isomer Formation (e.g., C-3 Substitution).

    • Explanation: If you are attempting a direct electrophilic substitution (e.g., halogenation, nitration) on the 7-azaindole core, the C-3 position of the electron-rich pyrrole ring is the most nucleophilic site and will react preferentially.[1][10] This leads to the formation of the 3-substituted isomer instead of the desired pyridine-ring substituted product.

    • Solution: Avoid direct electrophilic aromatic substitution when targeting the pyridine ring. Instead, use a strategy that offers explicit regiocontrol, such as the Directed Ortho-Metalation (DoM) discussed in Problem 1.[3]

  • Scenario B: Dehalogenation (Loss of Chlorine).

    • Explanation: The C-4 chloro group can be susceptible to reduction, especially during steps involving palladium catalysis (e.g., Suzuki or Sonogashira couplings) if reaction conditions are not optimized. This results in the formation of the dechlorinated 7-azaindole analogue. This can also occur during lithiation if the intermediate is not handled correctly.

    • Solution: In cross-coupling reactions, carefully screen ligands, bases, and solvents to minimize hydrodehalogenation. For lithiation reactions, ensure low temperatures are maintained and that the electrophilic quench is efficient.

  • Scenario C: Dimerization of Starting Materials.

    • Explanation: When using strong bases like LDA with picoline-based starting materials in a Chichibabin-type cyclization, dimerization of the picoline can occur as a significant side reaction.[11]

    • Solution: This is inherent to the reactivity of the starting materials. Optimization of reagent addition order (e.g., adding the picoline to the base) and temperature can minimize this pathway.

Problem 3: Difficulty with Final Product Purification

Q: I have successfully synthesized the target compound, but it is difficult to purify by column chromatography. Are there any tips?

A: Purification of polar, nitrogen-containing heterocycles can be challenging.

  • Challenge A: Tailing on Silica Gel.

    • Explanation: The basic nitrogen atoms on the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.

    • Solution:

      • Add a Basic Modifier: Add a small amount of a tertiary amine, like triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica.

      • Use Neutral Alumina: For very basic compounds, consider using neutral alumina as the stationary phase instead of silica gel.

      • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase HPLC (e.g., C18 column with a water/acetonitrile or water/methanol gradient) can provide excellent purification.

  • Challenge B: Co-elution with a Persistent Impurity.

    • Explanation: If an impurity has a very similar polarity to your product, chromatographic separation may be ineffective.

    • Solution:

      • Crystallization: Attempt to crystallize your product. Screen various solvents (e.g., ethyl acetate, heptane, isopropanol, acetonitrile, or mixtures thereof) to find conditions that will selectively precipitate the desired product, leaving the impurity in the mother liquor.

      • Derivatization: In some cases, it may be easier to purify a protected version of your molecule. For example, if the pyrrole N-H is free, re-protecting it can significantly change the polarity and may allow for easier separation from the impurity. The protecting group can then be removed from the purified intermediate.

Key Experimental Protocols

The following protocols are generalized procedures based on established methodologies.[3][9] Researchers should adapt them to their specific substrates and laboratory conditions. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: N-Protection of 4-Chloro-7-azaindole with TIPSCl
  • Setup: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet with 4-chloro-7-azaindole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 1 hour.

  • Silylation: Add triisopropylsilyl chloride (TIPSCl, 1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-TIPS protected product.

Protocol 2: Directed Ortho-Metalation and Electrophilic Quench

This protocol describes a general workflow for introducing a substituent at the C-5 position.

DoM_Workflow cluster_0 Step 1: Anion Formation cluster_1 Step 2: Electrophilic Quench A N-TIPS-4-chloro- 7-azaindole in anhydrous THF B Cool to -78 °C A->B C Add s-BuLi (1.5 eq) dropwise B->C D Stir for 1h @ -78 °C (Formation of C-5 anion) C->D E Add Electrophile (e.g., MeI, DMF, I₂) D->E Maintain -78 °C F Stir for 1h @ -78 °C E->F G Quench with sat. aq. NH₄Cl F->G H 5-Substituted Product G->H Aqueous Workup & Purification

Caption: Workflow for Directed Ortho-Metalation (DoM) of N-TIPS-4-chloro-7-azaindole.

Quantitative Data Summary

Successful functionalization of the 7-azaindole core often relies on transition metal-catalyzed cross-coupling reactions. The table below summarizes typical conditions and outcomes for a Suzuki-Miyaura coupling at the C-2 position of a related 4-chloro-2-iodo-7-azaindole intermediate, demonstrating the feasibility of selective C-C bond formation on this scaffold.[9]

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (3%)K₂CO₃ (3.0)Dioxane/H₂O1000.575
24-Methoxyphenylboronic acidPd₂(dba)₃ (3%)K₂CO₃ (3.0)Dioxane/H₂O1000.568
3(4-Hydroxymethyl)phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O80955

Table adapted from data presented in Jørgensen, et al., Molecules2023 .[9] This data is for a 2-iodo substrate but illustrates typical conditions applicable to related halogenated azaindoles.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuanced process of catalyst selection for cross-coupling reactions involving the versatile but often challenging 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). Our goal is to move beyond simple protocols and explain the underlying principles that govern success in these transformations, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Common Cross-Coupling Failures

This section addresses the most frequently encountered issues during the cross-coupling of this compound, providing a systematic approach to identifying and resolving them.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura reactions with this substrate is a common hurdle. The primary culprits often involve catalyst deactivation or inhibition. The 7-azaindole core, with its multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to the formation of catalytically inactive off-cycle complexes.[1][2]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of ligand is paramount to shield the palladium center and prevent catalyst poisoning by the substrate's nitrogen atoms.[3] Bulky, electron-rich phosphine ligands are often the key to success.

    • Initial Recommendation: Start with a robust Buchwald ligand such as SPhos or XPhos.[4] These ligands are designed to promote oxidative addition and prevent catalyst deactivation.

    • Alternative Ligands: If initial attempts fail, consider screening other bulky ligands like RuPhos or trialkylphosphines.[5]

  • Palladium Precatalyst Choice: The source of palladium can significantly impact the reaction's success.

    • Recommended: Utilize well-defined palladium precatalysts, such as SPhos Pd G2 or XPhos Pd G3. These ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[3][4]

    • Avoid: While common, Pd(OAc)₂ and Pd₂(dba)₃ may require in-situ reduction to the active Pd(0) state, which can be less efficient and lead to the formation of palladium black (inactive palladium).[6]

  • Base and Solvent Optimization: The base and solvent system plays a crucial role in the transmetalation step.

    • Bases: A common choice is K₃PO₄ or Cs₂CO₃.[4][6] The solubility of the base is important; ensure vigorous stirring.

    • Solvents: A mixture of an organic solvent and water, such as dioxane/H₂O or toluene/H₂O, is typically used.[4] Ensure solvents are rigorously degassed to prevent both catalyst oxidation and protodeboronation of the boronic acid.[3]

  • Managing Side Reactions:

    • Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be a major issue.[3] Using a higher equivalent of the boronic acid (1.5-2.0 equiv.) can help compensate for this.[4] Running the reaction under anhydrous conditions can also mitigate this pathway.[3]

    • Homocoupling: The formation of biaryl products from the boronic acid is often promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is essential.

Q2: My Buchwald-Hartwig amination is giving low yields. What should I investigate?

A2: Low yields in Buchwald-Hartwig aminations of this compound are frequently due to catalyst inhibition or suboptimal reaction conditions.[7]

Troubleshooting Steps:

  • Protecting Group Strategy: The N-H of the pyrrole ring can interfere with the catalytic cycle. Protecting this nitrogen with a suitable group, such as SEM (2-(trimethylsilyl)ethoxymethyl), can significantly improve yields by preventing unwanted coordination to the palladium catalyst.[7]

  • Ligand and Catalyst System:

    • Recommended Ligands: Bulky biaryl phosphine ligands are essential.[8] Xantphos has been shown to be effective for C-N bond formation with 7-azaindole derivatives.[9] Other options include the Buchwald family of ligands (e.g., RuPhos).[10]

    • Catalyst Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with the chosen ligand.[6][9]

  • Base Selection: The choice of base is critical and depends on the amine coupling partner.

    • Strong Bases: For many amines, a strong base like NaOtBu is effective.[6]

    • Weaker Bases: If your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ can be used, although this may require higher reaction temperatures.[6][9]

  • Solvent and Temperature:

    • Solvents: Anhydrous, aprotic polar solvents such as dioxane or toluene are standard.[6][7]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[7]

Q3: I'm attempting a Sonogashira coupling, but the reaction is not proceeding. What are the key parameters to check?

A3: The Sonogashira coupling of heteroaryl chlorides can be challenging.[11] Success often hinges on using a highly active catalyst system and carefully controlling the reaction conditions.

Troubleshooting Steps:

  • Copper-Free vs. Traditional Conditions:

    • Copper-Free: For complex substrates, copper-free Sonogashira conditions can be advantageous to avoid side reactions.[12] This typically involves a palladium catalyst and a suitable ligand.

    • Traditional: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[13]

  • Catalyst and Ligand Selection for Copper-Free Conditions:

    • Highly Active Systems: For the coupling of heteroaryl chlorides, a highly active catalyst is necessary. Systems utilizing bulky, electron-rich phosphine ligands, such as t-Bu₂(p-NMe₂C₆H₄)P, have been shown to be effective.[11]

  • Reaction Conditions:

    • Base: An amine base like Et₃N is commonly used in traditional Sonogashira reactions.[14] For copper-free systems, an inorganic base such as Cs₂CO₃ may be employed.[15]

    • Solvent: DMF is a common solvent for these couplings.[15]

    • Temperature: Elevated temperatures (e.g., 100 °C) are often required.[15]

Q4: My reaction mixture is turning black. What does this signify and how can I prevent it?

A4: The formation of a black precipitate is likely "palladium black," which is composed of agglomerated, catalytically inactive palladium metal.[1] This is a clear indication of catalyst decomposition.

Prevention Strategies:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[1]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[1] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.

Section 2: Catalyst and Condition Selection Guide (FAQs)

This section provides answers to frequently asked questions regarding the strategic selection of catalysts and reaction conditions for various cross-coupling reactions with this compound.

Q5: Which type of cross-coupling reaction is most suitable for my desired transformation?

A5: The choice of reaction depends on the desired bond formation:

  • C-C Bond Formation (Aryl or Vinyl Substitution): The Suzuki-Miyaura coupling is a versatile and widely used method for coupling with boronic acids or their derivatives.[4]

  • C-C Bond Formation (Alkynyl Substitution): The Sonogashira coupling is the method of choice for introducing terminal alkynes.[13]

  • C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for coupling with a wide range of amines, amides, and other nitrogen nucleophiles.[8]

  • C-C Bond Formation (Alkene Substitution): The Heck reaction is used to couple with alkenes.[16]

Q6: How do I choose the optimal phosphine ligand for my reaction?

A6: Ligand selection is a critical parameter that influences reaction efficiency and selectivity.

  • Steric Bulk: For challenging substrates like 7-azaindoles, bulky ligands are generally preferred to promote reductive elimination and prevent catalyst inhibition.[8]

  • Electron-Donating Properties: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.[2]

  • Bite Angle (for bidentate ligands): For certain reactions, the bite angle of a bidentate ligand like Xantphos can be crucial for achieving high yields.[9]

A screening of several ligands is often the most effective approach to identify the optimal choice for a specific transformation.

Q7: What is the role of the base in these cross-coupling reactions, and how do I select the right one?

A7: The base plays multiple roles in the catalytic cycle, and its selection is not trivial.

  • Suzuki-Miyaura: The base is required for the transmetalation step, activating the boronic acid. The choice of base can also influence the rate of protodeboronation.[3] Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[6]

  • Buchwald-Hartwig: The base deprotonates the amine nucleophile. Strong bases like NaOtBu or LHMDS are often used.[6] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are alternatives.[6]

  • Sonogashira: An amine base, such as triethylamine, is typically used to quench the HX byproduct.[13]

Q8: Are there any general tips for setting up these reactions to ensure reproducibility?

A8: Yes, attention to detail in the experimental setup is crucial for success.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]

  • Anhydrous Conditions: Use anhydrous solvents, especially when working with sensitive reagents like boronic acids, to minimize side reactions.[3]

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Reagent Quality: Use high-purity reagents, as impurities can inhibit the catalyst.

Section 3: Data Tables and Experimental Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Palladium PrecatalystLigandBaseSolvent SystemTemperature (°C)Key Considerations
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O100Excellent for a broad range of boronic acids.[4]
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O100Often provides higher turnover rates.[4]
Pd₂(dba)₃RuPhosCs₂CO₃Toluene100-110A robust system for challenging substrates.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-110Effective for a variety of amines and amides.[9]
Pd₂(dba)₃RuPhosNaOtBuToluene80-100A highly active system; may not be suitable for base-sensitive substrates.[10]
PEPPSI™-IPr(none)K₂CO₃t-BuOH80An air-stable precatalyst that can simplify reaction setup.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To a dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.5-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O, 4:1).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Visualizing Key Concepts

Catalytic Cycle of Suzuki-Miyaura Coupling ```dot

// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=none]; PdII_Aryl [label="L₂Pd(II)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=none]; PdII_Aryl_R [label="L₂Pd(II)(Ar)R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=none]; Product [label="Ar-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="R'-B(OR)₂\n+ Base"]; Transmetal -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Navigating the Reactivity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental use of this versatile heterocyclic compound. My aim is to equip you with the necessary insights to navigate the nuances of its reactivity, particularly concerning solvent and base effects, ensuring the success and efficiency of your synthetic endeavors.

Introduction: Understanding the Reactivity Landscape

This compound, a member of the 7-azaindole family, is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its reactivity is primarily dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the substituents at the C4 and C5 positions. The chlorine atom at C4 is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) and a key site for palladium-catalyzed cross-coupling reactions.[1][3] However, achieving high yields and minimizing side products requires a careful selection of solvents and bases, tailored to the specific transformation.

This guide will address common challenges encountered during the functionalization of this molecule, providing explanations grounded in mechanistic principles and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction at the C4 position resulting in low yields or decomposition of the starting material?

A1: Low yields or decomposition in SNAr reactions with this compound are often multifactorial, stemming from an interplay between the nucleophile, base, solvent, and temperature.

  • Nucleophile Reactivity: Weakly nucleophilic species may require forcing conditions (high temperatures), which can lead to degradation of the sensitive 7-azaindole core. Conversely, very strong and sterically unhindered nucleophiles might lead to side reactions.

  • Base Selection: The choice of base is critical. A base that is too strong can deprotonate the pyrrole N-H, altering the electronic properties of the ring system and potentially leading to undesired side reactions. For many SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are sufficient to neutralize the HCl generated. In some cases, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be beneficial.[4]

  • Solvent Effects: The solvent plays a pivotal role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1] Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[5][6] Protic solvents can solvate the nucleophile, reducing its reactivity.[7][8]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition. It is crucial to carefully monitor the reaction and find the optimal temperature that allows for a reasonable reaction rate without significant degradation.

Q2: I am observing significant amounts of the dechlorinated starting material in my palladium-catalyzed cross-coupling reaction. What is the likely cause and how can I prevent it?

A2: The formation of the dechlorinated byproduct, 5-methoxy-1H-pyrrolo[2,3-b]pyridine, is a common side reaction in palladium-catalyzed couplings, particularly in Suzuki and Buchwald-Hartwig reactions. This is often a result of a competing hydrodehalogenation pathway.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Bulky electron-rich phosphine ligands can promote the desired cross-coupling over hydrodehalogenation. For instance, in Buchwald-Hartwig aminations, ligands like RuPhos and XPhos have been shown to be effective.[9]

  • Base and Solvent System: The combination of base and solvent can influence the extent of hydrodehalogenation. In some cases, weaker bases or the use of phosphate bases (e.g., K₃PO₄) can be advantageous. The presence of water in the solvent system can also contribute to this side reaction.

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidative degradation of the catalyst and minimize side reactions.

Q3: Is protection of the pyrrole N-H necessary for all reactions involving this compound?

A3: Not for all reactions, but it is highly recommended for many, especially palladium-catalyzed cross-couplings and reactions involving strong bases. The pyrrole N-H is acidic and can be deprotonated by strong bases. The resulting anion can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10]

  • When to Protect:

    • Palladium-Catalyzed Reactions: Protection is often essential for the success of Buchwald-Hartwig, Suzuki, and Sonogashira couplings.[9][11]

    • Reactions with Strong Bases: When using strong bases like NaH, n-BuLi, or LDA for other transformations, protection is necessary to prevent deprotonation of the pyrrole nitrogen.

  • Choice of Protecting Group:

    • SEM (2-(trimethylsilyl)ethoxy)methyl): Offers robust protection and can be removed under acidic conditions.

    • TIPS (triisopropylsilyl): A bulky silyl group that provides good protection and is removable with fluoride sources (e.g., TBAF).[12]

    • Boc (tert-butyloxycarbonyl): Can be used but may be labile under certain acidic or thermal conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: You are attempting to couple an arylboronic acid with this compound and are observing low conversion to the desired biaryl product.

Troubleshooting Workflow:

References

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable pharmaceutical intermediate. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments.

Troubleshooting Guide: Common Impurities and Their Removal

The synthesis of this compound, a key building block in medicinal chemistry, can present several challenges related to impurity formation. A common and effective synthetic route involves the initial N-oxidation of a substituted 7-azaindole, followed by chlorination and subsequent methoxylation. This section addresses the specific impurities that can arise during this process and provides detailed protocols for their removal.

Q1: My final product is contaminated with the unreacted starting material, 5-methoxy-1H-pyrrolo[2,3-b]pyridine. How can I remove it?

Likely Cause: Incomplete chlorination is the primary reason for the presence of the starting material. This can be due to insufficient chlorinating agent, suboptimal reaction temperature, or a shortened reaction time. The chlorination of the 7-azaindole core, typically at the C4 position, is a critical step that requires careful control of reaction parameters.

Step-by-Step Solution:

  • Reaction Optimization:

    • Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used.

    • Temperature and Time: The reaction temperature and duration are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.

  • Purification Strategy: Column Chromatography

    • Principle: The polarity difference between the starting material and the chlorinated product allows for efficient separation by silica gel column chromatography. The chloro group increases the lipophilicity of the molecule.

    • Protocol:

      • Adsorbent: Silica gel (230-400 mesh).

      • Eluent System: A gradient elution is recommended. Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar chlorinated product will elute first, followed by the more polar starting material.

      • Monitoring: Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.

Q2: I'm observing an impurity with a mass corresponding to the hydroxy-derivative (4-Hydroxy-5-methoxy-1H-pyrrolo[2,3-b]pyridine). What is its origin and how can I eliminate it?

Likely Cause: This impurity can arise from two main sources:

  • Incomplete Chlorination: If the N-oxide intermediate is not fully converted to the chloro-derivative, it can be hydrolyzed back to the hydroxyl group during workup.

  • Hydrolysis of the Chloro-group: The 4-chloro substituent on the 7-azaindole ring is susceptible to nucleophilic substitution, including hydrolysis, especially under basic or prolonged aqueous workup conditions.

Step-by-Step Solution:

  • Reaction and Workup Optimization:

    • Anhydrous Conditions: Ensure the chlorination reaction is carried out under strictly anhydrous conditions to minimize the presence of water.

    • Neutral Workup: During the workup, avoid strongly basic conditions. Use a mild base like sodium bicarbonate for neutralization and minimize the contact time with the aqueous phase.

  • Purification Strategy: Recrystallization or Column Chromatography

    • Recrystallization:

      • Principle: The hydroxy-derivative is typically more polar and may have different solubility profiles compared to the desired chloro-compound.

      • Solvent Selection: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can be effective.

    • Column Chromatography:

      • Protocol: Similar to the removal of the starting material, a silica gel column with a hexane/ethyl acetate gradient can effectively separate the more polar hydroxy-derivative from the product.

Q3: My NMR spectrum shows signals that I suspect belong to an N-oxide impurity. How can I confirm and remove it?

Likely Cause: The presence of the N-oxide of this compound indicates an incomplete reaction during the deoxygenation step that typically occurs concurrently with chlorination when using reagents like POCl₃.

Step-by-Step Solution:

  • Reaction Optimization:

    • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature during the chlorination step can facilitate the complete deoxygenation of the N-oxide.

    • Reducing Agent: If the N-oxide persists, a separate reduction step can be introduced. Mild reducing agents like PPh₃ or Na₂S₂O₄ can be used to selectively reduce the N-oxide without affecting the chloro-substituent.

  • Purification Strategy: Column Chromatography

    • Principle: The N-oxide is significantly more polar than the desired product.

    • Protocol: A silica gel column with a hexane/ethyl acetate or dichloromethane/methanol gradient will effectively retain the polar N-oxide, allowing for the elution of the pure product.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common and effective synthetic pathway starts from a suitable 5-substituted-7-azaindole. The general steps are:

  • N-Oxidation: The pyridine nitrogen is oxidized to the corresponding N-oxide, often using an oxidizing agent like hydrogen peroxide.[1]

  • Chlorination: The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group at the 4-position.[1]

  • Methoxylation: If starting from a precursor without the methoxy group, a nucleophilic aromatic substitution with an alkoxide like sodium methoxide can be performed to introduce the 5-methoxy group.[1]

Q: What analytical techniques are recommended for purity assessment?

A: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and detecting trace impurities. A C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which can provide valuable clues about their structures.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Strong Bases: Reagents like sodium hydride (NaH) or sodium methoxide are corrosive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Visualizing the Process

To aid in understanding the workflow for identifying and resolving impurity issues, the following diagram illustrates the general troubleshooting process.

Troubleshooting Workflow Troubleshooting Workflow for Impurity Removal start Reaction Workup Complete analytical_testing Analytical Testing (TLC, HPLC, NMR, LC-MS) start->analytical_testing identify_impurity Identify Impurity Structure & Source analytical_testing->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Is it starting material? side_product Side-Product/Byproduct identify_impurity->side_product Is it a side-product? optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) unreacted_sm->optimize_reaction side_product->optimize_reaction recrystallization Purification by Recrystallization side_product->recrystallization If suitable column_chromatography Purification by Column Chromatography optimize_reaction->column_chromatography If optimization is insufficient final_purity_check Final Purity Analysis column_chromatography->final_purity_check recrystallization->final_purity_check

Caption: A flowchart outlining the systematic approach to identifying and removing impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of analogs derived from the 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into their synthesis, structure-activity relationships (SAR), and performance in key biological assays, offering field-proven insights for researchers in oncology and medicinal chemistry. The focus is on the strategic modifications of this versatile scaffold to develop potent kinase inhibitors for cancer therapy.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure is a bioisostere of indole, making it a valuable scaffold for probing structure-activity relationships in drug discovery.[1] The core structure is particularly prominent in the development of kinase inhibitors.[1][2] The 4-Chloro-5-methoxy substituted version serves as a highly versatile intermediate for creating diverse libraries of bioactive molecules.

The strategic placement of the chloro and methoxy groups offers distinct advantages:

  • The 4-Chloro Group: This position is activated towards nucleophilic aromatic substitution. The chlorine atom acts as an excellent leaving group, facilitating the introduction of a wide array of nucleophiles, such as amines, through reactions like the Buchwald-Hartwig amination.[1][3] This allows for the systematic exploration of substituents that can interact with specific regions of a target protein.

  • The 5-Methoxy Group: The methoxy group influences the electronic properties and polarity of the molecule.[3] While it can be a key interaction point, it can also be modified or cleaved to allow further functionalization, guiding the development of derivatives with improved pharmacological profiles.[3]

Derivatives of this scaffold have shown significant potential as antitumor agents, with some identified as potent inhibitors of crucial oncogenic kinases like Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which pyrrolo[2,3-b]pyridine analogs exert their anticancer effects is through the inhibition of protein kinases. Kinases are enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers, kinases are abnormally activated, leading to uncontrolled cell proliferation, survival, and migration.[2]

The pyrrolo[2,3-b]pyridine scaffold typically functions as a "hinge-binder." The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. This competitive inhibition prevents the kinase from binding ATP and phosphorylating its downstream substrates, thereby blocking the signaling cascade.

cluster_kinase Kinase ATP Binding Pocket cluster_ligands Ligands hinge Hinge Region atp_pocket ATP Binding Site hydrophobic_pocket Hydrophobic Pocket atp ATP atp->hinge Binds & Activates inhibitor Pyrrolopyridine Analog inhibitor->hinge Competitively Binds & Inhibits

Caption: Competitive inhibition at the kinase hinge region.

Comparative Biological Activity of Key Analogs

The versatility of the this compound core allows for the generation of analogs with distinct target profiles and potencies. Modifications are typically made via cross-coupling reactions to build out the structure and optimize interactions with the target kinase.

Structure-Activity Relationship (SAR)

The biological activity of the analogs is highly dependent on the nature and position of the substituents.

  • C4-Position (Amino Substituents): The introduction of various amines at the C4 position is a common strategy. The nature of the amine can drastically alter target specificity and potency. For instance, in the development of CSF1R inhibitors, a Buchwald-Hartwig amination is a key step to install the required secondary amine.[1]

  • C2-Position (Aryl Groups): Suzuki-Miyaura cross-coupling is frequently employed to introduce aryl groups at the C2 position.[1] These aryl groups can extend into hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

  • Other Pyrrolopyridine Isomers: While this guide focuses on the pyrrolo[2,3-b]pyridine scaffold, it is noteworthy that other isomers, such as 1H-pyrrolo[3,2-c]pyridine, have also been developed as potent anticancer agents that act as tubulin polymerization inhibitors.[4]

Caption: Key modification sites on the pyrrolopyridine scaffold.

Performance Data: Kinase Inhibition & Antiproliferative Activity

The following table summarizes the performance of representative analogs from the literature. It is important to note that direct comparison between different studies should be done with caution due to variations in assay conditions.

Compound Class Target Kinase IC₅₀ (nM) Cancer Cell Line Antiproliferative IC₅₀ (µM) Reference
1H-pyrrolo[2,3-b]pyridine Analog (4h )FGFR174T1 (Breast)Not explicitly stated for 4h, but inhibits proliferation[2]
FGFR29[2]
FGFR325[2]
1,2,6-Thiadiazinone-pyrrolopyridine (16 )Not SpecifiedNot SpecifiedBladder Cancer1.6[5]
1H-pyrrolo[3,2-c]pyridine Analog (10t )TubulinNot ApplicableHeLa (Cervical)0.12[4]
SGC-7901 (Gastric)0.15[4]
MCF-7 (Breast)0.21[4]
Pyrrolo[2,3-d]pyrimidine Analog (12b )CSF1RLow-nanomolarNot SpecifiedNot Specified[6]

*IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth. Lower values indicate higher potency.

These data highlight the scaffold's versatility. For example, compound 4h demonstrates potent, low-nanomolar inhibition of FGFRs 1, 2, and 3, making it a promising candidate for cancers driven by FGFR aberrations.[2] In contrast, compound 10t , an isomer, shows potent antiproliferative activity by targeting a different cellular component, tubulin, with IC₅₀ values as low as 0.12 µM against HeLa cells.[4]

Experimental Protocols

Reproducibility and methodological transparency are paramount. Below are detailed protocols for key experiments used in the evaluation of these analogs.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for introducing an aryl group at the C2-position of a halo-substituted pyrrolopyridine, a common step in analog synthesis.[1]

start Combine Reactants degas Degas Mixture (N₂ Purge) start->degas Pyrrolopyridine, Boronic Acid, Pd Catalyst, Base heat Heat Reaction (e.g., 100°C, 30 min) degas->heat workup Aqueous Workup (EtOAc/Water) heat->workup purify Purify Product (Chromatography) workup->purify end Characterize purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add the halo-substituted pyrrolopyridine (e.g., 4-chloro-2-iodo-pyrrolopyridine, 1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equiv), and a base (e.g., K₂CO₃, 3.0 equiv).[1]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (1:1 ratio).[1]

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (e.g., 30 minutes to 9 hours), monitoring progress by TLC or LC-MS.[1]

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Kinase Inhibition Assay (General)

This protocol outlines a method to determine the IC₅₀ value of a compound against a specific kinase, such as FGFR1.[2]

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the purified kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP at desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) down to the picomolar range.

  • Reaction Initiation: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Allow to incubate for a short period (e.g., 10 minutes) at room temperature.

  • Start Reaction: Initiate the phosphorylation reaction by adding ATP. Incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP or, more commonly, using luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

Antiproliferative Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's cytotoxic or cytostatic effects.[4]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Reagent Addition: After the incubation period, add a tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 2-4 hours.

  • Signal Development: Live, metabolically active cells will reduce the tetrazolium salt into a colored formazan product. If using MTT, a solubilization solution (e.g., DMSO or acidic isopropanol) must be added to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a proven and highly tractable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The strategic positioning of reactive handles allows for extensive chemical exploration through established synthetic methodologies like Suzuki and Buchwald-Hartwig couplings.

The data clearly demonstrate that modifications at the C2 and C4 positions are critical for tuning potency and selectivity. Analogs have been developed that show low-nanomolar inhibition of key cancer targets like FGFR and CSF1R, as well as potent antiproliferative activity against a range of cancer cell lines.

Future research in this area should focus on:

  • Optimizing ADME Properties: While many analogs show high potency, challenges such as poor solubility can hinder clinical development.[7] Future work should focus on modifying the scaffold to improve pharmacokinetic properties without sacrificing activity.

  • Kinome Selectivity: Broad-spectrum kinase inhibitors can lead to off-target toxicities. Efforts should be made to design analogs with higher selectivity for the target kinase over other closely related kinases.

  • In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, tolerability, and pharmacokinetic profiles in a living system.

By leveraging the chemical versatility of the pyrrolopyridine core and a systematic approach to SAR, the development of next-generation targeted cancer therapies based on this scaffold remains a highly promising endeavor.

References

A Senior Application Scientist's Guide to 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of a Versatile 7-Azaindole Building Block Against Key Analogs

Introduction: The 7-Azaindole Scaffold, a Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in biologically active compounds.[1][2] Its significance stems from its role as a bioisostere for indole and purine systems, where the substitution of a carbon atom for a nitrogen in the six-membered ring subtly modulates key physicochemical properties like pKa, solubility, and lipophilicity.[1] This fine-tuning is critical for optimizing drug-target interactions and improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Among the vast landscape of available 7-azaindole derivatives, substituted variants serve as powerful starting points for drug discovery campaigns. This guide focuses on a particularly valuable, functionalized derivative: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . We will objectively compare its synthetic utility, chemical reactivity, and influence on structure-activity relationships (SAR) against other common 7-azaindole derivatives, providing researchers with the field-proven insights necessary to leverage this scaffold effectively.

Caption: Core structure of 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole.

Part 1: Synthetic Accessibility and Chemical Reactivity

The utility of any building block is fundamentally tied to its synthesis and reactivity. This compound offers a distinct advantage due to the strategic placement of its functional groups, which serve as versatile handles for subsequent chemical modifications.

Reactivity Profile: The Activating Role of the Pyridine Nitrogen

The chlorine atom at the C4 position is not merely a substituent; it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3]

Causality Explained: The electron-withdrawing nature of the adjacent sp2 nitrogen atom in the pyridine ring significantly acidifies the C-H bond at the C4 position and activates the C4-chloro group towards nucleophilic attack. This activation facilitates the displacement of the chloride by a wide range of nucleophiles (amines, alcohols, thiols), a reaction that is often sluggish on a corresponding chlorobenzene ring. This makes 4-chloro-7-azaindoles highly valuable intermediates for library synthesis.[4]

In contrast, other derivatives present different synthetic scenarios:

  • Unsubstituted 7-Azaindole: Requires C-H activation or halogenation (e.g., with N-iodosuccinimide) to introduce a reactive handle, adding steps and potentially creating regioselectivity issues.[1]

  • Bromo- and Iodo-derivatives (e.g., 5-bromo-7-azaindole): These are primarily used for transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[1][5] While powerful, the reactivity differs from the SNAr chemistry enabled by the 4-chloro group.

  • The 5-Methoxy Group: This group provides steric and electronic influence. It can direct metallation reactions and, in certain contexts, may be cleaved under acidic conditions to reveal a phenol for further functionalization.[3]

Synthetic_Workflow Figure 2: General Synthetic Logic for 4-Substituted 7-Azaindoles START 7-Azaindole N_OXIDE N-Oxide-7-Azaindole (Oxidation) START->N_OXIDE H2O2 CHLORO 4-Chloro-7-Azaindole (Halogenation, e.g., POCl3) N_OXIDE->CHLORO POCl3 METHOXY 4-Chloro-5-methoxy- 1H-pyrrolo[2,3-b]pyridine (Further functionalization) CHLORO->METHOXY Introduction of substituents FINAL Diverse 4-Substituted Derivatives (S-N-Ar or Cross-Coupling) CHLORO->FINAL e.g., Buchwald-Hartwig or S-N-Ar METHOXY->FINAL Nucleophilic Substitution

Caption: A simplified workflow for creating functionalized 7-azaindoles.

Part 2: Application in Kinase Inhibition – A Structural Comparison

The 7-azaindole scaffold is exceptionally prominent in the design of protein kinase inhibitors.[1][2][6] Its success is largely due to its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine moiety of ATP.[6][7]

Kinase_Hinge_Binding Figure 3: 7-Azaindole as a Kinase Hinge Binder scaffold scaffold hinge hinge scaffold:n->hinge:h H-Bond (Acceptor) scaffold:h->hinge:o H-Bond (Donor)

Caption: Bidentate hydrogen bonding between 7-azaindole and the kinase hinge.

The substituents on the 7-azaindole core are critical for determining potency and selectivity. They project into different regions of the ATP binding site, and this is where the specific substitution pattern of this compound becomes significant.

Structure-Activity Relationship (SAR) Insights

Let's compare our title compound with the scaffold of Vemurafenib, a well-known BRAF V600E inhibitor. Vemurafenib is a 7-azaindole derivative, but with substitution at the C3 and C5 positions.[2][8]

  • Vemurafenib (and similar derivatives): These compounds typically use the C3 and C5 positions for vectors that extend into the hydrophobic regions of the kinase active site. The core 7-azaindole secures the molecule at the hinge.

  • This compound: This molecule is designed for a different SAR strategy. The C4 position, pointing towards the solvent-exposed region in many kinases, is a prime location for introducing groups that can enhance solubility or target unique sub-pockets. The C4-chloro group is the reactive handle to install these groups. The 5-methoxy group provides an electronic and steric influence that can modulate the binding pocket's shape and the molecule's overall conformation.

Comparative Data on Kinase Inhibition

The true performance of these scaffolds is revealed in their inhibitory activity. Below is a table summarizing representative data for various 7-azaindole derivatives against different kinases, illustrating the impact of substitution patterns.

Compound ScaffoldTarget KinaseIC50 / PotencyKey Structural FeaturesReference
Vemurafenib BRAFV600E31 nM3-(propane-1-sulfonamido)phenyl at C5[2]
Dabrafenib BRAFV600E0.8 nMN-methyl-N-(tert-butyl) at C3, sulfonamide at C5[9][10]
GSK 1070916 Aurora B/C3.6 nM / 6.4 nMPyrazole at C4[1]
Compound 30 (FGFR4i) FGFR41.8 nM (IC50)Covalent warhead at C4 via an acrylamide group[11]
Decernotinib (VX-509) JAK358 nM (Ki)Cyano-piperidine at C4[7]

Analysis: The data clearly shows that substitution at the C4 position is a highly effective strategy for generating potent and selective kinase inhibitors (e.g., GSK 1070916, Compound 30, Decernotinib).[1][7][11] This validates the utility of This compound as a key intermediate. The chloro group provides the direct synthetic route to install the complex moieties seen in these potent inhibitors.

Part 3: Experimental Protocols

To provide a practical context, we describe a standard, validated protocol for utilizing the C4-chloro group in a palladium-catalyzed cross-coupling reaction, a common step in drug discovery.

Protocol: Buchwald-Hartwig Amination at the C4-Position

This protocol describes the coupling of an amine to the 4-position of a protected 4-chloro-7-azaindole derivative. Protection of the pyrrole nitrogen (e.g., with a SEM or tosyl group) is often necessary to prevent side reactions.

Objective: To synthesize a 4-amino-7-azaindole derivative from a 4-chloro precursor.

Materials:

  • N-protected this compound (1.0 eq)

  • Desired amine (1.2 eq)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Vessel Preparation: To a dry, argon-flushed reaction vessel, add the N-protected 4-chloro-7-azaindole, the amine, sodium tert-butoxide, and the XPhos ligand.

  • Catalyst Addition: Add the Pd2(dba)3 catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if required): The N-protecting group can be removed under appropriate conditions (e.g., TBAF for a SEM group) to yield the final product.

Trustworthiness of the Protocol: This procedure is based on well-established Buchwald-Hartwig amination conditions, widely cited in the synthesis of nitrogen-containing heterocycles.[4][5] The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the challenging oxidative addition of palladium to the C-Cl bond and subsequent reductive elimination.

Conclusion and Future Outlook

While simple 7-azaindole provides the core pharmacophore, its functionalized derivatives are the true enablers of modern drug design. This compound stands out as a superior building block compared to many alternatives due to its pre-installed, highly versatile reactive handle at the C4 position.

Logical_Comparison Figure 4: Comparative Attributes of 7-Azaindole Derivatives cluster_0 4-Chloro-5-methoxy-7-azaindole cluster_1 5-Bromo-7-azaindole cluster_2 Unsubstituted 7-azaindole A1 Direct S-N-Ar Handle A2 Cross-Coupling Substrate A3 Vector into Solvent Region B1 Primarily Cross-Coupling B2 Vector into Hydrophobic Pocket C1 Requires Functionalization C2 Core Scaffold Only

Caption: A logical comparison of the strategic utility of different derivatives.

This derivative provides a direct and efficient route to 4-substituted analogs, a class that includes multiple potent and selective inhibitors of therapeutically relevant kinases like Aurora, FGFR, and JAK.[1][7][11] For research teams aiming to rapidly explore SAR at the C4 position and develop next-generation kinase inhibitors, this compound represents a logical and powerful starting point.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in the design of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific subclass: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. We will dissect how subtle molecular modifications to this core structure influence inhibitory potency and selectivity against various therapeutic targets, offering a comparative framework for researchers in drug discovery and development.

The 4-chloro-5-methoxy substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core serves as a versatile starting point for the synthesis of potent kinase inhibitors. The chloro group at the 4-position can act as a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[1] The methoxy group at the 5-position influences the electronic properties of the ring system and can participate in key interactions within the ATP-binding pocket of kinases.[1]

Understanding the Core Scaffold and its Significance

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and purine, enabling it to mimic the interactions of these endogenous ligands with biological targets. This inherent versatility has led to its exploration in a wide array of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B).[1][2][4]

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrolopyridine ring system. The following sections provide a comparative analysis of SAR at key positions.

Modifications at the 4-Position: A Gateway to Potency

The chloro group at the 4-position is a common site for modification, often via nucleophilic aromatic substitution, to introduce various amine-containing side chains. This position is crucial for establishing interactions with the hinge region of many kinases.

For instance, in the development of Janus Kinase 3 (JAK3) inhibitors, replacement of the 4-chloro group with a cyclohexylamino moiety led to a significant increase in inhibitory activity.[4] This highlights the importance of a bulky, hydrophobic group at this position for optimal binding to the JAK3 active site.

Table 1: Comparison of 4-Position Modifications on JAK3 Inhibitory Activity [4]

Compound4-Position SubstituentJAK3 IC50 (nM)
6 -Cl1100
11a -NH-cyclohexyl160

This trend underscores a critical SAR principle: the 4-position tolerates and often requires specific substitutions to achieve high-affinity binding. The nature of the linker and the terminal group of the side chain are both pivotal in determining the overall potency and selectivity profile.

The Influence of Substituents at the 2-Position

The 2-position of the pyrrolo[2,3-b]pyridine ring offers another avenue for SAR exploration. Modifications at this position can project into the solvent-exposed region of the ATP-binding site or interact with the ribose-binding pocket.

In the context of Phosphodiesterase 4B (PDE4B) inhibitors, the introduction of an amide functionality at the 2-position, coupled with an aryl group, has proven to be a successful strategy.[2] A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors.[2] The nature of the amide substituent significantly impacts potency, with smaller, more constrained groups generally favoring activity.

Table 2: Effect of Amide Substituents at the 2-Position on PDE4B Inhibition [2]

Compound2-Position SubstituentPDE4B IC50 (μM)
11h -CONH-cyclopropyl0.11
14a -CONH-CH2CH30.22
14b -CONH-CH(CH3)20.45

These data suggest that the size and conformation of the amide substituent are critical for optimal interaction with the PDE4B active site.

Exploring the 5-Position: Beyond the Methoxy Group

While this guide focuses on 5-methoxy derivatives, it is important to note that modifications at this position can also modulate activity. In some kinase inhibitor series, the 5-position has been explored with different alkoxy groups or other hydrogen bond acceptors to fine-tune potency and selectivity. For example, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was found to form a crucial hydrogen bond, significantly enhancing activity.[5]

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of robust and reproducible SAR data is contingent upon well-defined experimental protocols. Below are representative methodologies for key assays used to evaluate the activity of this compound derivatives.

Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials : Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product formed (or remaining ATP) using the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
  • Cell Culture : Culture the desired cancer cell line (e.g., HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key SAR trends and a typical experimental workflow for kinase inhibitor evaluation.

SAR_Summary cluster_pos4 Position 4 Modifications cluster_pos2 Position 2 Modifications Core 4-Cl-5-MeO-1H-pyrrolo[2,3-b]pyridine Pos4_Amine Amine Substituents (e.g., -NH-cyclohexyl) Core->Pos4_Amine Nucleophilic Substitution Pos2_Amide Carboxamides (e.g., -CONH-cyclopropyl) Core->Pos2_Amide Functionalization Pos4_Activity Increased Potency (e.g., JAK3) Pos4_Amine->Pos4_Activity Hinge Binding Pos2_Activity Potent Inhibition (e.g., PDE4B) Pos2_Amide->Pos2_Activity Solvent Region Interaction

Caption: Key SAR trends for this compound derivatives.

Experimental_Workflow start Compound Synthesis biochemical Biochemical Assays (Kinase Inhibition) start->biochemical cellular Cellular Assays (Proliferation, Apoptosis) biochemical->cellular sar SAR Analysis & Optimization cellular->sar in_vivo In Vivo Models (Xenograft Studies) lead Lead Candidate in_vivo->lead sar->start Iterative Design sar->in_vivo Promising Compounds

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 4- and 2-positions in dictating potency and selectivity. A thorough understanding of these SAR principles, coupled with robust experimental validation, is essential for the successful design and optimization of next-generation therapeutics targeting a multitude of diseases. The continued exploration of this versatile scaffold is poised to yield new and effective clinical candidates in the years to come.

References

A Comparative Guide to the Kinase Inhibitory Activity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparison of the kinase inhibitory activity of compounds based on the 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the structure-activity relationships (SAR), the signaling pathways they modulate, and the experimental methodologies used to characterize their activity.

The Versatile this compound Scaffold

The this compound core is a heterocyclic organic compound with the molecular formula C8H7ClN2O.[1] This scaffold serves as a versatile building block in the synthesis of a diverse range of biologically active molecules, particularly in the development of anticancer and antiviral agents.[2] The presence of a chloro group at the 4-position and a methoxy group at the 5-position significantly influences the molecule's chemical reactivity and biological interactions.[3] The chloro group can undergo nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group can be involved in ether cleavage reactions for further functionalization.[3] The aromatic character of the fused ring system enhances the overall chemical stability of the molecule.[3]

Comparative Analysis of Kinase Inhibitory Potency

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Cell Division Cycle 7 (Cdc7) kinase. The following table summarizes the inhibitory activities of selected compounds.

Compound IDTarget Kinase(s)IC50 (nM)Key Structural Features & Insights
FGFR Inhibitors
Compound 4hFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712A 1H-pyrrolo[2,3-b]pyridine derivative demonstrating potent, pan-FGFR inhibitory activity.[1][4][5]
Compound 7nFGFR1, FGFR2, FGFR3, FGFR41.1, 0.7, 2.0, 52.7A 1H-pyrazolo[3,4-b]pyridine derivative showing high selectivity for FGFR1-3 over other kinases like VEGFR2.[6]
Compound 7FGFR2, FGFR35.2, 5.6A pyrazole derivative exhibiting potent dual inhibition of FGFR2 and FGFR3 with favorable selectivity over FGFR1 and FGFR4.[7]
CSF1R Inhibitors
Compound III-1CSF-1R20.07A pyridine-substituted pyrrolo[2,3-b]pyridine derivative with enhanced CSF-1R inhibitory activity.[8]
Compound 12bCSF1RLow nanomolarA pyridine-based pyrrolo[2,3-d]pyrimidine analog that emerged as a potent CSF1R inhibitor with favorable cellular efficacy and ADME properties.[9][10]
Non-labeled Compound 7CSF1R6A fluorinated pyrrolo[2,3-d]pyrimidine derivative with significant inhibitory activity against CSF1R.[11]
Cdc7 Kinase Inhibitors
Compound 42Cdc77A potent ATP mimetic inhibitor of Cdc7 kinase, representing a significant progression from earlier derivatives.[12][13]
Compound 89SCdc70.5 (Ki)A pyrrolopyridinone derivative with potent, sub-nanomolar ATP mimetic inhibition of Cdc7 and demonstrated in vivo tumor growth inhibition.[14]
CRT'2199CDC74A lead-optimized pre-candidate inhibitor with potent, dose-dependent tumor inhibition in xenograft models.[15]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of iterative medicinal chemistry. For instance, in the development of Cdc7 inhibitors, the progression from an initial hit to the highly potent compound 42 (IC50 = 7 nM) involved strategic modifications to the scaffold.[12][13] Similarly, for CSF1R inhibitors, substitutions at the 6-position of the pyrrolopyrimidine scaffold yielded compounds with potent inhibitory activity, while substitutions at the 4 and 5-positions were surprisingly inactive.[10] This highlights the critical role of substituent positioning in achieving desired biological activity.

Modulated Signaling Pathways: A Visual Guide

The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[16][17] Aberrant FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[1][5]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

FGFR Signaling Pathway and Inhibition
CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is another receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[18] In the tumor microenvironment, CSF-1R signaling is often co-opted to promote the differentiation of tumor-associated macrophages (TAMs) that support tumor growth and suppress anti-tumor immunity.[19]

CSFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 CSFR1 CSF-1R CSF1->CSFR1 Binding & Dimerization PI3K PI3K CSFR1->PI3K Activation ERK ERK1/2 CSFR1->ERK JAK JAK CSFR1->JAK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CSFR1 Inhibition

CSF-1R Signaling Pathway and Inhibition

Experimental Protocol: TR-FRET Kinase Activity Assay

To quantify the inhibitory potency of these compounds, robust and high-throughput screening methods are essential. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) assays are a widely adopted platform for this purpose.[20]

Principle of TR-FRET Kinase Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase.[21] The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-specific antibody and an acceptor fluorophore (e.g., XL665) conjugated to the kinase substrate. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of the acceptor's emission is proportional to the extent of substrate phosphorylation.

Step-by-Step HTRF Kinase Assay Protocol
  • Compound Preparation : Serially dilute the test compounds in 100% DMSO to 40 times the final desired concentration.[22]

  • Reagent Preparation :

    • Prepare the 1x kinase reaction buffer.

    • Dilute the kinase to the required concentration in the reaction buffer.

    • Prepare the substrate and ATP working solutions in the reaction buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (for controls).[3]

    • Add 5.5 µL of the diluted kinase solution.[3]

    • Incubate for 15 minutes at room temperature.[3]

    • Add 2 µL of the substrate solution.[3]

    • Initiate the reaction by adding 2 µL of the ATP solution.[3]

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.[3]

  • Detection :

    • Prepare the detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer with EDTA to stop the reaction.[23]

    • Add 10 µL of the detection mix to each well.[23]

    • Incubate for 60 minutes at room temperature.[3]

  • Data Acquisition :

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).[3]

    • Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.[3]

  • Data Analysis :

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Dispense_Compound 3. Dispense Compound/DMSO Compound_Prep->Dispense_Compound Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase 4. Add Kinase Reagent_Prep->Add_Kinase Add_Substrate 6. Add Substrate Reagent_Prep->Add_Substrate Add_ATP 7. Initiate Reaction Reagent_Prep->Add_ATP Dispense_Compound->Add_Kinase Incubate1 5. Pre-incubation Add_Kinase->Incubate1 Incubate1->Add_Substrate Add_Substrate->Add_ATP Incubate2 8. Reaction Incubation Add_ATP->Incubate2 Add_Detection_Mix 9. Add Detection Mix (Ab-Eu, SA-XL665, EDTA) Incubate2->Add_Detection_Mix Incubate3 10. Detection Incubation Add_Detection_Mix->Incubate3 Read_Plate 11. Read Plate (TR-FRET) Incubate3->Read_Plate Calculate_Ratio 12. Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve 13. Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 14. Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Guide to the In Vitro and In Vivo Validation of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, renowned for its ability to function as an ATP-competitive hinge-binding motif in a multitude of protein kinases.[1] The strategic placement of a chloro group at the 4-position serves as a key synthetic handle for introducing further diversity via nucleophilic aromatic substitution, while the methoxy group at the 5-position can influence solubility and interactions within the ATP-binding pocket.[2][3]

For drug development professionals, a rigorous, multi-stage validation process is critical to identify lead candidates with the highest potential for clinical success. This document outlines a logical, field-proven cascade of in vitro and in vivo assays, explaining the causality behind experimental choices and providing objective, data-driven comparison points.

Section 1: The In Vitro Validation Cascade: From Enzyme to Cell

The primary goal of in vitro validation is to confirm that a derivative directly engages its intended kinase target, to quantify its potency and selectivity, and to assess its effect on cellular pathways in a controlled environment.

Primary Biochemical Assays: Quantifying Target Inhibition

Expertise & Experience: The validation journey must begin with a purified, cell-free system. This is the most direct method to confirm that your compound inhibits the target kinase without the complexities of cellular uptake, efflux, or off-target effects.[4][5] The half-maximal inhibitory concentration (IC50) is the key metric derived from this stage. A critical, yet often overlooked, aspect is the ATP concentration used in the assay; for ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. To ensure data comparability, assays should be run at an ATP concentration equal to the Michaelis constant (Km) of the specific kinase.[6]

Illustrative Comparative Data:

The table below presents hypothetical IC50 data for a series of derivatives against a primary target kinase (e.g., FGFR1) and a key off-target kinase to establish a preliminary selectivity index.

Compound IDR-Group ModificationTarget Kinase IC50 (nM) [Km ATP]Off-Target Kinase IC50 (nM) [Km ATP]Selectivity Index (Off-Target/Target)
LEAD-001 -H151500100
LEAD-002 -CH₃82400300
LEAD-003 -NH(CH₃)₂55600~11
Reference Staurosporine252.5

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare assay buffer, recombinant human kinase, substrate peptide, and ATP solution.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase enzyme to the wells containing the compounds and incubate briefly. Initiate the kinase reaction by adding a mixture of the substrate and ATP (at Km concentration). Incubate for 1 hour at room temperature.

  • Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol is self-validating through the inclusion of a known, potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (vehicle) control. The signal-to-background ratio and Z'-factor should be calculated to ensure assay robustness.

Cellular Assays: Confirming On-Target Activity and Phenotypic Effects

Expertise & Experience: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target. Therefore, the next crucial step is to transition to cell-based assays. These experiments answer two key questions: 1) Does the compound inhibit the target kinase inside a living cell? (Target Engagement) and 2) Does this inhibition lead to the desired biological outcome, such as inhibiting cancer cell proliferation? (Phenotypic Effect). A Western blot analyzing the phosphorylation of a direct downstream substrate of the target kinase is a standard method for confirming target engagement.

Experimental Protocol: Western Blot for Downstream Target Phosphorylation

  • Cell Culture & Treatment: Seed cancer cells known to be dependent on the target kinase signaling pathway (e.g., a cell line with an activating FGFR mutation). After 24 hours, treat the cells with a dose-response of the test compounds for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of total protein per lane onto an SDS-PAGE gel for electrophoretic separation.

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., p-ERK). Subsequently, probe with an antibody for the total amount of the substrate to ensure equal loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate signal, confirms on-target cellular activity.

Illustrative Comparative Data:

The table below summarizes the half-maximal effective concentration (EC50) from a cell proliferation assay (e.g., CellTiter-Glo®) for the lead compounds.

Compound IDCell Proliferation EC50 (nM)
LEAD-001 120
LEAD-002 85
LEAD-003 650
Alternative Approved Drug X

Visualization: In Vitro Validation Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_start Design & Synthesize Derivatives biochem_assay Primary Kinase Assay (IC50) biochem_start->biochem_assay selectivity Kinase Selectivity Panel biochem_assay->selectivity cell_potency Cell Proliferation Assay (EC50) selectivity->cell_potency Select Potent & Selective Hits target_engagement Target Engagement (e.g., Western Blot) cell_potency->target_engagement end_node Candidate for In Vivo Studies target_engagement->end_node

Caption: A streamlined workflow for the in vitro validation of kinase inhibitors.

Section 2: The In Vivo Validation Gauntlet: From Rodent to Rationale

In vivo studies are designed to assess the safety and efficacy of a lead candidate in a living organism, providing the most relevant preclinical data before human trials.[5] This phase evaluates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetics (PK): Assessing Drug Exposure

Expertise & Experience: Before testing for efficacy, you must know if the compound can achieve and maintain a sufficient concentration in the bloodstream after administration. A preliminary mouse PK study is essential. Poor bioavailability or a very short half-life can render an otherwise potent compound ineffective in vivo.[7]

Illustrative Comparative Data:

Compound IDDose (mg/kg, Oral)Cmax (ng/mL)T½ (hours)AUC (ng·h/mL)Bioavailability (%)
LEAD-002 108504.2450035
Alternative Approved Drug X109206.16100
Efficacy in Disease Models: Demonstrating a Therapeutic Effect

Expertise & Experience: The definitive test of a candidate drug is its ability to alter the course of a disease in an animal model. For anti-cancer agents, a subcutaneous xenograft model, where human tumor cells are implanted in immunocompromised mice, is the industry standard.[8][9] The key readout is Tumor Growth Inhibition (TGI).

Experimental Protocol: Mouse Xenograft Efficacy Study

  • Cell Implantation: Implant human cancer cells (the same line used for in vitro cellular assays) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Tumor Staging: Monitor tumor growth. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, LEAD-002 at various doses, Alternative Drug).

  • Dosing: Administer the compounds to their respective groups daily via the predetermined route (e.g., oral gavage) based on the PK study.

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint & Analysis: Continue the study for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size. Calculate the TGI for each group, which represents the percentage difference in the mean tumor volume between treated and vehicle groups.

  • Pharmacodynamics (PD): At the end of the study, tumors can be excised at a specific time point post-dosing to confirm in vivo target engagement via Western blot, as described previously.

Visualization: In Vivo Validation Workflow

G cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy & Pharmacodynamics start_node Select In Vitro Lead Candidate pk_study Mouse PK Study (Oral Dosing) start_node->pk_study tox_study Maximum Tolerated Dose (MTD) Study pk_study->tox_study xenograft Xenograft Tumor Model Implantation tox_study->xenograft Establish Efficacy Doses dosing Daily Dosing & Monitoring xenograft->dosing pd_analysis Tumor Takedown & PD Analysis dosing->pd_analysis end_node Preclinical Development Candidate pd_analysis->end_node

Caption: Standard workflow for the in vivo validation of a candidate drug.

Section 3: Conclusion and Comparative Outlook

The validation pathway described provides a rigorous and logical progression for assessing novel this compound derivatives. By systematically evaluating biochemical potency, cellular activity, selectivity, pharmacokinetics, and in vivo efficacy, researchers can build a comprehensive data package.

In our illustrative example, LEAD-002 emerged as a superior candidate compared to LEAD-001 and LEAD-003 . It demonstrated improved biochemical potency and selectivity, which translated to better cellular potency. While its pharmacokinetic profile was not as robust as an existing approved drug, it was sufficient to demonstrate significant tumor growth inhibition in the xenograft model. This positions LEAD-002 as a strong candidate for further lead optimization and preclinical development. This systematic approach ensures that only the most promising compounds, backed by robust, multi-faceted data, advance toward clinical investigation.

References

A Head-to-Head Battle of Bioisosteres: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine as a Strategic Alternative to the Indole Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of the 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold, a 7-azaindole derivative, as a bioisostere for the traditional indole nucleus, with a particular focus on its application in the design of kinase inhibitors.

The Rationale for Bioisosteric Replacement: Moving Beyond the Indole Core

The indole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs. However, its metabolic susceptibility, particularly to oxidation by cytochrome P450 enzymes, can lead to unfavorable pharmacokinetic profiles and the formation of reactive metabolites. The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole can significantly alter the electronic properties of the molecule, often leading to improved metabolic stability, modulated basicity, and altered hydrogen bonding capacity, which can be leveraged for enhanced target engagement.[1]

This guide uses the potent and selective BRAF V600E inhibitor, Vemurafenib, which incorporates a pyrrolo[2,3-b]pyridine (7-azaindole) core, as a benchmark for comparison. We will explore how the specific substitutions of a chloro group at the 4-position and a methoxy group at the 5-position on this scaffold can offer further advantages in drug design.

Physicochemical Properties: A Comparative Analysis

The introduction of the nitrogen atom and further substitution on the 7-azaindole ring can fine-tune key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIndole (Representative)This compound (Predicted)VemurafenibSignificance in Drug Discovery
Molecular Weight ( g/mol ) ~117182.61[2]489.9Influences solubility, permeability, and ligand efficiency.
logP ~2.1~2.5 (Estimated)5.1A measure of lipophilicity, impacting permeability and solubility.
pKa ~16-17 (NH proton)More basic pyridine nitrogen7.1Affects ionization state at physiological pH, influencing solubility and target binding.
Aqueous Solubility LowPotentially improved due to H-bonding<1 mg/mLCrucial for oral bioavailability and formulation.
Polar Surface Area (Ų) ~15.8Higher than indole79.9Influences membrane permeability and interactions with polar targets.

Note: Data for the representative indole and the this compound are general or predicted values, while data for Vemurafenib is from experimental findings. Direct experimental comparison is ideal but not always available.

Biological Performance: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen at position 7 can form a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the purine scaffold of ATP.

Derivatives of this compound have shown promise as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), and exhibit antitumor activity against several cancer cell lines.[2] The chloro and methoxy substituents provide additional vectors for interaction within the kinase active site and can be optimized to enhance potency and selectivity.

To illustrate the potential of this scaffold, we will consider a hypothetical scenario where a kinase inhibitor incorporating the this compound core is compared against an indole-based counterpart.

Hypothetical Comparative Biological Data

ParameterIndole-based Kinase Inhibitor (Compound A)This compound-based Inhibitor (Compound B)
Target Kinase IC₅₀ (nM) 5015
Cellular Potency (EC₅₀, nM) 20075
Human Liver Microsomal Stability (t½, min) 1545
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 58

This data is illustrative and intended to highlight the potential improvements achievable through bioisosteric replacement.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

Diagram of a Potential Synthetic Pathway

Synthesis A Substituted Pyridine B Pyrrole Ring Formation A->B Cyclization C Chlorination B->C e.g., NCS D Methoxylation C->D e.g., NaOMe E This compound D->E

Caption: A generalized synthetic approach to this compound.

Step-by-Step Protocol:

  • Pyrrolo[2,3-b]pyridine Core Synthesis: Start with a suitably substituted 2-aminopyridine. A common method is the Bartoli indole synthesis or a Fischer indole synthesis adapted for azaindoles.

  • Chlorination: The pyrrolopyridine core can be chlorinated at the 4-position using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Methoxylation: Introduction of the methoxy group at the 5-position can be achieved via nucleophilic aromatic substitution of a suitable leaving group (e.g., another halogen) with sodium methoxide in methanol or another polar aprotic solvent.

Note: The exact reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for this specific target molecule.

In Vitro Kinase Inhibition Assay (BRAF V600E)

This protocol describes a common method to assess the inhibitory activity of a compound against the BRAF V600E kinase.

Experimental Workflow

Kinase_Assay A Prepare Reagents: - BRAF V600E Enzyme - Kinase Buffer - ATP - Substrate (e.g., MEK1) - Test Compounds B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction and Detect Signal C->D E Data Analysis (IC₅₀ determination) D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA. Prepare solutions of recombinant human BRAF V600E enzyme, the substrate (e.g., inactive MEK1), and ATP.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the BRAF V600E enzyme solution to each well, followed by the serially diluted test compounds or DMSO as a control. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP production, or an antibody-based method (e.g., ELISA, TR-FRET) that detects the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Experimental Workflow

Microsomal_Stability A Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer - Test Compound B Pre-warm to 37°C A->B C Initiate Reaction with NADPH B->C D Time-Point Sampling and Quenching C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, Clint) E->F

Caption: Workflow for a human liver microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many cytochrome P450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (Clint) can also be determined.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Experimental Workflow

Caco2_Permeability A Seed and Culture Caco-2 Cells on Transwell Inserts B Monitor Monolayer Integrity (TEER) A->B C Add Test Compound to Apical or Basolateral Side B->C D Sample from Receiver Compartment at Time Points C->D E LC-MS/MS Analysis D->E F Calculate Apparent Permeability (Papp) E->F

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Kinase Inhibitor Scaffolds

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors are of paramount importance. 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine stands out as a critical heterocyclic building block for the synthesis of potent and selective kinase inhibitors, notably those targeting the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers.[1] The journey from a synthetic intermediate to a viable drug candidate is paved with rigorous quality control, where purity is not merely a metric but the bedrock of reliable, reproducible, and translatable research.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with understanding the synthetic route, as this knowledge allows us to predict and specifically search for likely impurities. The synthesis of this compound, a 7-azaindole derivative, typically involves multi-step sequences.[1][2]

Potential impurities can be categorized as follows:

  • Residual Starting Materials: Incomplete conversion during steps like cyclization or chlorination can leave behind precursor molecules.

  • Reagent-Derived Impurities: Excess reagents or their by-products that are not fully removed during workup and purification.

  • Reaction By-products: Side reactions such as poly-halogenation (e.g., dichlorination) or incomplete methoxylation can generate structurally similar impurities that are often difficult to separate.[1]

  • Isomers: Positional isomers that may form during the synthesis.

  • Degradation Products: The pyrrole ring can be susceptible to air oxidation, especially under prolonged exposure to light and moisture, leading to the formation of degradation impurities.[1]

The following diagram illustrates the logical flow of how impurities can be introduced during the manufacturing process.

cluster_synthesis Synthetic Process cluster_impurities Potential Impurity Sources SM Starting Materials (e.g., Pyridine/Pyrrole derivatives) Step1 Chlorination Step SM->Step1 Imp_SM Residual Starting Materials SM->Imp_SM Step2 Methoxylation Step Step1->Step2 Imp_Side Side-Reaction By-products (e.g., Isomers, Poly-halogenation) Step1->Imp_Side FP Final Product: 4-Chloro-5-methoxy-1H- pyrrolo[2,3-b]pyridine Step2->FP Step2->Imp_Side Imp_Deg Degradation Products (e.g., Oxidation) FP->Imp_Deg Storage/ Handling Imp_SM->FP Co-purification Imp_Reagent Reagents & Catalysts Imp_Reagent->Step1 Imp_Reagent->Step2 Imp_Reagent->FP Carry-over Imp_Side->FP Co-purification

Caption: Origin of potential impurities during the synthesis of the target compound.

The Analytical Toolkit: A Multi-Detector Approach

No single analytical technique is sufficient to declare a compound "pure." A self-validating, trustworthy assessment relies on the strategic application of orthogonal methods—techniques that measure different chemical or physical properties. The most accurate picture of purity emerges when chromatographic separation is combined with spectroscopic identification.

Chromatographic Methods: The Foundation of Quantification

Chromatography separates the target compound from its impurities, and the relative peak area provides a quantitative measure of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis for non-volatile organic compounds like our target molecule.[][4] A reversed-phase (RP-HPLC) method using a C18 column is typically the first choice.

    • Why RP-HPLC? The pyrrolopyridine core has moderate polarity, making it well-suited for retention and separation on a nonpolar C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).

    • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies impurities but also provides UV spectra for each peak. Homogeneous peaks should have identical spectra across their width, a concept known as "peak purity analysis," which can reveal co-eluting impurities.

  • Gas Chromatography (GC): While powerful, GC is generally less suitable for this compound.

    • Causality: this compound has a relatively high boiling point and thermal lability. It may degrade in the high temperatures of the GC inlet, providing an inaccurate purity profile.[5] GC is best reserved for analyzing low-boiling-point impurities, such as residual solvents (e.g., dichloromethane, ethyl acetate) used during synthesis and purification.

Spectroscopic & Spectrometric Methods: The Pillars of Identification

These methods provide structural confirmation of the main peak and are indispensable for identifying unknown impurity peaks.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is exceptionally powerful. While the HPLC-PDA provides a purity percentage, the MS provides the molecular weight of the compound in each peak.[][6] This allows for the rapid confirmation of the target compound's identity ([M+H]⁺) and provides critical clues to the structures of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. It can readily detect and quantify impurities if their signals do not overlap with the main compound's signals. Residual solvents are often easily identified by their characteristic singlets.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of unexpected signals can indicate impurities.

    • Quantitative NMR (qNMR): By integrating the signals of the target compound against a certified internal standard of known concentration, qNMR can determine the absolute purity (or "assay") of the material, a value distinct from the relative purity provided by HPLC.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific question being asked. The table below compares the primary methods for assessing the purity of this compound.

Technique Primary Purpose Sensitivity Key Advantages Limitations Best For
RP-HPLC-PDA Quantification of non-volatile impuritiesHigh (ng to pg)Robust, reproducible, provides peak purity analysis.[7]May not detect non-UV active impurities; co-elution is possible.Determining area % purity; routine quality control.
LC-MS Identification of impuritiesVery High (pg to fg)Provides molecular weight of all separated components.[6]Ionization efficiency can vary, making quantification complex without standards.Confirming identity of the main peak and characterizing unknown impurities.
¹H NMR Structural confirmation & quantificationModerate (µg)Absolute structural information; can quantify without a reference standard for the impurity itself (qNMR).Signal overlap can mask impurities; less sensitive than chromatography.Confirming identity, detecting structural isomers, and quantifying residual solvents.
GC-MS Quantification of volatile impuritiesHigh (pg)Excellent for separating and identifying volatile/semi-volatile compounds.[5]Not suitable for thermally labile or non-volatile compounds.[6]Analyzing residual solvents from the synthesis.
DSC Purity of highly crystalline solidsLowRequires no standards; provides information on physical purity.[]Only effective for high purity materials (>98%); insensitive to amorphous impurities.A final, orthogonal check for highly pure, crystalline batches.

A Validated Workflow for Comprehensive Purity Assessment

A trustworthy protocol is a self-validating one, incorporating orthogonal methods to ensure no stone is left unturned. The following workflow represents a robust strategy for characterizing a new batch of synthetic this compound.

start Receive Synthetic Batch hplc Step 1: HPLC-PDA Analysis (Purity > 98%?) start->hplc lcms Step 2: LC-MS Analysis hplc->lcms Yes fail Batch Fails QC (Requires Re-purification) hplc->fail No nmr Step 3: ¹H NMR Analysis lcms->nmr Identity Confirmed [M+H]⁺ matches? lcms->fail No gc Step 4: GC-MS Headspace (Residual Solvents) nmr->gc Structure Confirmed No unexpected signals? nmr->fail No pass Batch Passes QC (Purity ≥ 98%, Identity Confirmed, Solvents < 0.5%) gc->pass Solvents within spec? gc->fail No

Caption: A validated workflow for the quality control of the target compound.

Experimental Protocol: RP-HPLC-PDA Method

This protocol provides a starting point for the primary purity assessment.

  • Objective: To determine the purity of this compound by area percentage and to assess for co-eluting impurities via PDA.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents & Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), LC-MS grade

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Sample Diluent: 50:50 ACN/Water

  • Procedure:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of diluent to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • PDA Wavelength: Scan from 210-400 nm; extract chromatogram at λmax (~254 nm or other determined maximum).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 95
        25.0 95
        25.1 10

        | 30.0 | 10 |

    • Data Analysis:

      • Integrate all peaks with an area greater than 0.05% of the total area.

      • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

      • Perform peak purity analysis on the main peak using the instrument software to check for spectral homogeneity.

Comparison with Alternative Scaffolds

The rigorous purity assessment described is not unique to this specific molecule. Researchers working with other common kinase inhibitor scaffolds must apply similar principles.

Scaffold Key Structural Feature Common Analytical Challenge Recommended Approach
This compound 7-Azaindole corePotential for halogenated by-products and oxidation.RP-HPLC, LC-MS for impurity ID, ¹H NMR for isomer confirmation.
Substituted Pyrazoles [8]Five-membered diazole ringRegioisomers from synthesis are common and can have similar chromatographic behavior.High-resolution HPLC or SFC; 2D NMR (NOESY) to confirm regiochemistry.
Pyrrolo[2,3-d]pyrimidines [9][10]Fused pyrimidine-pyrrole systemPotential for impurities from complex coupling reactions (e.g., Suzuki, Buchwald-Hartwig).LC-MS to detect residual catalysts (e.g., Palladium) and by-products.
Imidazo[1,2-b]pyridazines [8]Fused imidazole-pyridazine coreOften highly polar, leading to poor retention in standard RP-HPLC.HILIC (Hydrophilic Interaction Liquid Chromatography) or use of ion-pairing reagents.

Conclusion

The purity of a synthetic building block like this compound is a critical, non-negotiable parameter that directly impacts the integrity of subsequent research and development. A superficial assessment is a significant liability. By adopting a multi-pronged, orthogonal analytical strategy—underpinned by HPLC for quantification and confirmed by MS and NMR for identification—researchers can establish a high degree of confidence in their material. This guide provides the framework and the causal logic for such an approach, empowering scientists to make informed decisions, generate reliable data, and accelerate the path toward novel therapeutics.

References

Benchmarking a Novel Scaffold: A Comparative Analysis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Against Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of targeted oncology, the relentless pursuit of novel chemical scaffolds that can yield potent and selective kinase inhibitors is paramount. The pyrrolo[2,3-b]pyridine core is a recognized privileged structure in medicinal chemistry, forming the foundation of several clinically evaluated kinase inhibitors. This guide introduces 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine , a readily accessible synthetic intermediate, and proposes a comprehensive benchmarking strategy to evaluate its potential as a kinase inhibitor.

Given that derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), this guide will focus on a head-to-head comparison against established, clinically relevant FGFR inhibitors.[1] This approach will provide a clear, data-driven assessment of the compound's intrinsic activity and selectivity, thereby informing its potential for further development.

We will provide detailed experimental protocols for a series of biochemical and cell-based assays designed to rigorously evaluate the compound's performance against the following benchmark inhibitors:

  • Erdafitinib (Balversa®): A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.[2]

  • Pemigatinib (Pemazyre®): A selective inhibitor of FGFR1, 2, and 3, approved for cholangiocarcinoma.[3][4]

  • Infigratinib (Truseltiq®): A selective FGFR1-3 inhibitor also approved for cholangiocarcinoma.[5]

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

Comparative Kinase Inhibition Profiles

The initial step in characterizing a potential kinase inhibitor is to determine its potency against the target enzyme(s). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table provides a framework for comparing the biochemical potency of this compound against the benchmark inhibitors. Literature-derived IC50 values for the benchmark compounds are provided for reference.

Kinase TargetThis compound IC50 (nM)Erdafitinib IC50 (nM)Pemigatinib IC50 (nM)Infigratinib IC50 (nM)
FGFR1 To be determined1.2[6]0.4[3][4]0.9[5]
FGFR2 To be determined2.5[6]0.5[3][4]1.4[5]
FGFR3 To be determined3.0[6]1.2[3]1.0[5]
FGFR4 To be determined5.7[6]30[3][4]60[5]
VEGFR2 To be determined36.8[7]>10,000>10,000

Cellular Potency in FGFR-Dependent Cancer Models

To translate biochemical activity into a cellular context, it is crucial to assess the compound's ability to inhibit the proliferation of cancer cells that are dependent on FGFR signaling. The following table outlines the expected format for comparing the anti-proliferative activity (GI50/IC50) of the test compound and benchmarks in well-characterized FGFR-dependent cancer cell lines.

Cell LineFGFR AberrationThis compound GI50 (µM)Erdafitinib GI50 (µM)Pemigatinib GI50 (µM)Infigratinib GI50 (µM)
NCI-H1581 FGFR1 Amplification[8][9][10]To be determined~0.02 (literature)[9]Data not availableData not available
KATO III FGFR2 Amplification[11][12][13]To be determinedData not available~0.003 (literature)[14]Data not available
RT-112 FGFR3-TACC3 Fusion[4][15][16]To be determinedData not availableData not available~0.005 (literature)

Experimental Design and Protocols

To ensure a rigorous and reproducible comparison, the following detailed protocols are provided. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

I. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay directly measures the enzymatic activity of purified FGFR kinases by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust and sensitive method for determining the direct inhibitory effect of a compound on its target kinase.

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_cpd Prepare serial dilutions of This compound and benchmark inhibitors mix Mix compound dilutions with kinase/substrate solution prep_cpd->mix prep_kinase Prepare kinase reaction buffer with purified FGFR enzyme and substrate prep_kinase->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature (e.g., 60 minutes) initiate->incubate adp_glo Add ADP-Glo™ Reagent to deplete remaining ATP incubate->adp_glo kinase_detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence adp_glo->kinase_detect read Read luminescence on a plate reader kinase_detect->read plot Plot luminescence vs. compound concentration read->plot ic50 Calculate IC50 values using non-linear regression plot->ic50

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Note: Solubility should be experimentally confirmed. If solubility is an issue, sonication may be required.

    • Prepare 10 mM stock solutions of Erdafitinib, Pemigatinib, and Infigratinib in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). The solution should contain the appropriate concentration of purified recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

    • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor like staurosporine as a positive control.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.

    • Add 2 µL of the 2X ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The data is then analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

II. Cell-Based Proliferation Assay

Rationale: This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that are known to be dependent on FGFR signaling for their growth. This provides a more physiologically relevant measure of a compound's potential anti-cancer activity.

Workflow Visualization:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis culture Culture FGFR-dependent cancer cell lines (e.g., NCI-H1581, KATO III, RT-112) seed Seed cells into 96-well plates culture->seed add_cpd Add compound dilutions to cells seed->add_cpd prep_cpd Prepare serial dilutions of test and benchmark compounds prep_cpd->add_cpd incubate Incubate for 72 hours add_cpd->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read Measure luminescence add_reagent->read plot Plot viability vs. compound concentration read->plot gi50 Calculate GI50 values plot->gi50

Caption: Workflow for the cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture NCI-H1581, KATO III, and RT-112 cells in their recommended growth media and conditions.

    • Harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells per well). Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in the appropriate cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • After the incubation period, allow the plates to equilibrate to room temperature.

    • Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Incubate for a short period to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration that causes 50% inhibition of cell growth) by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

III. Western Blot Analysis of FGFR Pathway Inhibition

Rationale: Western blotting allows for the visualization and quantification of changes in the phosphorylation status of key proteins within a signaling pathway. This experiment will confirm that the observed anti-proliferative effects are due to the on-target inhibition of the FGFR signaling cascade. We will probe for the phosphorylation of FGFR itself, its direct substrate FRS2, and a key downstream effector, ERK.

Signaling Pathway Visualization:

G FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR p-FGFR (Tyr653/654) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 pFRS2 p-FRS2 (Tyr196) FRS2->pFRS2 Grb2_Sos Grb2/SOS pFRS2->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Thr202/Tyr204) ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Inhibitor This compound & Benchmark Inhibitors Inhibitor->pFGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed an appropriate number of cells (e.g., NCI-H1581) in 6-well plates and allow them to adhere.

    • Treat the cells with this compound and a benchmark inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[17][18][19]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][20][21][22]

    • Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Phospho-FGFR (Tyr653/654)

      • Total FGFR

      • Phospho-FRS2 (Tyr196)

      • Total FRS2

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (Erk1/2)

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane several times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target, and then to the loading control to ensure equal protein loading.

IV. Kinase Selectivity Profiling

Rationale: To understand the broader activity profile of this compound and to assess its selectivity, it is recommended to screen the compound against a large panel of kinases. This is crucial for identifying potential off-target effects and for understanding the compound's overall safety and efficacy profile.

Methodology:

  • Engage a commercial vendor that offers kinase selectivity profiling services (e.g., Promega, Reaction Biology, Pharmaron).[14][21][23]

  • Provide the compound at a specified concentration (typically 1 µM) for screening against a panel of several hundred kinases.

  • The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. Follow-up IC50 determinations can be performed for any significant off-target hits.

Conclusion

This comprehensive benchmarking guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically comparing its biochemical and cellular activities against clinically relevant FGFR inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential for further development. The detailed protocols provided herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery process. The results of these studies will serve as a critical foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. The remarkable success of targeted therapies has underscored the importance of understanding a compound's interaction with the entire human kinome. The 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. This guide provides an in-depth analysis of the cross-reactivity profiling of inhibitors derived from this scaffold, offering a comparative look at their performance and the experimental methodologies used to generate this critical data. As Senior Application Scientists, we aim to blend technical precision with practical insights to empower your research and development endeavors.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This conservation presents a significant challenge in developing inhibitors that act solely on the intended target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] A thorough and early assessment of an inhibitor's selectivity is therefore not just a regulatory requirement but a fundamental aspect of understanding its biological activity and therapeutic potential.

This guide will focus on inhibitors built upon the this compound core, a versatile starting point for the synthesis of targeted kinase inhibitors.[3][4] We will delve into the state-of-the-art techniques for profiling their cross-reactivity and present a comparative analysis to inform the selection and development of compounds with optimal selectivity profiles.

Methodologies for Comprehensive Cross-Reactivity Profiling

To rigorously assess the selectivity of a kinase inhibitor, a multi-faceted approach employing both biochemical and cellular assays is essential. Here, we detail two widely adopted and powerful techniques: the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A Global View of Kinase-Inhibitor Interactions

The KINOMEscan™ platform offers a broad, quantitative survey of inhibitor binding against a large panel of human kinases.[5][6] This competition binding assay provides a thermodynamic measure of interaction (dissociation constant, Kd), offering a clear picture of an inhibitor's affinity for both its intended target and potential off-targets.

The elegance of the KINOMEscan™ assay lies in its simplicity and robustness. It circumvents the need for functional kinase activity by directly measuring binding. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it competes with the immobilized ligand, reducing the amount of kinase captured on a solid support. The amount of bound kinase is then quantified using qPCR of the DNA tag. This method's reliance on binding rather than enzymatic activity allows for the profiling of a vast array of kinases, including those for which robust functional assays are challenging to develop.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle inhibitor Test Inhibitor complex Kinase-Inhibitor Complex (in solution) inhibitor->complex Binds kinase DNA-Tagged Kinase kinase->complex bound_complex Kinase-Ligand Complex (on support) kinase->bound_complex Binds beads Immobilized Ligand on Solid Support beads->bound_complex qpcr qPCR Quantification bound_complex->qpcr Elution data Binding Data (Kd) qpcr->data Analysis

Caption: Workflow of the KINOMEscan™ competition binding assay.

  • Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA tag.

  • Ligand Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Binding: The DNA-tagged kinase, immobilized ligand, and the test inhibitor (at various concentrations) are incubated together in the wells of a microtiter plate.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the beads.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR, which measures the abundance of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the inhibitor is compared to a DMSO control to determine the percent of control. A dose-response curve is generated to calculate the dissociation constant (Kd) for each kinase-inhibitor interaction.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Physiological Context

While biochemical assays like KINOMEscan™ are invaluable for determining direct binding affinities, it is crucial to confirm that an inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that addresses this need by measuring the thermal stabilization of a target protein upon ligand binding.

The principle behind CETSA® is that the binding of a ligand, such as a kinase inhibitor, can increase the thermal stability of its target protein. When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a stabilizing ligand will be more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state. This thermal shift can be detected and quantified, providing direct evidence of target engagement in a cellular environment.

CETSA_Workflow cluster_protocol CETSA® Experimental Workflow cells Intact Cells treatment Treat with Inhibitor or Vehicle (DMSO) cells->treatment heating Heat Shock at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection melt_curve Generate Thermal Melt Curve detection->melt_curve shift Observe Thermal Shift with Inhibitor melt_curve->shift

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The concentration of the target protein in the soluble fraction is then quantified using a specific detection method, such as Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Comparative Analysis: Selectivity of a this compound Based Inhibitor

While a comprehensive, publicly available kinome-wide dataset for an inhibitor with the precise this compound core is not available, we can examine the well-characterized inhibitor, BMS-509744, which features this scaffold. BMS-509744 is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key signaling molecule in T-cells.[7]

Selectivity of BMS-509744 Against Tec Family Kinases

A critical aspect of evaluating an ITK inhibitor is its selectivity against other members of the Tec family of kinases, which share structural similarities. The following table summarizes the inhibitory activity of BMS-509744 against key Tec family kinases.

KinaseIC50 (nM)Selectivity vs. ITK (fold)
ITK 19 1
Txk11,000~579
Tec17,000~895
Btk>50,000>2632
Data sourced from publicly available information.[8]

The data clearly demonstrates the high selectivity of BMS-509744 for ITK, with significantly weaker inhibition of other Tec family members. This high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects mediated by the inhibition of related kinases. Furthermore, studies have reported that BMS-509744 exhibits at least a 30- to 55-fold selectivity over a broader panel of other protein kinases tested.[9]

Visualizing Kinome-Wide Selectivity: An Illustrative Example

To provide a visual representation of what a comprehensive cross-reactivity profile looks like, we present a KINOMEscan™ TREEspot™ diagram for a different highly selective kinase inhibitor. Please note, this is an illustrative example and does not represent data for BMS-509744.

In a TREEspot™ visualization, the human kinome is represented as a phylogenetic tree. Kinases that are significantly inhibited by the test compound are marked with a red circle, with the size of the circle corresponding to the binding affinity. The intended target is typically highlighted. A highly selective inhibitor will show a large circle on its intended target with few, if any, other circles on the tree.

TREEspot_Example A center->A B A->B C A->C D B->D E B->E F C->F G C->G H D->H I D->I J E->J K E->K L F->L M F->M N G->N O G->O Target Target OffTarget1 OffTarget2

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

This compound, also known as 4-chloro-5-methoxy-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, imparts unique physicochemical properties that are often sought after in the design of novel pharmaceuticals. The specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 5-position provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecular architectures.

This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering a detailed examination of their respective methodologies, chemical principles, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route 1: Post-Functionalization of the 7-Azaindole Core

This synthetic approach commences with the commercially available 7-azaindole and introduces the desired chloro and methoxy substituents in a stepwise manner. This strategy is advantageous when the core heterocyclic system is readily accessible and allows for the late-stage introduction of key functional groups.

Overall Synthetic Pathway

Route_1 A 7-Azaindole B 7-Azaindole-N-oxide A->B H2O2 C 4-Chloro-7-azaindole B->C POCl3, DIPEA D This compound C->D Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

Caption: Synthetic pathway for Route 1, starting from 7-azaindole.

Experimental Protocols

Step 1: Synthesis of 7-Azaindole-N-oxide

The initial step involves the N-oxidation of the pyridine nitrogen in 7-azaindole. This is a crucial activation step that facilitates the subsequent chlorination at the 4-position.

  • Protocol: To a solution of 7-azaindole in an appropriate organic solvent (e.g., tetrahydrofuran, ethylene glycol monomethyl ether), an oxidizing agent such as hydrogen peroxide is added portion-wise at a controlled temperature (typically 5-15°C)[1]. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully worked up to isolate the 7-azaindole-N-oxide.

  • Causality: The pyridine nitrogen is more nucleophilic than the pyrrole nitrogen and is thus preferentially oxidized. The resulting N-oxide is an essential intermediate as it activates the pyridine ring for subsequent nucleophilic substitution, making the C4 position susceptible to chlorination.

Step 2: Synthesis of 4-Chloro-7-azaindole

The N-oxide intermediate is then chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Protocol: 7-Azaindole-N-oxide is treated with phosphorus oxychloride (POCl₃), often in the presence of a base such as diisopropylethylamine (DIPEA) as a catalyst[1][2]. The reaction is typically carried out at elevated temperatures (80-100°C)[1]. After the reaction is complete, the mixture is quenched with ice-water and neutralized to precipitate the product, which is then collected by filtration. This method has been reported to yield 4-chloro-7-azaindole in high yields, up to 85.6%[1][2].

  • Causality: The N-oxide functional group facilitates the regioselective chlorination at the C4 position. The use of a base like DIPEA can enhance the reaction rate and yield.

Step 3: Synthesis of this compound

The final step involves the introduction of the methoxy group at the 5-position via a nucleophilic aromatic substitution (SNAr) reaction.

  • Protocol: 4-Chloro-7-azaindole is reacted with sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol. The reaction is typically heated to drive the substitution. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 4-position activate the C5 position towards nucleophilic attack by the methoxide ion. The choice of a polar aprotic solvent like DMF can facilitate the SNAr reaction.

Route 2: Synthesis from a Pre-functionalized Pyridine Precursor via Batcho-Leimgruber Synthesis

This alternative strategy involves the construction of the pyrrole ring onto a pyridine core that already bears the desired chloro and methoxy substituents. The Batcho-Leimgruber indole synthesis is a powerful method for constructing indole and azaindole rings from o-nitrotoluene derivatives.

Overall Synthetic Pathway

Route_2 A 4-Chloro-2-methoxy-5-nitropyridine B Corresponding o-methylpyridine derivative A->B Methylation/Functional Group Interconversion C Enamine Intermediate B->C DMF-DMA, Pyrrolidine D This compound C->D Reductive Cyclization (e.g., H2, Pd/C)

Caption: Synthetic pathway for Route 2, utilizing a pre-functionalized pyridine precursor.

Experimental Protocols

Step 1: Preparation of the o-Nitrotoluene Pyridine Analog

The starting material for this route is a pyridine derivative with a nitro group ortho to a methyl group, in addition to the chloro and methoxy substituents. A plausible precursor is 4-chloro-2-methoxy-5-nitropyridine, which is commercially available[3][4][5][6]. A methyl group would need to be introduced at the 3-position. A more direct starting material would be 3-methyl-4-chloro-5-methoxy-2-nitropyridine.

Step 2: Formation of the Enamine Intermediate

The core of the Batcho-Leimgruber synthesis is the reaction of the o-nitrotoluene analog with a formamide acetal to form a β-nitroenamine.

  • Protocol: The substituted 2-nitro-3-methylpyridine is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and optionally a secondary amine like pyrrolidine[7]. The reaction is typically carried out in a high-boiling solvent like DMF. The formation of the intensely colored enamine intermediate can be monitored visually and by TLC.

  • Causality: The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated under the reaction conditions, allowing for condensation with the electrophilic DMF-DMA. The resulting enamine is stabilized by the electron-withdrawing nitro group.

Step 3: Reductive Cyclization to the 7-Azaindole Core

The final step is the reduction of the nitro group, which is immediately followed by cyclization and elimination to form the pyrrole ring.

  • Protocol: The enamine intermediate is subjected to reductive conditions. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like stannous chloride (SnCl₂) or iron in acetic acid[7]. The reaction is typically carried out in a protic solvent like ethanol or acetic acid. Upon completion, the reaction is worked up to isolate the final product, this compound.

  • Causality: Reduction of the nitro group to an amino group generates a nucleophile that is positioned to attack the enamine double bond, leading to the formation of the five-membered pyrrole ring. Subsequent elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) results in the aromatization of the newly formed ring.

Comparative Analysis

FeatureRoute 1: Post-FunctionalizationRoute 2: Batcho-Leimgruber Synthesis
Starting Materials 7-Azaindole (commercially available)Substituted 2-nitro-3-methylpyridine (may require multi-step synthesis)
Number of Steps 3 steps from 7-azaindole2 steps from the pyridine precursor
Key Reactions N-oxidation, Electrophilic Chlorination, SNArEnamine formation, Reductive Cyclization
Regioselectivity Potentially challenging for the methoxylation stepGenerally well-controlled by the starting material
Scalability Generally scalable, with potential challenges in the purification of intermediatesCan be scalable, depending on the availability and stability of the starting materials
Overall Yield Dependent on the efficiency of each individual step; high yield for chlorination is reported[1]Can be high, as the Batcho-Leimgruber synthesis is known for its good yields[7]
Advantages Utilizes a common and readily available starting material. The modular nature allows for the synthesis of analogs by varying the final nucleophile.Convergent approach where the key substituents are in place early. The Batcho-Leimgruber synthesis is a robust and widely used method.
Disadvantages The selective introduction of the methoxy group at the 5-position in the presence of a 4-chloro substituent might require careful optimization to avoid side reactions.The synthesis of the required substituted pyridine starting material can be lengthy and may involve harsh conditions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific resources and objectives of the research team.

Route 1 is likely the more practical approach for laboratory-scale synthesis, especially if the primary goal is to quickly access the target compound from a commercially available starting material. The key challenge in this route is the selective methoxylation at the 5-position, which may require some optimization of reaction conditions.

Route 2 , while potentially more convergent, relies on a more complex and likely non-commercially available starting material. However, for large-scale production or for the synthesis of a library of analogs with variations in the pyrrole ring, this route could be more efficient in the long run, provided a reliable synthesis of the pyridine precursor is established.

Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of starting material availability, cost, scalability requirements, and the in-house expertise in performing the key chemical transformations. This guide provides a solid foundation for making an informed decision and for the successful synthesis of this important heterocyclic building block.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.